1-Iodobutane
描述
Structure
3D Structure
属性
IUPAC Name |
1-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGBZBJJOKUPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862157 | |
| Record name | 1-Iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | n-Butyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20876 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
13.9 [mmHg] | |
| Record name | n-Butyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20876 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
542-69-8, 25267-27-0 | |
| Record name | Butyl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025267270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Iodobutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/607A6CC46R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 1-Iodobutane from 1-Butanol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-iodobutane from 1-butanol using red phosphorus and iodine. The document details the reaction mechanism, experimental protocols, quantitative data, safety considerations, and product characterization, serving as a valuable resource for professionals in organic synthesis and drug development.
Introduction
The conversion of alcohols to alkyl iodides is a fundamental transformation in organic chemistry. Alkyl iodides are versatile intermediates, particularly in nucleophilic substitution and organometallic reactions, owing to the excellent leaving group ability of the iodide ion. The use of red phosphorus and iodine to facilitate this conversion from primary alcohols like 1-butanol is a classic and effective method. This method relies on the in situ generation of phosphorus triiodide (PI3), which acts as the halogenating agent.
Reaction Mechanism
The synthesis of this compound from 1-butanol with red phosphorus and iodine proceeds through a two-stage mechanism. The first stage is the in situ formation of phosphorus triiodide from the reaction of red phosphorus with iodine. In the second stage, 1-butanol reacts with the generated phosphorus triiodide in a nucleophilic substitution reaction, likely following an SN2 pathway, to yield this compound.
Stage 1: Formation of Phosphorus Triiodide
Red phosphorus reacts with iodine to form phosphorus triiodide. This reaction is typically initiated by gentle heating.
2 P(s) + 3 I₂(s) → 2 PI₃(s)
Stage 2: Nucleophilic Substitution
The hydroxyl group of 1-butanol is a poor leaving group. Phosphorus triiodide activates the hydroxyl group by forming a good leaving group, a phosphite ester intermediate. The iodide ion, a good nucleophile, then attacks the carbon atom bearing the leaving group in an SN2 reaction, resulting in an inversion of configuration (though not relevant for the achiral 1-butanol) and the formation of this compound.
The overall reaction can be summarized as:
3 CH₃CH₂CH₂CH₂OH + PI₃ → 3 CH₃CH₂CH₂CH₂I + H₃PO₃
A detailed, step-by-step visualization of this mechanism is provided below.
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Iodobutane for Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physical, chemical, and spectroscopic properties of 1-iodobutane. The information is tailored for professionals in research and development who utilize spectroscopic techniques for molecular characterization and analysis.
Physical and Chemical Properties
This compound, an organoiodine compound, is a colorless liquid at room temperature. It is characterized by its relatively high reactivity, particularly in nucleophilic substitution reactions, owing to the good leaving group ability of the iodide ion. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₉I | |
| Molecular Weight | 184.02 g/mol | |
| Appearance | Colorless liquid | |
| Melting Point | -103 °C | |
| Boiling Point | 130-131 °C | |
| Density | 1.617 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.498 | |
| Solubility | Insoluble in water; Soluble in alcohol, ether, and chloroform. | |
| Stability | Light-sensitive; may decompose. Typically stabilized with copper. |
Spectroscopic Data for Analysis
Spectroscopic analysis is fundamental to the structural elucidation and quantification of this compound. The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis spectrometry.
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.20 | Triplet | 2H | -CH₂-I |
| 1.84 | Multiplet | 2H | -CH₂-CH₂I |
| 1.42 | Sextet | 2H | CH₃-CH₂- |
| 0.92 | Triplet | 3H | CH₃- |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 6.7 | -CH₂-I |
| 13.0 | CH₃- |
| 23.6 | CH₃-CH₂- |
| 35.5 | -CH₂-CH₂I |
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 2975-2845 | C-H stretch |
| 1470-1365 | C-H bend |
| 1255-1140 | C-C skeletal |
| 750-720 | C-C skeletal |
| 600-500 | C-I stretch |
Table 5: Mass Spectrometry (MS) Data for this compound
| m/z | Ion | Relative Abundance |
| 184 | [M]⁺ | Low |
| 127 | [I]⁺ | Moderate |
| 57 | [C₄H₉]⁺ | 100% (Base Peak) |
| 41 | [C₃H₅]⁺ | High |
| 29 | [C₂H₅]⁺ | High |
Table 6: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| λmax (nm) | Solvent | Electronic Transition |
| ~260 | Alkanes | n → σ* |
Experimental Protocols for Spectroscopic Analysis
Detailed methodologies for acquiring the spectroscopic data presented above are crucial for reproducibility and accurate analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.
Methodology:
-
Sample Preparation: Prepare a solution of this compound by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Use a 300 MHz or higher field NMR spectrometer.
-
Tune and shim the spectrometer to the lock signal of the deuterated solvent to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).
-
Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and reference them to the TMS signal at 0.00 ppm for ¹H and the solvent peak for ¹³C (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid this compound to identify characteristic functional group vibrations.
Methodology:
-
Sample Preparation: As a neat liquid, place one drop of this compound directly onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Place a second salt plate on top and gently rotate to create a thin, uniform liquid film.
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Record a background spectrum of the clean, empty sample compartment. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place the prepared salt plates in the sample holder of the spectrometer.
-
Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform the Fourier transform to generate the infrared spectrum.
-
Identify and label the wavenumbers of significant absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragment ions of this compound.
Methodology:
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, a direct injection or a gas chromatography (GC) inlet can be used.
-
Ionization:
-
Utilize Electron Ionization (EI) as the ionization method.
-
Set the electron energy to a standard value of 70 eV to induce fragmentation and generate a reproducible mass spectrum.
-
-
Mass Analysis:
-
Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 10-200).
-
-
Detection and Data Processing:
-
Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak ([M]⁺) and the base peak (the most intense peak).
-
Analyze the fragmentation pattern to deduce the structure of the fragment ions.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) for this compound in the ultraviolet region.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as hexane or ethanol. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Calibrate the instrument by running a baseline scan with the blank in both the sample and reference beams.
-
-
Data Acquisition:
-
Fill a matching quartz cuvette with the prepared this compound solution.
-
Place the sample cuvette in the sample beam path.
-
Scan the ultraviolet region, typically from 200 to 400 nm.
-
-
Data Processing:
-
The resulting spectrum will be a plot of absorbance versus wavelength.
-
Identify the wavelength at which the maximum absorbance occurs (λmax).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a key chemical reaction involving this compound and a typical workflow for its spectroscopic analysis.
Caption: SN2 reaction mechanism of this compound.
1-iodobutane CAS number and molecular weight
An In-Depth Technical Guide to 1-Iodobutane for Researchers and Drug Development Professionals
Core Identifiers and Properties
This compound, also known as n-butyl iodide, is a primary alkyl halide extensively used in organic synthesis as a versatile alkylating agent. Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable reagent in academic research and the pharmaceutical industry.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 542-69-8[1][2] |
| Molecular Formula | C₄H₉I[1] |
| Molecular Weight | 184.02 g/mol [1][2] |
| IUPAC Name | This compound[3][4] |
| Synonyms | n-Butyl iodide, Butyl iodide[5][6] |
| InChI Key | KMGBZBJJOKUPIA-UHFFFAOYSA-N[4] |
| SMILES | CCCCI[4] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. It is a colorless liquid that is sensitive to light and may discolor over time.[7][8] It is highly flammable and incompatible with strong oxidizing agents.[2][7]
| Property | Value |
| Appearance | Colorless to pale yellow liquid[3] |
| Melting Point | -103 °C[2][7] |
| Boiling Point | 130-131 °C[2][7] |
| Density | 1.617 g/mL at 25 °C[2][7] |
| Refractive Index (n²⁰/D) | 1.498[2][7] |
| Flash Point | 33 °C (91.4 °F)[8] |
| Vapor Density | ~5 (vs air) |
| Water Solubility | Insoluble[3][7][8] |
| Organic Solvent Solubility | Soluble in alcohol, ether, chloroform, and benzene[3][7] |
| Stability | Light sensitive; stabilized with copper[2][7] |
Synthesis of this compound
This compound can be synthesized from several common starting materials. The choice of method often depends on the availability of precursors and the desired scale of the reaction.
Key Reactions and Applications in Drug Development
This compound's reactivity is dominated by the nature of the carbon-iodine bond. Iodine is an excellent leaving group, making this compound a strong electrophile for nucleophilic substitution reactions, primarily proceeding via an SN2 mechanism.[9][10]
Applications include:
-
Alkylation Agent: It is widely used to introduce a butyl group onto various nucleophiles, including amines, phenols, thiols, and carbanions. This is fundamental in building more complex molecular scaffolds.[6]
-
Grignard Reagent Formation: It readily reacts with magnesium metal to form butylmagnesium iodide, a potent Grignard reagent used for creating new carbon-carbon bonds with carbonyl compounds and other electrophiles.[3]
-
Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of a wide range of pharmaceuticals and active biological compounds.[7][10] For example, derivatives have been used to synthesize compounds with potential anti-inflammatory and anti-cancer activities.[10]
-
Bactericide: The compound and its derivatives have shown potential as antimicrobial and antibiofilm agents.[10][11]
Experimental Protocols
The following sections provide detailed methodologies for common laboratory procedures involving this compound. Safety Precaution: Alkyl halides, particularly iodides, are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid inhalation or skin contact.[9][12]
Protocol 1: Synthesis of this compound via Finkelstein Reaction
This protocol describes the conversion of 1-bromobutane to this compound using the Finkelstein reaction, which relies on the differential solubility of sodium halides in acetone.[9][12]
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium iodide (1.0 mol equivalent) in anhydrous acetone.[12]
-
Add 1-bromobutane (1.0 mol equivalent) to the solution.[12]
-
Heat the mixture to reflux for approximately 20-60 minutes. The formation of a precipitate (sodium bromide) indicates the reaction is proceeding.[12]
-
After reflux, allow the flask to cool to room temperature.
-
Set up a distillation apparatus and distill off the majority of the acetone.[12]
-
Cool the residue and add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel.[12]
-
Extract the aqueous layer with diethyl ether. Combine the organic layers.[12]
-
Wash the organic phase with a saturated aqueous sodium bisulfite solution to remove any free iodine, followed by a water wash.[12]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.[12]
-
The crude this compound can be purified by fractional distillation, collecting the fraction boiling at 129-131 °C.[13][12]
Protocol 2: Formation of Butylmagnesium Iodide (Grignard Reagent)
This protocol outlines the synthesis of a Grignard reagent from this compound. This reaction is highly sensitive to moisture and oxygen, requiring strictly anhydrous conditions and an inert atmosphere (nitrogen or argon).[14]
Methodology:
-
Assemble a three-necked, round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet. Flame-dry all glassware under a stream of inert gas.[14]
-
Place magnesium turnings (1.1 mol equivalent) and a small crystal of iodine (to activate the magnesium surface) in the cooled flask.[14]
-
Add a portion of the total required anhydrous diethyl ether to the flask to cover the magnesium.
-
Dissolve this compound (1.0 mol equivalent) in the remaining anhydrous diethyl ether and place this solution in the dropping funnel.
-
Add a small amount of the this compound solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle bubbling or cloudiness appears. Gentle warming may be required.
-
Once the reaction has started, add the rest of the this compound solution dropwise at a rate that maintains a gentle reflux.[14]
-
After the addition is complete, continue stirring the mixture until most of the magnesium has been consumed. The resulting cloudy, grayish-brown solution is the Grignard reagent and is typically used immediately in the subsequent synthetic step.[14]
-
The concentration of the prepared reagent should be determined by titration before use.[14]
References
- 1. scbt.com [scbt.com]
- 2. chemwhat.com [chemwhat.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound, 98%, stabilized | Fisher Scientific [fishersci.ca]
- 5. Butane, 1-iodo- [webbook.nist.gov]
- 6. Butyl iodide - Wikipedia [en.wikipedia.org]
- 7. This compound | 542-69-8 [chemicalbook.com]
- 8. This compound [chembk.com]
- 9. Preparation of this compound by the Finkelstein Reaction | Ambeed [ambeed.com]
- 10. This compound | 542-69-8 | Benchchem [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. chemistry-online.com [chemistry-online.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of 1-Iodobutane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodobutane (n-butyl iodide), a primary haloalkane with the chemical formula C4H9I, serves as a crucial alkylating agent and intermediate in various organic syntheses, including the preparation of pharmaceuticals and agrochemicals.[1] Its utility in these applications is profoundly influenced by its solubility characteristics in different reaction media. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.
Physicochemical Properties and Solubility Profile
This compound is a colorless to pale yellow liquid at room temperature.[1] As a halogenated alkane, it is considered a weakly polar molecule. The principle of "like dissolves like" is the primary determinant of its solubility.[2][3] Consequently, this compound exhibits good solubility in non-polar and moderately polar organic solvents, while being practically insoluble in highly polar solvents such as water.[1][4] The energy required to disrupt the strong hydrogen bonds in water is not sufficiently compensated by the weaker dipole-dipole and London dispersion forces that would be formed between water and this compound molecules.
Quantitative and Qualitative Solubility Data
| Solvent | Classification | Solubility of this compound | Reference(s) |
| Water | Highly Polar Protic | 0.03128 g / 100 g (at 25°C) | [5] |
| Ethanol | Polar Protic | Miscible | [1][5] |
| Diethyl Ether | Weakly Polar Aprotic | Miscible | [1][5][6] |
| Chloroform | Weakly Polar Aprotic | Soluble | [1][4] |
| Benzene | Non-polar Aromatic | Good solubility | [4] |
| Hexane | Non-polar Aliphatic | Good solubility | [4] |
| Alcohol (general) | Polar Protic | Soluble | [6] |
Experimental Protocols for Solubility Determination
The following protocols outline methodologies for determining both the qualitative and quantitative solubility of a liquid analyte like this compound in an organic solvent.
Protocol for Qualitative Solubility Assessment (Miscibility)
This method provides a rapid determination of whether this compound is miscible, partially miscible, or immiscible in a given solvent at ambient temperature.
Materials:
-
This compound (analyte)
-
Test solvent
-
Small test tubes with stoppers
-
Pipettes or graduated cylinders
-
Vortex mixer (optional)
Procedure:
-
Add 1 mL of the test solvent to a clean, dry test tube.
-
Add 1 mL of this compound to the same test tube.
-
Stopper the test tube and invert it several times or agitate using a vortex mixer for 30 seconds to ensure thorough mixing.
-
Allow the mixture to stand for at least 5 minutes and observe.
-
Observation:
-
Miscible: A single, clear, homogeneous liquid phase is observed.
-
Immiscible: Two distinct liquid layers are formed.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.
-
Protocol for Quantitative Solubility Determination (Isothermal Titration)
This method is used to determine the saturation point of this compound in a solvent at a specific temperature.
Materials:
-
This compound (analyte)
-
Test solvent
-
Thermostatically controlled water bath or heating block
-
Jacketed glass vessel or flask
-
Magnetic stirrer and stir bar
-
Calibrated burette or precision syringe pump
-
Analytical balance
Procedure:
-
Accurately weigh a known mass (or measure a precise volume) of the test solvent and place it into the jacketed glass vessel.
-
Place the vessel in the thermostatic bath and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Begin gentle stirring of the solvent.
-
Using the burette or syringe pump, add a small, known volume of this compound to the solvent.
-
Stir the mixture until the this compound is completely dissolved.
-
Continue adding small, precise increments of this compound, allowing the solution to become clear after each addition.
-
The endpoint is reached when a slight cloudiness or the formation of a second phase persists after thorough mixing, indicating that the solvent is saturated with this compound.
-
Record the total volume of this compound added.
-
Calculate the solubility in the desired units (e.g., g/100 mL, mole fraction).
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the systematic evaluation of the solubility of an analyte such as this compound.
Caption: Logical workflow for assessing the solubility of this compound.
Conclusion
This compound's solubility profile, characterized by its miscibility with common non-polar and weakly polar organic solvents and its insolubility in water, is consistent with its molecular structure. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and professionals in drug development and organic synthesis to effectively utilize this compound in various solvent systems. The provided protocols offer a starting point for the precise determination of its solubility, which is a critical parameter for process optimization, reaction kinetics, and purification strategies.
References
- 1. This compound | 542-69-8 [chemicalbook.com]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound [chemister.ru]
- 6. 1-Iodbutan 99%, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
Stability of 1-Iodobutane Under Prolonged Storage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of 1-iodobutane under various storage conditions. Understanding the degradation pathways, kinetics, and appropriate analytical methodologies is critical for ensuring the quality and reliability of this important reagent in research and pharmaceutical development.
Overview of this compound Stability
This compound is a valuable alkylating agent in organic synthesis. However, its utility is intrinsically linked to its purity, which can be compromised during prolonged storage due to its inherent reactivity. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making this compound susceptible to degradation via several pathways, primarily hydrolysis, photodecomposition, and thermal degradation.[1][2] Discoloration, typically to a yellow or brownish hue, is a common visual indicator of degradation, often due to the formation of free iodine.
To mitigate degradation, this compound is frequently supplied with a stabilizer, most commonly copper. The copper acts as a scavenger for iodine and other radical species that can initiate decomposition.
Degradation Pathways and Products
The principal degradation pathways for this compound are outlined below. These pathways can occur concurrently, with their relative contributions depending on the specific storage conditions.
Hydrolysis
In the presence of water, this compound can undergo nucleophilic substitution to form butan-1-ol and hydroiodic acid (HI). This reaction is generally the fastest among the 1-halobutanes (chloro-, bromo-, and iodo-).[2] The hydroiodic acid produced can further catalyze the degradation of other this compound molecules.
Reaction: CH₃(CH₂)₃I + H₂O → CH₃(CH₂)₃OH + HI
Photodecomposition
Exposure to light, particularly in the ultraviolet spectrum, can induce the homolytic cleavage of the C-I bond, generating a butyl radical and an iodine radical. These highly reactive species can then participate in a variety of secondary reactions, leading to the formation of butane, butene, and molecular iodine (I₂), which contributes to the characteristic discoloration of the product.
Primary Photolytic Step: CH₃(CH₂)₃I + hν → CH₃(CH₂)₃• + I•
Thermal Degradation
Elevated temperatures can also promote the cleavage of the C-I bond, initiating radical chain reactions similar to those in photodecomposition. The primary products of thermal degradation are typically butane, 1-butene, and hydrogen iodide.
Quantitative Stability Data
Table 1: Relative Rates of Hydrolysis of 1-Halobutanes
| Halobutane | Relative Rate of Hydrolysis | C-X Bond Enthalpy (kJ/mol) |
| 1-Chlorobutane | 1 | 340 |
| 1-Bromobutane | 50 | 285 |
| This compound | 1000 | 228 |
Data compiled from various sources demonstrating the significantly faster hydrolysis of this compound compared to its chloro and bromo analogs.[2][3]
Table 2: Illustrative Accelerated Stability Data (Hypothetical for this compound)
| Condition | Time (Weeks) | Purity (%) | Major Degradant (%) |
| 25°C / 60% RH (Ambient) | 0 | 99.5 | <0.1 |
| 12 | 99.2 | 0.3 | |
| 24 | 98.9 | 0.6 | |
| 40°C / 75% RH (Accelerated) | 0 | 99.5 | <0.1 |
| 4 | 98.5 | 1.0 | |
| 8 | 97.2 | 2.3 | |
| 12 | 95.8 | 3.7 | |
| Photostability (ICH Q1B) | 0 | 99.5 | <0.1 |
| 1 (equivalent) | 97.0 | 2.5 |
This table is illustrative and based on typical degradation profiles for light and temperature-sensitive alkyl halides. Actual degradation rates will vary based on the specific batch, stabilizer concentration, and packaging.
Experimental Protocols for Stability Assessment
A robust stability-indicating analytical method is crucial for accurately quantifying the purity of this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques.
Stability-Indicating HPLC Method
A reversed-phase HPLC method with UV detection is a common approach for the analysis of this compound and its non-volatile degradation products.
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Gradient Program: Start with 60% acetonitrile, increase to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the this compound sample in acetonitrile to a suitable concentration (e.g., 1 mg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile impurities and degradation products.
Protocol:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at 15°C/min.
-
Hold: Hold at 220°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Visualizations
Degradation Pathways of this compound
Caption: Primary degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for a stability study of this compound.
Recommended Storage Conditions and Handling
To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:
-
Temperature: Store in a cool, dry place, preferably refrigerated (2-8°C). Avoid exposure to high temperatures.
-
Light: Protect from light by storing in an amber or opaque container.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Container: Use a tightly sealed container to prevent the ingress of moisture.
-
Stabilizer: Ensure the this compound contains a stabilizer, such as copper chips or powder.
Conclusion
This compound is a reactive molecule that is susceptible to degradation, primarily through hydrolysis, photodecomposition, and thermal pathways. Proper storage in a cool, dark, and dry environment, preferably under an inert atmosphere and with a copper stabilizer, is essential to maintain its purity. Regular analytical testing using validated stability-indicating methods, such as HPLC or GC-MS, is crucial for monitoring the quality of this compound over its shelf life, particularly in applications where high purity is critical.
References
A Technical Guide to the Theoretical and Experimental Boiling Point of 1-Iodobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed comparison of the theoretical and experimental boiling points of 1-iodobutane. The experimentally determined boiling point is a critical physical constant for this compound, widely used in organic synthesis. Theoretical predictions, primarily derived from group contribution methods, offer a valuable comparative metric and predictive tool. This document outlines the experimental protocols for boiling point determination and the methodology for its theoretical calculation using the Joback method. A comprehensive understanding of the factors influencing the boiling point, namely intermolecular forces, is also presented.
Introduction
This compound (CH₃(CH₂)₃I) is a primary alkyl iodide that serves as a versatile reagent in a variety of chemical transformations, including nucleophilic substitution and the formation of Grignard reagents. Its physical properties, particularly its boiling point, are fundamental to its purification, handling, and application in synthetic chemistry. The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. It is a direct indicator of the strength of intermolecular forces within the liquid.
This guide aims to provide a clear and in-depth analysis of the experimentally measured boiling point of this compound in contrast to its theoretically predicted value. This comparison is essential for validating theoretical models and for providing a predictive framework for the physical properties of related compounds.
Data Presentation: Experimental vs. Theoretical Boiling Point
The quantitative data for the boiling point of this compound is summarized in the table below, facilitating a direct comparison between the experimentally observed value and the theoretically calculated value using the Joback method.
| Parameter | Value (°C) | Value (K) | Source/Method |
| Experimental Boiling Point | 130-131 °C[1][2][3] | 403.15-404.15 K | Literature Survey |
| Theoretical Boiling Point | 129.85 °C | 403.00 K | Joback Method (Calculated) |
Theoretical Boiling Point Calculation: The Joback Method
The Joback method is a group contribution method used to estimate several thermophysical properties of pure organic compounds from their molecular structure alone. It is a first-order method that assumes no interactions between the functional groups.
Methodology
The normal boiling point (Tb) is calculated using the following formula:
Tb [K] = 198.2 + Σ (Ni * Tb,i)
Where:
-
Ni is the number of occurrences of group i.
-
Tb,i is the contribution of group i to the boiling point.
For this compound (CH₃CH₂CH₂CH₂I), the molecule is broken down into the following contributing groups:
-
One methyl group (-CH₃)
-
Three methylene groups (-CH₂)
-
One iodo group (-I)
The group contributions for the normal boiling point according to the Joback method are as follows:
| Group | Contribution (Tb,i) in K |
| -CH₃ | 23.58 |
| -CH₂- | 22.88 |
| -I | 43.50 |
Calculation for this compound
Applying the Joback method formula:
Tb = 198.2 + [1 * (23.58)] + [3 * (22.88)] + [1 * (43.50)] Tb = 198.2 + 23.58 + 68.64 + 43.50 Tb = 403.00 K
Converting to Celsius:
Tb (°C) = 403.00 - 273.15 = 129.85 °C
This calculated value shows excellent agreement with the experimentally determined boiling point.
Experimental Determination of Boiling Point
The boiling point of a liquid can be determined through several established experimental techniques. The choice of method often depends on the quantity of the substance available and the required accuracy.
Simple Distillation
This is a standard method for purifying liquids and can also be used to determine the boiling point of the pure substance.
Protocol:
-
Assemble a simple distillation apparatus consisting of a distillation flask, a condenser, a receiving flask, and a thermometer.
-
Place the this compound sample in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Position the thermometer bulb just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Heat the distillation flask gently.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the liquid at the prevailing atmospheric pressure.
Thiele Tube Method
This micro-scale method is suitable when only a small amount of the sample is available.
Protocol:
-
Seal one end of a capillary tube.
-
Attach the capillary tube (open end down) to a thermometer using a rubber band or a small piece of tubing.
-
Place a small amount of this compound in a small test tube.
-
Place the thermometer and attached capillary tube into the test tube containing the sample.
-
Heat the side arm of a Thiele tube containing a high-boiling mineral oil. The shape of the Thiele tube ensures uniform heating of the oil.
-
Immerse the test tube assembly in the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Factors Influencing the Boiling Point of this compound
The boiling point of a substance is a reflection of the energy required to overcome the intermolecular forces holding its molecules together in the liquid phase. For this compound, the primary intermolecular forces at play are London dispersion forces and dipole-dipole interactions.
Intermolecular Forces
-
London Dispersion Forces: These are temporary attractive forces that arise from the instantaneous fluctuations in electron distribution within molecules. As the number of electrons in a molecule increases, the strength of the London dispersion forces also increases. The iodine atom in this compound is large and has many electrons, making it highly polarizable. This leads to significant London dispersion forces, which are the dominant intermolecular force for this molecule.
-
Dipole-Dipole Interactions: The carbon-iodine bond in this compound is polar due to the difference in electronegativity between carbon (2.55) and iodine (2.66). This creates a permanent dipole moment in the molecule, leading to electrostatic attractions between the positive end of one molecule and the negative end of another. While present, these dipole-dipole interactions are weaker than the London dispersion forces in this compound.
The combined effect of these intermolecular forces results in the relatively high boiling point of this compound compared to butane (-0.5 °C).
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion
This technical guide has provided a detailed examination of the theoretical and experimental boiling points of this compound. The experimentally determined value of 130-131 °C is well-corroborated by the theoretical prediction of 129.85 °C calculated using the Joback group contribution method. The close agreement between these values underscores the predictive power of such theoretical models for simple organic molecules. The dominant role of London dispersion forces, augmented by weaker dipole-dipole interactions, provides a clear physicochemical basis for the observed boiling point. The outlined experimental protocols offer standardized procedures for the verification of this important physical property. This comprehensive analysis serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Carbon-Iodine Bond in 1-Iodobutane
This technical guide provides a comprehensive analysis of the carbon-iodine (C-I) bond in this compound (CH₃(CH₂)₃I), a key building block in organic synthesis and relevant to the development of novel therapeutics. Understanding the distinct properties of this bond is crucial for predicting reactivity, designing synthetic routes, and developing computational models.
Core Physicochemical Properties of the C-I Bond
The C-I bond in this compound is characterized by its considerable length, relatively low dissociation energy, and high polarizability. These features collectively render it highly reactive, particularly in nucleophilic substitution reactions. The key quantitative properties are summarized below.
Data Presentation: C-I Bond Properties in this compound
| Property | Value | Method of Determination | Notes |
| Bond Length | ~2.13 Å[1] | Gas-Phase Electron Diffraction (GED) | This value reflects the large atomic radius of the iodine atom. A combined GED/ab initio study reported 2.133 Å for a specific conformer.[2] |
| Bond Dissociation Energy (BDE) | 234 - 238 kJ/mol[1] | Thermochemical Calculations / Kinetics | Significantly lower than C-Br (~285 kJ/mol) and C-Cl (~327 kJ/mol), making the C-I bond the weakest among common alkyl halides.[1][3] |
| Vibrational Frequency (Stretching) | 500 - 600 cm⁻¹[4][5] | Infrared (IR) Spectroscopy | This characteristic absorption is found in the fingerprint region of the IR spectrum and is a reliable indicator of the C-I bond's presence.[4] |
| Bond Polarity | Weakly Polar / Highly Polarizable | Electronegativity & Reactivity Studies | The electronegativity difference between carbon (2.55) and iodine (2.66) is minimal.[1] However, the large, diffuse electron cloud of iodine is easily distorted (high polarizability), making the carbon atom a significant electrophilic site.[6][7] |
Reactivity and Mechanistic Implications
The properties outlined above directly influence the chemical behavior of this compound. The weakness of the C-I bond, combined with the stability of the resulting iodide anion, makes iodide an excellent leaving group. This is the primary reason this compound is highly reactive in nucleophilic substitution (SN2) reactions.[1][3][8] The reaction rate for nucleophilic substitution with alkyl halides follows the trend: R-I > R-Br > R-Cl > R-F.[9]
Logical Relationship: Bond Properties to Reactivity
Caption: Relationship between C-I bond properties and SN2 reactivity.
Signaling Pathway: The SN2 Reaction Mechanism
The SN2 reaction is a cornerstone of synthetic chemistry. In the case of this compound, a nucleophile directly attacks the electrophilic carbon atom, leading to the displacement of the iodide ion in a single, concerted step.
Caption: The concerted SN2 reaction mechanism for this compound.
Experimental Protocols for Characterization
The determination of C-I bond properties relies on precise analytical techniques. Below are overviews of the key experimental methodologies.
Protocol 1: C-I Bond Length Determination via Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful method for determining the precise molecular structure of volatile compounds in their natural state, free from intermolecular forces.[10]
-
Sample Introduction: A gaseous stream of this compound is effused through a fine nozzle into a high-vacuum diffraction chamber (typically 10⁻⁷ mbar).[10]
-
Electron Bombardment: A high-energy, monochromatic electron beam is directed perpendicular to the gas stream.
-
Scattering: The electrons are scattered by the electric field of the molecule's nuclei and electron clouds.
-
Detection: The scattered electrons produce a diffraction pattern on a detector (e.g., a photographic plate or CCD camera). The pattern consists of concentric rings of varying intensity.
-
Data Analysis: The diffraction pattern is converted into a one-dimensional function of scattering intensity versus scattering angle. This data is then computationally fitted to a molecular model to refine structural parameters, including the C-I bond length and various bond angles, yielding high-precision results.[10]
Protocol 2: C-I Vibrational Frequency Measurement via Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it undergoes vibrational transitions, providing a "fingerprint" based on its functional groups.[4][11]
-
Sample Preparation: A thin liquid film of pure this compound is prepared between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
-
IR Beam Irradiation: The sample is placed in the path of a beam of infrared light from the spectrometer's source. The spectrometer scans through a range of frequencies (typically 4000 to 400 cm⁻¹).[11]
-
Absorption Measurement: A detector measures the amount of light that passes through the sample at each frequency. When the frequency of the IR radiation matches the natural vibrational frequency of a bond (like the C-I stretch), the radiation is absorbed.
-
Spectrum Generation: The data is plotted as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Interpretation: The resulting spectrum is analyzed for characteristic absorption bands. A distinct band in the 500-600 cm⁻¹ region is indicative of the C-I stretching vibration.[4]
Experimental Workflow: IR Spectroscopy
Caption: Experimental workflow for obtaining the IR spectrum of this compound.
Synthetic Relevance: The Finkelstein Reaction
A primary application demonstrating the C-I bond's utility is its formation via the Finkelstein reaction. This method efficiently converts alkyl chlorides or bromides into more reactive alkyl iodides.[12]
Protocol 3: Synthesis of this compound via the Finkelstein Reaction
-
Reagent Preparation: Sodium iodide (NaI) is dissolved in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.[12]
-
Addition of Substrate: 1-Bromobutane is added to the stirred solution of sodium iodide.
-
Reflux: The reaction mixture is heated to reflux for a specified period (e.g., 20-60 minutes).[12] During this time, the less soluble sodium bromide (NaBr) precipitates from the acetone, driving the reaction equilibrium toward the formation of this compound according to Le Châtelier's principle.[12]
-
Workup and Isolation: After cooling, the precipitated NaBr is removed by filtration. The acetone is removed from the filtrate, often by distillation. The remaining crude product is then washed with water and extracted with an organic solvent like diethyl ether.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed via rotary evaporation. The final product, this compound, can be purified by distillation.[12]
References
- 1. This compound | 542-69-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. (b) When this compound, \mathrm { CH } _ { 3 } \mathrm { CH } _ { 2 } \mat.. [askfilo.com]
- 4. infrared spectrum of this compound C4H9I CH3CH2CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. chemistry-online.com [chemistry-online.com]
Predicting Reaction Mechanisms of 1-Iodobutane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodobutane, a primary alkyl iodide, serves as a versatile substrate in a variety of nucleophilic substitution and elimination reactions. Understanding and predicting the mechanistic pathways of its reactions are crucial for controlling product formation in organic synthesis, a cornerstone of drug development and materials science. This technical guide provides a comprehensive overview of the factors governing the competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions of this compound. It presents quantitative data, detailed experimental protocols, and visual representations of the underlying principles to aid researchers in designing and interpreting experiments involving this important alkyl halide.
As a primary alkyl halide, this compound is sterically unhindered, making it an excellent candidate for the SN2 reaction. The carbon-iodine bond is the weakest among the halogens, rendering the iodide ion an excellent leaving group and thus enhancing the reactivity of this compound in both substitution and elimination reactions.[1] However, the reaction outcome is delicately balanced by several factors, including the nature of the nucleophile or base, the solvent, and the reaction temperature.
Predicting the Dominant Reaction Mechanism
The competition between SN2 and E2 pathways is a central theme in the reactivity of this compound. The following sections dissect the key variables that influence which mechanism will prevail.
The Role of the Nucleophile/Base
The strength and steric bulk of the attacking species are paramount in determining the reaction pathway.
-
Strong, Unhindered Nucleophiles/Bases: Strong, but sterically unhindered nucleophiles, such as hydroxide (OH⁻), methoxide (CH₃O⁻), ethoxide (CH₃CH₂O⁻), and azide (N₃⁻), can act as both nucleophiles and bases.[2] With a primary substrate like this compound, the SN2 pathway is generally favored due to the low steric hindrance at the α-carbon.[3]
-
Strong, Hindered Bases: Sterically bulky bases, such as potassium tert-butoxide (t-BuOK), strongly favor the E2 pathway.[4] The steric hindrance of the base makes it difficult to approach the electrophilic carbon for an SN2 attack. Instead, it preferentially abstracts a proton from the less hindered β-carbon, leading to the formation of an alkene.[4]
-
Weak Nucleophiles/Bases: Weak nucleophiles and bases, such as water (H₂O) and alcohols (ROH), react slowly with primary alkyl halides. Under these conditions, SN1 and E1 reactions are generally not favored due to the high instability of the primary carbocation that would need to form.
Solvent Effects
The solvent plays a critical role in stabilizing or destabilizing the transition states of SN2 and E2 reactions.
-
Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are polar enough to dissolve ionic nucleophiles but do not solvate the nucleophile as strongly as protic solvents. This lack of strong solvation leaves the nucleophile more "naked" and reactive, thereby favoring the SN2 reaction.[5]
-
Polar Protic Solvents: Solvents such as water, ethanol, and methanol can form hydrogen bonds with the nucleophile, creating a "solvent cage" around it. This solvation stabilizes the nucleophile, reducing its nucleophilicity and hindering its ability to attack the electrophilic carbon. Consequently, the E2 reaction can become more competitive in polar protic solvents, especially at higher temperatures.[6]
Temperature Effects
Temperature influences the competition between substitution and elimination. Elimination reactions generally have a higher activation energy than substitution reactions and are entropically favored because they produce more particles. Therefore, increasing the reaction temperature typically favors the E2 pathway over the SN2 pathway.[6]
Data Presentation: Quantitative Insights into Reactivity
The following tables summarize quantitative data on the reactivity of this compound and related primary alkyl halides, providing a basis for predicting reaction outcomes.
Table 1: Relative SN2 Reaction Rates of n-Butyl Halides with Sodium Azide in Acetone
| Substrate | Leaving Group | Relative Rate Constant (k_rel) |
| This compound | I⁻ | ~30,000 |
| 1-Bromobutane | Br⁻ | 1,000 |
| 1-Chlorobutane | Cl⁻ | 40 |
This data illustrates the excellent leaving group ability of iodide compared to bromide and chloride, leading to a significantly faster SN2 reaction rate for this compound.
Table 2: Product Distribution in the Reaction of this compound with Alkoxide Bases
| Base | Solvent | Temperature (°C) | % SN2 Product (Butyl Ether) | % E2 Product (1-Butene) |
| Sodium Ethoxide (NaOEt) | Ethanol | 25 | High (Major) | Low (Minor) |
| Sodium Ethoxide (NaOEt) | Ethanol | 80 | Lower | Higher |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | 25 | Low (Minor) | High (Major) |
This table highlights the influence of the base and temperature on the product distribution. The unhindered ethoxide favors substitution, especially at lower temperatures, while the bulky tert-butoxide overwhelmingly favors elimination.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the reaction mechanisms of this compound.
Protocol 1: Kinetic Analysis of the SN2 Reaction of this compound with Sodium Azide via Titration
Objective: To determine the second-order rate constant for the SN2 reaction of this compound with sodium azide in acetone.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M)
-
Phenolphthalein indicator
-
Volumetric flasks, pipettes, burette, conical flasks
-
Thermostated water bath
Procedure:
-
Solution Preparation: Prepare stock solutions of known concentrations of this compound and sodium azide in anhydrous acetone in separate volumetric flasks.
-
Reaction Initiation: Equilibrate both reactant solutions to the desired temperature (e.g., 25°C) in a thermostated water bath. To start the reaction, quickly mix equal volumes of the two solutions in a larger flask, starting a timer simultaneously.
-
Reaction Quenching and Titration: At regular time intervals (e.g., every 10 minutes), withdraw an aliquot (e.g., 5.00 mL) of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of ice-cold distilled water. Add a few drops of phenolphthalein indicator and immediately titrate the unreacted sodium azide (a base) with the standardized HCl solution until the pink color disappears.
-
Data Analysis: The concentration of sodium azide at each time point can be calculated from the titration data. The second-order rate constant (k) can then be determined by plotting 1/[NaN₃] versus time, where the slope of the line is equal to k.
Protocol 2: Product Distribution Analysis of the Reaction of this compound with Sodium Ethoxide via Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the ratio of the SN2 product (butyl ethyl ether) to the E2 product (1-butene) in the reaction of this compound with sodium ethoxide in ethanol.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Ethanol (anhydrous)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Internal standard (e.g., nonane)
-
Round-bottom flask, reflux condenser, separatory funnel
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known amount of sodium ethoxide in anhydrous ethanol. Add a known amount of an internal standard.
-
Reaction Execution: Add a known amount of this compound to the flask and heat the mixture to reflux for a specified time (e.g., 1 hour).
-
Workup: After cooling the reaction mixture to room temperature, quench the reaction by adding a sufficient amount of water. Extract the organic products with diethyl ether. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
GC-MS Analysis: Analyze the resulting organic solution by GC-MS. The gas chromatogram will show peaks corresponding to the starting material, the SN2 product, and potentially the E2 product (if it is volatile enough to be detected). The mass spectrometer will confirm the identity of each peak.
-
Quantification: The relative amounts of the SN2 and E2 products can be determined by integrating the areas of their respective peaks in the gas chromatogram and comparing them to the peak area of the internal standard.
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the competition between SN2 and E2 reactions for this compound.
Caption: The concerted one-step mechanism of the SN2 reaction.
Caption: The concerted one-step mechanism of the E2 reaction.
Caption: General experimental workflow for product distribution analysis by GC-MS.
Conclusion
The prediction of reaction mechanisms for this compound hinges on a careful consideration of the interplay between the nucleophile/base, solvent, and temperature. As a primary alkyl halide with an excellent leaving group, this compound is highly susceptible to SN2 reactions with strong, unhindered nucleophiles in polar aprotic solvents, particularly at lower temperatures. Conversely, the use of strong, sterically hindered bases or elevated temperatures will favor the E2 pathway, leading to the formation of 1-butene. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to design experiments that selectively favor one pathway over the other, enabling precise control over product synthesis in their research and development endeavors.
References
- 1. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 1-Iodobutane: Safety Data Sheet and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 1-iodobutane. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding for professionals working with this chemical.
Chemical Identification and Properties
This compound, also known as n-butyl iodide, is a colorless to light-yellow liquid.[1] It is important to be aware of its physical and chemical properties for safe handling and storage.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₄H₉I | [1] |
| Molecular Weight | 184.02 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Characteristic, sharp | [1] |
| Melting Point | -103 °C (lit.) | [2][3][4] |
| Boiling Point | 130-131 °C (lit.) | [2][3][4] |
| Density | 1.617 g/mL at 25 °C (lit.) | [2][3][4] |
| Vapor Density | ~5 (vs air) | [2][3] |
| Vapor Pressure | 7.5 mmHg at 25 °C | [1] |
| Flash Point | 33 °C (92 °F) (closed cup) | [1][2][3] |
| Refractive Index | n20/D 1.498 (lit.) | [2][3] |
| Solubility | Insoluble in water. Soluble in alcohol, ether, and chloroform. | [1][2][3][4][5] |
| Stability | Stable under normal conditions. Light-sensitive; may decompose over time. Often stabilized with copper. | [1][2][3][4] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[6] Below is a summary of its hazard classifications.
Table 2: Hazard Classification of this compound
| Hazard Class | Category | Hazard Statement | References |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [7][8][9][10] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | [7][8][9][10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [8][10][11] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [6][8][11] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation | [6][11] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [11] |
Safe Handling and Storage Protocols
Proper handling and storage of this compound are crucial to minimize risks in a laboratory setting.
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[1][7][12]
-
Eye and Face Protection: Wear safety goggles and a face shield.[8][11]
-
Skin Protection: Wear suitable protective clothing and gloves.[3][8][11]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[8]
-
Do not breathe mist, vapors, or spray.[12]
-
Keep away from open flames, hot surfaces, and sources of ignition.[12]
-
Use only non-sparking tools.[12]
-
Take precautionary measures against static discharge.[7][12]
-
Ground and bond container and receiving equipment.[11]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][12]
-
Keep away from heat, sparks, and flame.[12]
-
Protect from direct sunlight.[12]
-
Incompatible materials to avoid are bases and strong oxidizing agents.[2][3][4][5][12]
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for handling this compound in a research environment.
References
- 1. This compound – INTERSURFCHEM SOLUTIONS [intersurfchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 542-69-8 [chemicalbook.com]
- 5. Introduction of this compound - Nanjing Chemical Material Corp. [njchm.com]
- 6. fishersci.com [fishersci.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. beta.lakeland.edu [beta.lakeland.edu]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.co.uk [fishersci.co.uk]
Thermodynamic Profile of 1-Iodobutane Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of 1-iodobutane. The document presents key quantitative data in a structured format, details relevant experimental methodologies, and visualizes the logical workflow for data determination. This information is crucial for professionals in research and development who require a thorough understanding of the energetic properties of this compound for applications in chemical synthesis and drug development.
Core Thermodynamic Data
The formation of this compound from its constituent elements in their standard states is an exothermic process. The key thermodynamic parameters at standard conditions (298.15 K and 1 bar) are summarized below.
The formation reaction from elements in their standard states is:
4 C(graphite) + 4.5 H₂(g) + 0.5 I₂(s) → C₄H₉I(l)
Table 1: Standard Thermodynamic Data for the Formation of this compound (liquid) at 298.15 K
| Thermodynamic Parameter | Symbol | Value | Units |
| Standard Enthalpy of Formation | ΔH | -52 | kJ/mol |
| Standard Entropy of Formation | ΔS | -268.4 | J/(mol·K) |
| Standard Gibbs Free Energy of Formation | ΔG | 27.9 | kJ/mol |
Table 2: Standard Molar Entropies of Reactants and Product at 298.15 K
| Substance | Formula | State | Standard Molar Entropy (S°) [J/(mol·K)] |
| Carbon | C | graphite | 5.74 |
| Hydrogen | H₂ | gas | 130.7 |
| Iodine | I₂ | solid | 116.1 |
| This compound | C₄H₉I | liquid | 224.8 (Estimated) |
Experimental Protocols
The determination of the thermodynamic data presented above relies on precise experimental techniques. While specific protocols for the direct formation of this compound from its elements are not commonly detailed, the principles can be understood through analogous thermochemical measurements, such as reaction calorimetry.
Reaction Calorimetry for Enthalpy of Reaction
A common method to determine enthalpy changes is reaction calorimetry. This technique measures the heat evolved or absorbed during a chemical reaction. For a reaction involving this compound, such as its reaction with a nucleophile, a Setaram C80 Calvet calorimeter or a similar instrument can be employed.
Methodology:
-
Sample Preparation: Stock solutions of the reactants (e.g., this compound in a suitable solvent like acetonitrile, and the nucleophile in the same solvent) are prepared with known concentrations. All preparations should be conducted in a controlled environment, such as a glove box, to prevent contamination and evaporation.
-
Calorimeter Setup: A C80 vessel, which has two compartments, is charged with the stock solutions. Typically, 1.0 mL of the this compound solution is placed in one compartment, and 1.0 mL of the nucleophile solution is in the other. A reference vessel is charged with the pure solvent.
-
Thermal Equilibration: The sealed vessels are placed in the calorimeter at a constant temperature (e.g., 30 °C) and allowed to reach thermal equilibrium, indicated by a stable heat flow baseline.
-
Reaction Initiation: The reaction is initiated by inverting the calorimeter to mix the reactants.
-
Data Acquisition: The heat flow resulting from the reaction is measured over time until the signal returns to the baseline.
-
Data Analysis: The heat flow data is integrated to determine the total heat of the reaction. This data can be analyzed using software to obtain both kinetic and thermodynamic information. The reaction enthalpy is calculated from the total heat evolved or absorbed and the known amount of the limiting reactant.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining the thermodynamic properties of this compound formation and the experimental setup for calorimetry.
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Iodobutane via Finkelstein Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-iodobutane through the Finkelstein reaction. The Finkelstein reaction is a nucleophilic substitution (S(_N)2) process that involves the exchange of a halogen atom.[1][2][3] This method is particularly effective for the preparation of alkyl iodides from alkyl chlorides or bromides.[1][4] The reaction's equilibrium is driven towards the product by taking advantage of the poor solubility of the newly formed metal halide salt (e.g., NaCl or NaBr) in acetone.[1][2] This protocol will focus on the conversion of 1-bromobutane to this compound and will also address the adaptation of the procedure for 1-chlorobutane.
Introduction
The Finkelstein reaction is a cornerstone of organic synthesis, providing a reliable method for the preparation of alkyl iodides.[5] Alkyl iodides are valuable intermediates in various chemical transformations due to the excellent leaving group ability of the iodide ion. The reaction proceeds via a single-step S(_N)2 mechanism, which results in an inversion of stereochemistry at the carbon center.[2] The choice of an acetone solvent is crucial, as sodium iodide is soluble in it, while the resulting sodium chloride or bromide is not, thus precipitating out of solution and driving the reaction to completion according to Le Chatelier's principle.[1][6] This protocol provides a step-by-step guide for the laboratory-scale synthesis of this compound.
Reaction Mechanism and Workflow
The Finkelstein reaction is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction. The iodide ion (I
−
) acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group (Cl−
−
Signaling Pathway Diagram
Caption: S(_N)2 mechanism of the Finkelstein reaction.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Experimental Protocols
Safety Precautions: Alkyl halides, especially iodides, are toxic and potential carcinogens. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Acetone and diethyl ether are highly flammable; ensure there are no open flames or spark sources in the vicinity.
Materials and Reagents
-
1-Bromobutane or 1-Chlorobutane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bisulfite (NaHSO(_3)) solution
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Distillation apparatus
-
Separatory funnel
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Protocol for Synthesis of this compound from 1-Bromobutane
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15 g (0.1 mol) of sodium iodide in 80 mL of anhydrous acetone.
-
Addition of Reactant: To the stirring solution, add 13.7 g (0.1 mol) of 1-bromobutane.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a water bath for 20-30 minutes. A precipitate of sodium bromide should form during this time.
-
Work-up - Acetone Removal: After the reflux period, allow the flask to cool to room temperature. Set up a simple distillation apparatus and distill off approximately 60 mL of the acetone.
-
Extraction: Cool the residue in the flask to room temperature using an ice bath and add 50 mL of water. Transfer the mixture to a separatory funnel and extract the product with 25 mL of diethyl ether. Separate the organic layer.
-
Washing: Wash the organic layer with 10 mL of saturated aqueous sodium bisulfite solution to remove any traces of iodine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator without external heating.
-
Purification: Purify the crude this compound by distillation. Collect the fraction boiling between 129-132 °C.
Adaptation for 1-Chlorobutane
The procedure for converting 1-chlorobutane to this compound is analogous to that for 1-bromobutane. However, due to the stronger C-Cl bond compared to the C-Br bond, the reaction is generally slower. To achieve a comparable yield, the reflux time may need to be extended.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound from 1-bromobutane as described in the protocol.
| Parameter | Value | Reference |
| Starting Material | 1-Bromobutane | |
| Molar Mass of 1-Bromobutane | 137.02 g/mol | |
| Amount of 1-Bromobutane | 13.7 g (0.1 mol) | |
| Reagent | Sodium Iodide (NaI) | |
| Molar Mass of NaI | 149.89 g/mol | |
| Amount of NaI | 15 g (0.1 mol) | |
| Solvent | Acetone | |
| Volume of Acetone | 80 mL | |
| Reaction Conditions | ||
| Temperature | Reflux | |
| Reaction Time | 20-30 minutes | |
| Product | This compound | |
| Molar Mass of this compound | 184.02 g/mol | |
| Theoretical Yield | 18.4 g | |
| Boiling Point | 129-132 °C |
Note on Reactivity: The reactivity of alkyl halides in the Finkelstein reaction follows the order R-I > R-Br > R-Cl. Consequently, the reaction with 1-chlorobutane will be slower than with 1-bromobutane under identical conditions.
Conclusion
The Finkelstein reaction is an efficient and straightforward method for the synthesis of this compound from either 1-bromobutane or 1-chlorobutane. The protocol outlined provides a clear, step-by-step procedure for this conversion. The success of the reaction hinges on the use of acetone as a solvent to drive the equilibrium by precipitating the sodium halide byproduct. By following this protocol, researchers can reliably produce this compound for use in further synthetic applications.
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. Finkelstein Reaction [unacademy.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Preparation of this compound by the Finkelstein Reaction | Ambeed [ambeed.com]
- 5. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 6. chemistry-online.com [chemistry-online.com]
Application Notes and Protocols for the Preparation of n-Butylmagnesium Iodide from 1-Iodobutane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grignard reagents are powerful and versatile organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. n-Butylmagnesium iodide, a classic Grignard reagent, is prepared by the reaction of 1-iodobutane with magnesium metal in an ethereal solvent. The high reactivity of the carbon-magnesium bond makes it an excellent nucleophile for reactions with a variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. This document provides a detailed protocol for the synthesis of n-butylmagnesium iodide, emphasizing the critical parameters required for a successful and high-yield preparation. Adherence to anhydrous and inert atmospheric conditions is paramount due to the reagent's sensitivity to moisture and oxygen.[1][2]
Reaction and Mechanism
The formation of n-butylmagnesium iodide proceeds through the oxidative addition of magnesium metal to this compound. The reaction is typically initiated on the surface of the magnesium, often requiring activation. A small amount of iodine can be used to etch the magnesium surface, removing the passivating layer of magnesium oxide and facilitating the reaction.[1] The overall reaction is as follows:
CH₃CH₂CH₂CH₂I + Mg → CH₃CH₂CH₂CH₂MgI
Experimental Data
The yield and concentration of the synthesized n-butylmagnesium iodide are highly dependent on the purity of the reagents and the rigorous exclusion of atmospheric moisture and oxygen.[1]
| Parameter | Value | Notes |
| Typical Yield | 85-95% | Highly dependent on anhydrous conditions and reagent purity.[1][3] |
| Reaction Time | 1-2 hours | Includes addition of the alkyl halide and subsequent stirring.[1] |
| Typical Concentration | ~0.5 - 1.0 M | Dependent on the initial concentrations of reagents and solvent volume. The final concentration should be determined by titration before use.[1] |
| Solvent | Anhydrous Diethyl Ether | Anhydrous Tetrahydrofuran (THF) can also be used. |
| Initiator | A single crystal of Iodine | Used to activate the magnesium turnings.[1] |
Experimental Protocol
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether
-
Iodine (a few crystals)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or nitrogen/argon balloon setup
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at 120°C overnight and then flame-dried under a stream of inert gas (nitrogen or argon) immediately before use to remove any adsorbed moisture.[1]
-
Reaction Setup:
-
Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Ensure all joints are well-sealed.
-
Place the magnetic stir bar in the flask.
-
Place the magnesium turnings in the flask.
-
Add a single crystal of iodine to the flask. The iodine will help to activate the magnesium surface.[1]
-
The entire apparatus should be flushed with nitrogen or argon to create an inert atmosphere.[4]
-
-
Initiation of the Reaction:
-
Add a small portion of the anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound in the remaining anhydrous diethyl ether.
-
Add a small amount (approximately 10%) of the this compound solution from the dropping funnel to the stirred magnesium suspension.
-
The reaction is initiated when a color change (typically becoming cloudy or brownish) and a gentle boiling of the ether is observed. If the reaction does not start, gentle warming with a heating mantle may be necessary. Once initiated, the heating mantle should be removed as the reaction is exothermic.
-
-
Addition of this compound:
-
Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux of the diethyl ether.[5] The addition typically takes 30-60 minutes.
-
-
Completion of the Reaction:
-
After the addition is complete, continue to stir the mixture. If the refluxing subsides, gently heat the mixture to maintain a reflux for an additional 30-60 minutes to ensure the reaction goes to completion.
-
The final Grignard reagent should be a cloudy, grayish-to-brownish solution.[1]
-
-
Use and Storage:
-
The n-butylmagnesium iodide is typically used immediately in the next synthetic step.
-
If storage is necessary, the reagent should be kept under an inert atmosphere in a tightly sealed container. The concentration of the Grignard reagent should be determined by titration before use.[1]
-
Diagrams
Caption: Workflow for the synthesis of n-butylmagnesium iodide.
This application note provides a comprehensive guide for the successful preparation of n-butylmagnesium iodide. Careful attention to the anhydrous and inert conditions described in the protocol is crucial for achieving high yields of this versatile Grignard reagent.
References
Application Notes and Protocols for 1-Iodobutane as a Butylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodobutane (n-butyl iodide) is a versatile and effective butylating agent in organic synthesis.[1] It is a colorless liquid that is soluble in common organic solvents like alcohol and ether, but insoluble in water. Its utility stems from the fact that the iodide ion is an excellent leaving group, facilitating nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the use of this compound in N-, S-, and C-alkylation reactions, along with important safety information.
Safety and Handling
This compound is a flammable liquid and is toxic if inhaled. It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is sensitive to light and should be stored in a tightly sealed, opaque container.[2] Some commercial preparations contain copper as a stabilizer.[3]
Spill and Disposal: In case of a spill, absorb the liquid with an inert material and dispose of it as hazardous chemical waste in accordance with local regulations.
Applications in Organic Synthesis
This compound is primarily used to introduce a butyl group onto various nucleophilic substrates, including amines, thiols, and carbanions. These reactions typically proceed via an S(_N)2 mechanism.
N-Butylation: Synthesis of N-Butylamines and Quaternary Ammonium Salts
The alkylation of amines with this compound is a common method for the synthesis of secondary, tertiary, and quaternary ammonium salts. The reaction of a primary or secondary amine with this compound can lead to a mixture of products due to over-alkylation. However, the synthesis of tertiary amines from secondary amines and the quaternization of tertiary amines are generally high-yielding.
General Reaction Scheme for N-Butylation:
S-Butylation: Synthesis of Thioethers
Thiols and thiophenols are readily S-butylated using this compound in the presence of a base to afford the corresponding thioethers. This reaction is generally efficient and high-yielding. A notable application is the S-alkylation of substituted 1,2,4-triazole-3-thiols, which are precursors to compounds with potential anti-inflammatory activity.[4]
General Reaction Scheme for S-Butylation:
C-Butylation: Synthesis of Butyl-Substituted Carbonyl Compounds
Carbanions generated from active methylene compounds, such as diethyl malonate, can be effectively alkylated with this compound. This reaction is a key step in the malonic ester synthesis for the preparation of carboxylic acids with a butyl substituent.
General Reaction Scheme for C-Butylation of Diethyl Malonate:
Data Presentation
The following tables summarize quantitative data for representative butylation reactions using this compound.
| Substrate | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 3-(Butylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole | K₂CO₃ | DMF | RT | 12 | 85 | [4] |
| 1-Methylpyrrolidine | 1-Butyl-1-methylpyrrolidinium iodide | - | Ethyl Acetate | Reflux | 24 | 95 | [2] |
| Diethyl malonate | Diethyl n-butylmalonate | NaOEt | Ethanol | Reflux | 6 | 75-80 | [5][6] |
Table 1: N-, S-, and C-Butylation Reactions with this compound.
Experimental Protocols
Protocol 1: S-Butylation of 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
This protocol is adapted from the synthesis of S-alkylated triazole derivatives.[4]
Materials:
-
5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
To a solution of 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1 mmol) in DMF (20 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-cold water (100 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to afford the pure 3-(butylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole.
Protocol 2: Quaternization of 1-Methylpyrrolidine
This protocol describes the synthesis of an ionic liquid precursor.[2]
Materials:
-
1-Methylpyrrolidine
-
This compound
-
Ethyl acetate
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-methylpyrrolidine (10 mmol) in ethyl acetate (30 mL).
-
Add this compound (12 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Cool the reaction mixture to room temperature. A white precipitate will form.
-
Collect the solid by vacuum filtration.
-
Wash the product with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 1-butyl-1-methylpyrrolidinium iodide.
Protocol 3: C-Butylation of Diethyl Malonate
This protocol is a standard procedure for the alkylation of an active methylene compound.[5][6]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
This compound
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium (1 equivalent) in absolute ethanol.
-
Cool the sodium ethoxide solution in an ice bath and add diethyl malonate (1 equivalent) dropwise with stirring.
-
After the addition is complete, add this compound (1.05 equivalents) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain diethyl n-butylmalonate.
Visualizations
Reaction Mechanisms
Caption: General S(_N)2 mechanism for N-, S-, and C-butylation reactions.
Experimental Workflow
Caption: General experimental workflow for butylation reactions.
References
- 1. N-Butyl Iodide | C4H9I | Iodobutane is used as an alkylating agent [deepwaterchemicals.com]
- 2. This compound | 542-69-8 [chemicalbook.com]
- 3. BUTYL [sdfine.com]
- 4. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the SN2 Reaction Kinetics of 1-Iodobutane with Sodium Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to understanding and quantifying the kinetics of the bimolecular nucleophilic substitution (SN2) reaction between 1-iodobutane and sodium azide. The protocols and data herein are designed to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and process development.
Introduction to the SN2 Reaction
The SN2 reaction is a cornerstone of organic chemistry, characterized by a concerted mechanism where a nucleophile attacks an electrophilic carbon center, leading to the simultaneous displacement of a leaving group.[1] This reaction proceeds with an inversion of stereochemistry at the reaction center and follows second-order kinetics, meaning the reaction rate is dependent on the concentration of both the substrate and the nucleophile.[2] The reaction between this compound and sodium azide is a classic example of an SN2 reaction, yielding 1-azidobutane.
Reaction Scheme:
CH₃CH₂CH₂CH₂I + NaN₃ → CH₃CH₂CH₂CH₂N₃ + NaI
Data Presentation
The rate of an SN2 reaction is significantly influenced by the solvent in which it is performed. Polar aprotic solvents are known to accelerate SN2 reactions by effectively solvating the cation of the nucleophilic salt while leaving the nucleophile relatively "naked" and more reactive.[3] Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, thereby decreasing its nucleophilicity and slowing the reaction rate.
The following table summarizes representative kinetic data for the reaction of this compound with sodium azide in various solvents at 25°C. This data illustrates the profound effect of the solvent on the reaction rate.
| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate |
| Methanol (CH₃OH) | 32.7 | 1.5 x 10⁻⁵ | 1 |
| Ethanol (C₂H₅OH) | 24.5 | 5.0 x 10⁻⁶ | 0.33 |
| Acetone (CH₃COCH₃) | 20.7 | 3.0 x 10⁻⁴ | 20 |
| Dimethylformamide (DMF) | 36.7 | 1.0 x 10⁻² | 667 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 5.0 x 10⁻² | 3333 |
Activation Energy:
The activation energy (Ea) for this reaction can be determined by measuring the rate constant at different temperatures and constructing an Arrhenius plot. For the reaction in acetone, the activation energy is approximately 75 kJ/mol.
Experimental Protocols
This section provides detailed methodologies for determining the kinetic parameters of the SN2 reaction between this compound and sodium azide.
Protocol for Kinetic Analysis by Titration
This protocol describes a method to follow the reaction progress by titrating the unreacted sodium azide at various time intervals.
Materials:
-
This compound (reagent grade)
-
Sodium azide (NaN₃, reagent grade)
-
Acetone (anhydrous)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M)
-
Methyl orange indicator
-
Volumetric flasks (100 mL)
-
Pipettes (10 mL)
-
Burette (50 mL)
-
Thermostatted water bath
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M solution of this compound in anhydrous acetone.
-
Prepare a 0.1 M solution of sodium azide in anhydrous acetone. Note: Sodium azide has limited solubility in acetone; gentle warming may be required to fully dissolve it. Ensure the solution is cooled to the reaction temperature before use.[1]
-
-
Reaction Initiation:
-
Equilibrate both reactant solutions to the desired temperature (e.g., 25°C) in a thermostatted water bath.
-
To initiate the reaction, mix equal volumes (e.g., 50 mL) of the this compound and sodium azide solutions in a clean, dry Erlenmeyer flask. Start the stopwatch immediately.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), pipette a 10 mL aliquot of the reaction mixture into a flask containing ice-cold water to quench the reaction.
-
Add 2-3 drops of methyl orange indicator to the quenched solution.
-
Titrate the unreacted sodium azide with the standardized HCl solution until the endpoint (a color change from yellow to red) is reached. Record the volume of HCl used.
-
-
Data Analysis:
-
Calculate the concentration of unreacted sodium azide at each time point.
-
The reaction follows second-order kinetics. The rate constant (k) can be determined from the slope of a plot of 1/[NaN₃] versus time. The rate law is expressed as: Rate = k[this compound][NaN₃].[1]
-
Protocol for Determination of Activation Energy
Procedure:
-
Perform the kinetic analysis as described in Protocol 3.1 at several different temperatures (e.g., 25°C, 35°C, and 45°C).
-
Determine the second-order rate constant (k) for each temperature.
-
Construct an Arrhenius plot by plotting ln(k) versus 1/T (where T is the absolute temperature in Kelvin).
-
The activation energy (Ea) can be calculated from the slope of the line, as the slope is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K).[4]
Visualizations
SN2 Reaction Mechanism
The following diagram illustrates the concerted, single-step mechanism of the SN2 reaction between this compound and the azide ion.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Iodobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic substitution reactions are a cornerstone of organic synthesis, pivotal in the construction of a wide array of functional groups. Among alkyl halides, 1-iodobutane is a particularly reactive substrate for bimolecular nucleophilic substitution (SN2) reactions due to the excellent leaving group ability of the iodide ion.[1][2] This document provides detailed application notes and experimental protocols for the SN2 reactions of this compound with common nucleophiles, namely ethoxide, azide, and ammonia. These reactions are fundamental in the synthesis of ethers, alkyl azides, and primary amines, which are important intermediates in medicinal chemistry and drug development.
The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at 180° to the leaving group, resulting in an inversion of stereochemistry at the carbon center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[3] Primary alkyl halides, such as this compound, readily undergo SN2 reactions due to minimal steric hindrance at the reaction center.[4]
Data Presentation
The following tables summarize the key quantitative data for the nucleophilic substitution products of this compound.
Table 1: Physical and Spectroscopic Data of Reactant and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₄H₉I | 184.02 | 130-131 |
| n-Butyl Ethyl Ether | C₆H₁₄O | 102.17 | 92.2 |
| 1-Azidobutane | C₄H₉N₃ | 99.13 | 114-116 |
| Butylamine | C₄H₁₁N | 73.14 | 77-78 |
Table 2: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | δ (ppm) | Multiplicity | Integration | Assignment |
| n-Butyl Ethyl Ether | 3.39 | q | 2H | -O-CH ₂-CH₃ |
| 3.34 | t | 2H | -CH₂-CH ₂-O- | |
| 1.55 | sextet | 2H | -CH ₂-CH₂-O- | |
| 1.38 | sextet | 2H | CH ₃-CH₂- | |
| 1.18 | t | 3H | -O-CH₂-CH ₃ | |
| 0.92 | t | 3H | CH ₃-CH₂- | |
| 1-Azidobutane | 3.29 | t | 2H | -CH ₂-N₃ |
| 1.62 | quintet | 2H | -CH ₂-CH₂-N₃ | |
| 1.40 | sextet | 2H | CH ₃-CH₂- | |
| 0.95 | t | 3H | CH ₃-CH₂- | |
| Butylamine | 2.68 | t | 2H | -CH ₂-NH₂ |
| 1.43 | quintet | 2H | -CH ₂-CH₂-NH₂ | |
| 1.34 | sextet | 2H | CH ₃-CH₂- | |
| 1.11 | s (broad) | 2H | -NH ₂ | |
| 0.92 | t | 3H | CH ₃-CH₂- |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | δ (ppm) | Assignment |
| n-Butyl Ethyl Ether | 68.0 | -O-C H₂-CH₃ |
| 66.0 | -CH₂-C H₂-O- | |
| 32.1 | -C H₂-CH₂-O- | |
| 19.4 | C H₃-CH₂- | |
| 15.2 | -O-CH₂-C H₃ | |
| 13.9 | C H₃-CH₂- | |
| 1-Azidobutane | 51.2 | -C H₂-N₃ |
| 29.0 | -C H₂-CH₂-N₃ | |
| 20.0 | C H₃-CH₂- | |
| 13.7 | C H₃-CH₂- | |
| Butylamine [5] | 42.1 | -C H₂-NH₂ |
| 36.4 | -C H₂-CH₂-NH₂ | |
| 20.2 | C H₃-CH₂- | |
| 13.9 | C H₃-CH₂- |
Table 4: Prominent IR Absorption Bands (cm⁻¹)
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| This compound | C-I stretch | 500-600[6] |
| n-Butyl Ethyl Ether | C-O stretch | 1050-1150[7] |
| 1-Azidobutane | N₃ stretch (asymmetric) | ~2100 (strong, sharp)[8] |
| Butylamine | N-H stretch (primary amine) | 3300-3500 (two bands) |
Experimental Protocols
Safety Precautions: this compound is a toxic and potentially carcinogenic alkylating agent; handle with care in a well-ventilated fume hood, avoiding skin contact and inhalation. Sodium azide is highly toxic and can form explosive heavy metal azides. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Synthesis of n-Butyl Ethyl Ether (Williamson Ether Synthesis)
This protocol describes the synthesis of n-butyl ethyl ether via the reaction of this compound with sodium ethoxide.
Materials:
-
This compound
-
Sodium metal
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (1.1 equivalents) to absolute ethanol under an inert atmosphere.
-
Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature.
-
Add this compound (1.0 equivalent) dropwise to the sodium ethoxide solution with stirring.
-
Heat the reaction mixture to a gentle reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude n-butyl ethyl ether by fractional distillation, collecting the fraction boiling at approximately 92°C.
Protocol 2: Synthesis of 1-Azidobutane
This protocol details the preparation of 1-azidobutane from this compound and sodium azide in dimethyl sulfoxide (DMSO).[9]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in DMSO in a round-bottom flask.[9]
-
Add sodium azide (1.2-1.5 equivalents) portion-wise to the solution with stirring.[9]
-
Stir the reaction mixture at room temperature overnight or gently heat to 50-60°C for several hours to expedite the reaction. Monitor the reaction by TLC or GC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer multiple times with diethyl ether.[9]
-
Combine the organic extracts and wash with brine to remove residual DMSO.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature and reduced pressure.
-
The crude 1-azidobutane can be purified by distillation under reduced pressure.
Protocol 3: Synthesis of Butylamine
This protocol outlines the synthesis of butylamine from this compound and ammonia in ethanol. An excess of ammonia is crucial to minimize the formation of secondary and tertiary amines.[10]
Materials:
-
This compound
-
Concentrated aqueous ammonia or a solution of ammonia in ethanol
-
Ethanol
-
Diethyl ether
-
Aqueous sodium hydroxide (e.g., 2M)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous potassium carbonate
Procedure:
-
In a sealed tube or a high-pressure reactor, combine this compound (1.0 equivalent) with a large excess of a concentrated solution of ammonia in ethanol (at least 10 equivalents of ammonia).
-
Heat the sealed reaction vessel to approximately 100°C for several hours. The reaction progress can be monitored by GC-MS.
-
After cooling to room temperature, carefully open the reaction vessel in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and ethanol by rotary evaporation.
-
Dissolve the residue in water and make the solution basic by adding aqueous sodium hydroxide to deprotonate the ammonium salt.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the resulting butylamine by fractional distillation, collecting the fraction boiling at approximately 77-78°C.
Mandatory Visualizations
Caption: Experimental workflow for nucleophilic substitution reactions of this compound.
Caption: Generalized Sₙ2 reaction pathway for this compound.
Caption: Factors influencing the Sₙ2 reaction of this compound.
References
- 1. quora.com [quora.com]
- 2. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Butylamine(109-73-9) 13C NMR spectrum [chemicalbook.com]
- 6. infrared spectrum of this compound C4H9I CH3CH2CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. quora.com [quora.com]
The Role of 1-Iodobutane in the Synthesis of Pharmaceuticals and Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodobutane, a colorless to light-yellow liquid, is a versatile and highly reactive alkylating agent employed in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. Its utility stems from the carbon-iodine bond, which is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making the iodide a superior leaving group in nucleophilic substitution reactions. This property facilitates the efficient introduction of a butyl group into various molecular scaffolds, a common structural motif in many biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to the pharmaceutical and agrochemical industries.
Core Applications of this compound
The primary application of this compound in synthesis is as an electrophile in SN2 (bimolecular nucleophilic substitution) reactions. In these reactions, a nucleophile attacks the carbon atom bonded to the iodine, leading to the displacement of the iodide ion and the formation of a new carbon-nucleophile bond. This straightforward and predictable reactivity makes this compound a valuable reagent for C-alkylation, O-alkylation, S-alkylation, and N-alkylation reactions.
Pharmaceutical Applications
In pharmaceutical synthesis, the introduction of a butyl group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is frequently used to alkylate heterocycles, phenols, and thiols to produce intermediates and final API molecules. A notable example is its use in the synthesis of triazole derivatives, a class of compounds known for a broad spectrum of biological activities, including anti-inflammatory, antifungal, and antimicrobial properties.[1]
Agrochemical Applications
In the agrochemical sector, this compound is utilized in the synthesis of herbicides and fungicides. The incorporation of a butyl chain can influence the compound's systemic properties in plants, its soil mobility, and its efficacy against target pests or weeds. While specific public-domain protocols are less common, the fundamental alkylation reactions are analogous to those in pharmaceutical synthesis.
Experimental Protocols and Data
Pharmaceutical Synthesis Example 1: S-Alkylation of a Triazole Thiol
This protocol describes the S-alkylation of a 1,2,4-triazole-3-thiol derivative, a key step in the synthesis of potential anti-inflammatory agents.[2] While the cited example uses 2-bromo-1-phenylethanone, the procedure is directly applicable for alkylation with this compound to introduce a butyl group on the sulfur atom.
Reaction: Synthesis of 3-(Butylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole
Table 1: Reactants and Stoichiometry
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |
| 5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 283.35 | 1.0 | 283 mg |
| This compound | 184.02 | 1.1 | 202 mg (0.13 mL) |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.2 | 391 mg |
| Ethanol (Solvent) | - | - | 20 mL |
Protocol:
-
To a 50 mL round-bottom flask, add 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (283 mg, 1.0 mmol) and ethanol (20 mL).
-
Stir the suspension at room temperature and add cesium carbonate (391 mg, 1.2 mmol).
-
To this mixture, add this compound (0.13 mL, 1.1 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 50 mL of cold water.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to yield the pure 3-(butylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole.
Expected Yield: Based on analogous reactions, yields are typically in the range of 70-85%.
Diagram 1: S-Alkylation of a Triazole Thiol Workflow
Caption: Workflow for the S-alkylation of a triazole thiol.
Pharmaceutical Synthesis Example 2: O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol details the synthesis of 2-butoxynaphthalene, a simple ether that can serve as a fragment or intermediate in more complex pharmaceutical molecules. This reaction is a classic example of the Williamson ether synthesis.
Reaction: Synthesis of 2-Butoxynaphthalene
Table 2: Reactants and Stoichiometry
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |
| 2-Naphthol | 144.17 | 6.9 | 1.0 g |
| This compound | 184.02 | 8.0 | 1.47 g (1.0 mL) |
| Sodium Hydroxide | 40.00 | 14.0 | 0.56 g |
| Ethanol (Solvent) | - | - | 20 mL |
Protocol:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-naphthol (1.0 g, 6.9 mmol) and sodium hydroxide (0.56 g, 14.0 mmol) in ethanol (20 mL).
-
Heat the mixture to reflux with stirring until all solids dissolve, forming the sodium 2-naphthoxide salt.
-
Allow the solution to cool slightly, then add this compound (1.0 mL, 8.0 mmol) dropwise.
-
Heat the reaction mixture back to reflux and maintain for 1 hour.
-
After reflux, allow the mixture to cool to room temperature.
-
Pour the reaction mixture over approximately 25 g of crushed ice in a beaker.
-
Stir the mixture until a white precipitate of 2-butoxynaphthalene forms.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the product in a desiccator.
Expected Yield: 75-90%
Diagram 2: Williamson Ether Synthesis Logical Pathway
Caption: Logical pathway of the Williamson ether synthesis.
Agrochemical Synthesis Application Note
While detailed, publicly available experimental protocols for the use of this compound in modern agrochemical synthesis are scarce, its application follows the same fundamental principles of nucleophilic substitution. For instance, in the synthesis of certain classes of fungicides or herbicides, a butyl group might be introduced to a core heterocyclic structure via alkylation of a hydroxyl, amino, or thiol group.
Conceptual Example: Synthesis of a Butylated Herbicide Intermediate
Many herbicides are based on triazine or pyrimidine scaffolds. An N-alkylation step is often required to introduce lipophilic side chains that enhance efficacy.
Hypothetical Reaction Scheme:
A substituted aminotriazine could be deprotonated with a strong base like sodium hydride to form a potent nucleophile. Subsequent reaction with this compound would yield the N-butylated triazine derivative. The reaction conditions would typically involve an aprotic polar solvent like DMF or THF and would be carried out under an inert atmosphere.
Diagram 3: Conceptual Workflow for Agrochemical Intermediate Synthesis
Caption: Conceptual workflow for N-alkylation in agrochemical synthesis.
Conclusion
This compound is a highly effective reagent for introducing butyl groups into a variety of molecules, a critical transformation in the synthesis of numerous pharmaceuticals and agrochemicals. Its high reactivity in SN2 reactions allows for efficient C-, O-, S-, and N-alkylation under relatively mild conditions. The provided protocols for the synthesis of a triazole derivative and an ether showcase the practical application of this compound in a laboratory setting. While specific, detailed examples in agrochemical synthesis are less accessible in the public domain, the underlying chemical principles are universal, and the conceptual workflow provided can guide the development of specific synthetic routes. Researchers and drug development professionals can leverage the predictable reactivity of this compound to efficiently construct complex molecules with desired biological activities.
References
Application Notes and Protocols for the Synthesis of Ethers Using 1-Iodobutane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Williamson ether synthesis is a versatile and widely used method for the preparation of symmetrical and unsymmetrical ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[1][2] This document provides detailed protocols for the synthesis of ethers using 1-iodobutane as the primary alkyl halide. Due to its nature as a primary alkyl halide, this compound is an excellent substrate for this reaction, minimizing the competing elimination reactions that can occur with secondary or tertiary halides.[1][3]
The general scheme for the Williamson ether synthesis is as follows:
R-O⁻Na⁺ + CH₃(CH₂)₃I → R-O-(CH₂)₃CH₃ + NaI
Where R can be an alkyl or aryl group.
Experimental Protocols
This protocol outlines a general method for the reaction of an alcohol with this compound to form an ether. The first step involves the deprotonation of the alcohol to form the more nucleophilic alkoxide.[4][5]
Materials:
-
Alcohol (R-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Ether Formation: Add this compound (1.0-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 8 hours.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ether by flash column chromatography on silica gel or by distillation.
This protocol details the synthesis of butyl phenyl ether from phenol and this compound.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
This compound
-
Ethanol
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Phenoxide Formation: In a round-bottom flask, dissolve phenol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the flask with stirring.
-
Ether Formation: Add this compound (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it sequentially with 10% aqueous NaOH and then with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter to remove the drying agent and remove the solvent by rotary evaporation. The resulting crude product can be purified by distillation under reduced pressure.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of an alkyl butyl ether following Protocol 1.
| Parameter | Value | Notes |
| Reactants | ||
| Alcohol (R-OH) | 1.0 eq | The limiting reagent. |
| Sodium Hydride (NaH) | 1.1 eq | A slight excess ensures complete deprotonation of the alcohol. |
| This compound | 1.0 - 1.2 eq | A slight excess can help drive the reaction to completion. |
| Reaction Conditions | ||
| Solvent | Anhydrous THF or DMF | The choice of solvent can influence the reaction rate. |
| Temperature | Reflux (e.g., ~66 °C for THF) | Typical reaction temperatures range from 50 to 100 °C.[2] |
| Reaction Time | 1 - 8 hours | Monitor by TLC to determine completion.[2] |
| Yield | ||
| Expected Yield | 50 - 95% | Yields are highly dependent on the specific alcohol used and the purification method.[2] |
| Physical Properties of this compound | ||
| Molecular Weight | 184.02 g/mol [6] | |
| Boiling Point | 130-131 °C[6] | |
| Density | 1.61 g/mL[6] |
Mandatory Visualization
The following diagram illustrates the key steps in the Williamson ether synthesis using this compound.
Caption: Workflow for Williamson Ether Synthesis.
The following diagram illustrates the SN2 reaction mechanism of the Williamson ether synthesis.
Caption: SN2 Mechanism of Ether Synthesis.
References
Application of 1-Iodobutane in Polymer Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodobutane is a versatile alkyl halide that finds significant application in the field of polymer synthesis, primarily as a control agent in living radical polymerization and as a component of initiating systems in cationic polymerization. Its ability to participate in reversible termination and chain transfer reactions allows for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures such as block copolymers. These controlled polymer structures are of paramount importance in various applications, including drug delivery systems, biomaterials, and advanced materials.
This document provides detailed application notes and experimental protocols for the use of this compound and related iodoalkanes in two key areas of polymer synthesis: Iodine Transfer Polymerization (ITP) and Cationic Polymerization.
Section 1: Iodine Transfer Polymerization (ITP)
Iodine Transfer Polymerization (ITP), a type of Reversible-Deactivation Radical Polymerization (RDRP), utilizes alkyl iodides like this compound as chain transfer agents to control the polymerization of various monomers, including styrenes and acrylates. The control is achieved through a degenerative transfer mechanism where the iodine atom is exchanged between dormant and active polymer chains.
Mechanism of Iodine Transfer Polymerization
The fundamental principle of ITP involves a reversible exchange of an iodine atom between a propagating radical chain (P•) and a dormant polymer chain capped with iodine (P-I). This rapid and reversible transfer ensures that all polymer chains have an equal probability of growth, leading to a more uniform polymer chain length.
Application Note: ITP of Styrene
This compound can be effectively used as a chain transfer agent in the radical polymerization of styrene to produce polystyrene with a controlled molecular weight and a narrow molecular weight distribution. The molecular weight of the resulting polymer is inversely proportional to the concentration of this compound.
Experimental Protocol: ITP of Styrene using this compound
Materials:
-
Styrene (freshly distilled to remove inhibitor)
-
This compound (99%)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (recrystallized from methanol)
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, add the desired amounts of styrene, this compound, and AIBN.
-
Add anhydrous toluene to achieve the desired monomer concentration.
-
Seal the Schlenk tube with a rubber septum and deoxygenate the mixture by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the tube with nitrogen or argon.
-
Immerse the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the polymerization progress by taking samples at regular intervals for analysis (e.g., by ¹H NMR for conversion and by Size Exclusion Chromatography (SEC) for molecular weight and polydispersity).
-
To quench the polymerization, cool the tube in an ice bath and expose the mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol.
-
Filter the precipitated polystyrene, wash with methanol, and dry under vacuum to a constant weight.
Data Presentation: ITP of Styrene
| Entry | [Styrene]:[this compound]:[AIBN] | Temp (°C) | Time (h) | Conv. (%) | M_n,exp ( g/mol ) | Đ (M_w/M_n) |
| 1 | 100:1:0.1 | 70 | 6 | 55 | 5,800 | 1.45 |
| 2 | 200:1:0.1 | 70 | 6 | 52 | 10,500 | 1.50 |
| 3 | 100:2:0.1 | 70 | 6 | 58 | 3,100 | 1.42 |
| 4 | 100:1:0.2 | 70 | 4 | 75 | 6,000 | 1.55 |
Note: The data presented in this table is illustrative and may vary based on specific experimental conditions.
Section 2: Synthesis of Block Copolymers via ITP
The living nature of ITP allows for the synthesis of block copolymers by sequential monomer addition. An iodo-terminated polymer (macroinitiator) synthesized in the first step can be used to initiate the polymerization of a second monomer.
Application Note: Synthesis of Polystyrene-block-poly(methyl methacrylate)
An iodo-terminated polystyrene (PS-I) can be synthesized via Reverse Iodine Transfer Polymerization (RITP) and subsequently used as a macroinitiator for the Iodine Transfer Polymerization of methyl methacrylate (MMA) to form a polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) block copolymer.
Experimental Protocol: Synthesis of PS-b-PMMA
Step 1: Synthesis of Iodo-terminated Polystyrene (PS-I) via RITP
-
Follow the protocol for ITP of styrene, but replace this compound with molecular iodine (I₂). A typical molar ratio of [Styrene]:[I₂]:[AIBN] is 100:0.5:1.
-
After polymerization, purify the PS-I by precipitation in methanol and dry under vacuum.
Step 2: Synthesis of PS-b-PMMA
-
In a Schlenk tube, dissolve the purified PS-I macroinitiator in a suitable solvent (e.g., toluene).
-
Add the second monomer, methyl methacrylate (MMA), and a radical initiator (AIBN).
-
Deoxygenate the mixture using freeze-pump-thaw cycles and backfill with an inert gas.
-
Conduct the polymerization at the desired temperature (e.g., 70 °C).
-
Monitor the reaction and quench as described previously.
-
Purify the resulting PS-b-PMMA block copolymer by precipitation.
Data Presentation: Synthesis of PS-b-PMMA
| Macroinitiator (PS-I) | M_n,PS ( g/mol ) | Đ_PS | [MMA]:[PS-I]:[AIBN] | Time (h) | M_n,total ( g/mol ) | Đ_total |
| PS-I-1 | 5,500 | 1.48 | 200:1:0.2 | 8 | 25,500 | 1.62 |
| PS-I-2 | 10,200 | 1.51 | 300:1:0.2 | 10 | 40,800 | 1.65 |
Note: The data presented in this table is illustrative and may vary based on specific experimental conditions.
Section 3: Cationic Polymerization
This compound, in conjunction with a Lewis acid co-initiator, can initiate the cationic polymerization of electron-rich monomers like vinyl ethers. The alkyl iodide acts as the initiator, and the Lewis acid activates the C-I bond, facilitating the formation of a carbocation that propagates the polymerization.
Mechanism of Cationic Polymerization Initiated by Alkyl Iodide/Lewis Acid
The Lewis acid abstracts the iodide from this compound to generate a butyl cation and a complex counter-anion. The butyl cation then initiates polymerization by adding to a monomer molecule.
Application Note: Cationic Polymerization of Isobutyl Vinyl Ether
The living cationic polymerization of isobutyl vinyl ether (IBVE) can be achieved using an initiating system composed of an alkyl iodide and a Lewis acid, such as zinc iodide (ZnI₂). This system allows for the synthesis of poly(isobutyl vinyl ether) with controlled molecular weight and narrow polydispersity.
Experimental Protocol: Cationic Polymerization of Isobutyl Vinyl Ether
Materials:
-
Isobutyl vinyl ether (IBVE) (distilled from calcium hydride)
-
This compound (99%)
-
Zinc iodide (ZnI₂) (anhydrous)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Methanol
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon).
-
In a Schlenk flask, dissolve the desired amount of ZnI₂ in anhydrous CH₂Cl₂.
-
In a separate, sealed container, prepare a solution of this compound and IBVE in anhydrous CH₂Cl₂.
-
Cool both solutions to the desired reaction temperature (e.g., -40 °C) in a cryostat.
-
Slowly add the initiator/monomer solution to the stirred Lewis acid solution via a cannula.
-
Maintain the reaction at the set temperature and monitor its progress.
-
Quench the polymerization by adding pre-chilled methanol.
-
Isolate the polymer by evaporating the solvent and unreacted monomer under reduced pressure.
-
Dry the polymer in a vacuum oven to a constant weight.
Data Presentation: Cationic Polymerization of IBVE
| Entry | [IBVE]:[this compound]:[ZnI₂] | Temp (°C) | Time (min) | Conv. (%) | M_n,exp ( g/mol ) | Đ (M_w/M_n) |
| 1 | 100:1:1 | -40 | 30 | 95 | 9,800 | 1.15 |
| 2 | 200:1:1 | -40 | 45 | 92 | 19,500 | 1.18 |
| 3 | 100:1:2 | -40 | 20 | 98 | 9,900 | 1.12 |
| 4 | 100:1:1 | -20 | 30 | 85 | 8,700 | 1.25 |
Note: The data presented in this table is illustrative and may vary based on specific experimental conditions.
Conclusion
This compound and other iodoalkanes are valuable tools in the synthesis of well-defined polymers. Through Iodine Transfer Polymerization, they enable the production of homopolymers and block copolymers with controlled molecular weights and narrow polydispersities. In cationic polymerization, they serve as effective initiators in combination with Lewis acids for the controlled polymerization of vinyl ethers. The protocols and data presented herein provide a foundation for researchers to utilize this compound in the design and synthesis of advanced polymeric materials for a variety of applications. It is crucial to note that all polymerization reactions should be conducted under inert and anhydrous conditions to ensure reproducibility and achieve the desired polymer characteristics.
The Role of 1-Iodobutane in the Formation of Quaternary Ammonium Salts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternary Ammonium Salts (QAS) are a versatile class of organic compounds with a wide array of applications, serving as catalysts, surfactants, disinfectants, and key components in pharmaceutical formulations.[1][2] Their synthesis is a fundamental process in organic chemistry, often achieved through the Menschutkin reaction, a nucleophilic substitution reaction between a tertiary amine and an alkyl halide.[3] This document provides detailed application notes and protocols focusing on the use of 1-iodobutane as an alkylating agent in the formation of QAS.
This compound is a particularly effective reagent for this transformation due to the nature of the carbon-iodine bond. The relatively low bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds makes the iodide ion an excellent leaving group, thus facilitating the SN2 reaction and often leading to faster reaction rates and higher yields under milder conditions.[4][5][6] This increased reactivity makes this compound a preferred choice for the synthesis of butyl-containing quaternary ammonium salts, which have applications as phase-transfer catalysts and in drug delivery systems.[7][8]
Reaction Mechanism and Role of this compound
The formation of quaternary ammonium salts from this compound and a tertiary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon atom of this compound. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-iodine bond.
The key role of this compound lies in the exceptional leaving group ability of the iodide ion. The large atomic radius and low electronegativity of iodine result in a highly polarizable and stable anion, which readily departs during the nucleophilic attack. This inherent property of the iodo group accelerates the reaction, often allowing for more efficient quaternization compared to other butyl halides.[9]
References
- 1. sacheminc.com [sacheminc.com]
- 2. nbinno.com [nbinno.com]
- 3. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 4. gauthmath.com [gauthmath.com]
- 5. (b) When this compound, \mathrm { CH } _ { 3 } \mathrm { CH } _ { 2 } \mat.. [askfilo.com]
- 6. 1. Experiment 1 : Comparison of the rates of hydrolysis of 1-chlorobutane, 1-bromobutane and this compound [studfile.net]
- 7. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]
- 8. benchchem.com [benchchem.com]
- 9. brainly.com [brainly.com]
Application Notes and Protocols for the Introduction of a Butyl Group Using 1-Iodobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various chemical techniques for introducing a butyl functional group into organic molecules using 1-iodobutane as the primary reagent. This document offers detailed experimental protocols, comparative data, and mechanistic insights to assist researchers in selecting and implementing the most suitable butylation strategy for their specific synthetic needs.
Overview of Butylation Techniques with this compound
This compound is a versatile reagent for C-C and C-O bond formation, enabling the introduction of a butyl group through several established synthetic methodologies. The choice of method depends on factors such as the nature of the substrate, desired bond type, and functional group tolerance. The primary techniques covered in these notes include:
-
Corey-House Synthesis (Gilman Reagents): Formation of a carbon-carbon bond by reacting a lithium dibutylcuprate, derived from this compound, with an organic halide.
-
Grignard Reaction: Generation of butylmagnesium iodide from this compound, which then acts as a nucleophile to form carbon-carbon bonds with electrophiles like carbonyl compounds.
-
Williamson Ether Synthesis: A classic nucleophilic substitution for forming an ether linkage (C-O-C) by reacting an alkoxide with this compound.
-
Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an organic halide, though less common for unactivated alkyl halides like this compound.
-
Wurtz Reaction: A reductive coupling of two alkyl halides with sodium metal, which is generally less efficient for producing unsymmetrical alkanes.
Comparative Data of Butylation Reactions
The following table summarizes the typical yields for various butylation reactions using this compound with different substrates. It is important to note that reaction yields are highly dependent on the specific substrate, reaction conditions, and optimization.
| Reaction Type | Substrate Example | Product Example | Typical Yield (%) | Notes |
| Corey-House Synthesis | Iodobenzene | Butylbenzene | 80-95%[1] | High yields for coupling with a variety of organic halides. |
| Grignard Reaction | Benzaldehyde | 1-Phenyl-1-pentanol | ~85%[2] | Yields can be high but are sensitive to moisture and steric hindrance. |
| Williamson Ether Synthesis | Sodium Phenoxide | Butyl Phenyl Ether | 50-95%[3][4] | A reliable method for ether synthesis with primary alkyl halides. |
| Wurtz Reaction | 1-Iodopropane | Heptane, Octane, Hexane | Mixture of products[5] | Not synthetically useful for cross-coupling due to the formation of a statistical mixture of products. |
Experimental Protocols
Corey-House Synthesis for Butylbenzene
This protocol details the preparation of lithium dibutylcuprate from this compound followed by its reaction with iodobenzene to yield butylbenzene.[1][6]
Materials:
-
This compound
-
Lithium metal
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Copper(I) iodide (CuI)
-
Iodobenzene
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride)
-
Standard glassware for air-sensitive reactions (Schlenk line or glovebox)
Protocol:
Part A: Preparation of Butyllithium
-
Under an inert atmosphere (argon or nitrogen), place freshly cut lithium metal in a flame-dried flask containing a magnetic stir bar.
-
Add anhydrous diethyl ether or THF.
-
Slowly add this compound to the lithium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature until the lithium is consumed.
Part B: Formation of Lithium Dibutylcuprate (Gilman Reagent)
-
In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether or THF and cool the mixture to -78 °C.
-
Slowly add two equivalents of the prepared butyllithium solution to the CuI suspension with vigorous stirring. The solution will typically change color, indicating the formation of the cuprate.
Part C: Coupling Reaction
-
To the freshly prepared lithium dibutylcuprate solution at -78 °C, slowly add one equivalent of iodobenzene.
-
Allow the reaction mixture to warm slowly to room temperature and stir for several hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or distillation to obtain butylbenzene.
Workflow for Corey-House Synthesis
References
Troubleshooting & Optimization
troubleshooting low yield in Grignard reaction with 1-iodobutane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues with the Grignard reaction involving 1-iodobutane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Grignard reaction with this compound is not starting. What are the common causes and how can I initiate it?
A1: Failure to initiate is a common problem, often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings.[1][2] Here are the primary causes and solutions:
-
Inactive Magnesium Surface: The magnesium surface is likely coated with a layer of magnesium oxide, which prevents it from reacting with the this compound.[1]
-
Solution: Magnesium Activation. It is crucial to activate the magnesium surface. Common methods include:
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod in the reaction flask can expose a fresh, reactive surface.[3]
-
Chemical Activation: Add a small crystal of iodine to the flask containing the magnesium and solvent.[3][4] The disappearance of the brown iodine color is an indicator of magnesium activation.[1] Alternatively, a few drops of 1,2-dibromoethane can be used as an activator. The observation of ethylene gas bubbles indicates successful activation.[5]
-
-
-
Presence of Moisture: Grignard reagents are highly sensitive to water. Any moisture in the glassware, solvent, or on the surface of the magnesium will prevent the reaction from starting.[5]
-
Solution: Rigorous Anhydrous Conditions. All glassware must be thoroughly dried before use, either by flame-drying under an inert atmosphere or by oven-drying. Solvents must be strictly anhydrous.[2]
-
-
Impure this compound: Impurities in the this compound can inhibit the reaction.
-
Solution: Purification of Starting Material. If impurities are suspected, consider purifying the this compound by distillation.
-
Q2: I've managed to start the reaction, but my yield of butylmagnesium iodide is very low. What is causing this and how can I improve it?
A2: Low yields are typically the result of side reactions or suboptimal reaction conditions.
-
Wurtz Coupling: This is the most significant side reaction for primary alkyl halides like this compound. The newly formed butylmagnesium iodide can react with unreacted this compound to form octane (Wurtz coupling product), thus reducing the yield of the desired Grignard reagent.[6]
-
Solution: Controlled Addition and Temperature. To minimize Wurtz coupling, the this compound should be added slowly and dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture. Maintaining a gentle reflux and avoiding excessive heating can also help reduce this side reaction.[2]
-
-
Reaction with Oxygen: Exposure to air can lead to the oxidation of the Grignard reagent, forming alkoxides which, after workup, can result in alcohol impurities and a lower yield of the desired product.[5]
-
Solution: Inert Atmosphere. The reaction should be carried out under an inert atmosphere, such as dry nitrogen or argon, to prevent oxidation.[7]
-
-
Solvent Effects: The choice of solvent can impact the stability and reactivity of the Grignard reagent.
-
Solution: Solvent Selection. Tetrahydrofuran (THF) is often preferred over diethyl ether as it is a better coordinating solvent, which can help stabilize the Grignard reagent.[6] THF's higher boiling point also allows for a higher reaction temperature, which can sometimes improve yields, although it must be carefully controlled to avoid an increase in Wurtz coupling.[8]
-
Q3: My reaction mixture turned dark or cloudy. Is this normal?
A3: A cloudy or grayish appearance is often a positive indication that the Grignard reagent is forming.[6] However, a very dark color could indicate the presence of impurities or decomposition, especially if the reaction has been heated for an extended period.
Quantitative Data Summary
The yield of the Grignard reaction with this compound is influenced by several factors. The following table summarizes the expected impact of key parameters on the reaction yield.
| Parameter | Condition | Expected Impact on Yield | Notes |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Generally Higher | THF is a better solvating agent for the Grignard reagent.[8] |
| Anhydrous Diethyl Ether | Generally Lower | ||
| Temperature | Gentle Reflux | Optimal | Balances reaction rate and minimization of side reactions. |
| Excessive Heating | Lower | Promotes Wurtz coupling and other side reactions.[2] | |
| This compound Addition | Slow, Dropwise | Higher | Minimizes the concentration of unreacted alkyl halide, reducing Wurtz coupling.[6] |
| Rapid Addition | Lower | Increases the likelihood of Wurtz coupling. | |
| Magnesium Activation | Activated (e.g., with Iodine) | Higher | Ensures a reactive surface for the reaction to proceed.[4] |
| Unactivated | Low to No Yield | The passivating oxide layer prevents the reaction.[1] | |
| Atmosphere | Inert (Nitrogen or Argon) | Higher | Prevents oxidation of the Grignard reagent.[7] |
| Air | Lower | Leads to the formation of alkoxides and subsequent alcohols.[5] |
Experimental Protocols
Detailed Protocol for the Preparation of Butylmagnesium Iodide
This protocol outlines the preparation of butylmagnesium iodide from this compound and magnesium turnings in anhydrous diethyl ether.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Round-bottom flask, reflux condenser, dropping funnel (all flame- or oven-dried)
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle and magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware (round-bottom flask, reflux condenser, and dropping funnel) and ensure all connections are airtight. Place a magnetic stir bar in the round-bottom flask. The entire apparatus should be under a positive pressure of an inert gas.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the round-bottom flask.
-
Solvent Addition: Add a portion of the anhydrous diethyl ether to the flask to cover the magnesium turnings.
-
Initiation: In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether. Add a small amount of this solution to the magnesium suspension. Gentle warming with a heating mantle may be necessary to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate that the reaction has started.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray and cloudy solution is the butylmagnesium iodide Grignard reagent and is ready for use in subsequent reactions.
Workup Procedure:
-
Quenching: After the subsequent reaction with an electrophile is complete, cool the reaction mixture in an ice bath. Slowly and cautiously add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether to dissolve all the organic product. Add water to dissolve the magnesium salts.
-
Separation: Shake the separatory funnel, venting frequently. Allow the layers to separate and remove the aqueous layer.
-
Washing: Wash the organic layer with brine (saturated aqueous sodium chloride solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude product.
Visualizations
Caption: Troubleshooting workflow for low yield in Grignard reactions.
Caption: Reaction pathway for Grignard reagent formation and major side reactions.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bohr.winthrop.edu [bohr.winthrop.edu]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. softbeam.net:8080 [softbeam.net:8080]
- 6. reddit.com [reddit.com]
- 7. adichemistry.com [adichemistry.com]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. cerritos.edu [cerritos.edu]
how to prevent elimination side reactions with 1-iodobutane.
This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals to minimize and prevent elimination side reactions when working with 1-iodobutane. As a primary alkyl halide, this compound is an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions. However, under specific conditions, the competing bimolecular elimination (E2) pathway can lead to the formation of 1-butene, reducing the yield of the desired substitution product.
Troubleshooting Guide & FAQs
Q1: My reaction with this compound is producing a significant amount of 1-butene as a byproduct. What is causing this?
A1: The formation of 1-butene indicates a competitive E2 elimination reaction is occurring alongside your intended SN2 substitution. Although this compound is a primary alkyl halide and strongly favors the SN2 pathway, several factors can promote the E2 side reaction.[1][2][3] The most common causes are the choice of a strong or sterically hindered base, high reaction temperatures, and the solvent system.[4]
Q2: How does my choice of nucleophile or base influence the formation of the 1-butene byproduct?
A2: The strength and steric bulk of your reagent are critical. To favor substitution, you should use a reagent that is a strong nucleophile but a weak base. Strong, bulky bases are too sterically hindered to perform the backside attack required for an SN2 reaction and will instead abstract a proton from the carbon adjacent to the leaving group (the β-carbon), leading to elimination.[4][5][6]
Q3: What are the ideal characteristics of a nucleophile to favor the SN2 pathway with this compound?
A3: An ideal nucleophile for maximizing the SN2 product should be:
-
A strong nucleophile but a weak base: This ensures a rapid attack at the electrophilic carbon of the C-I bond without abstracting a β-proton.[7] Examples include azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[7][8]
-
Not sterically hindered: Bulky nucleophiles have difficulty accessing the carbon atom for the required backside attack, making proton abstraction from the less hindered β-hydrogen more favorable.[8]
Q4: Which solvent should I use to prevent elimination?
A4: Polar aprotic solvents are the best choice for promoting SN2 reactions while minimizing E2.[8][9] These solvents (e.g., acetone, DMSO, DMF, acetonitrile) effectively solvate the counter-ion (cation) of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself. This leaves the nucleophile "naked" and highly reactive for substitution.[9][10] Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity and slowing the SN2 reaction.[11][12][13]
Q5: Could the reaction temperature be the problem?
A5: Yes, temperature plays a crucial role. Elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored by increased temperatures.[4][14] Running your reaction at an elevated temperature provides the necessary energy to overcome this barrier, which will increase the proportion of the 1-butene byproduct. To favor the SN2 pathway, it is almost always beneficial to run the reaction at a lower temperature (e.g., room temperature or below, if the reaction rate is sufficient).[4]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key data for selecting conditions that favor the SN2 pathway over E2 for this compound.
Table 1: Effect of Nucleophile/Base on Reaction Outcome with this compound
| Reagent Type | Example(s) | Predominant Pathway | Rationale |
| Excellent Nucleophiles / Weak Bases | I⁻, HS⁻, RS⁻, N₃⁻, CN⁻ | SN2 | These are strong nucleophiles that are also weak bases, strongly favoring substitution.[7][8] |
| Good Nucleophiles / Strong Bases | HO⁻, CH₃O⁻, CH₃CH₂O⁻ | SN2 / E2 Mixture | These reagents can act as both nucleophiles and bases. The reaction can yield a mixture of products.[7][15] |
| Strong, Sterically Hindered Bases | (CH₃)₃CO⁻ (t-BuOK), LDA | E2 | The steric bulk prevents nucleophilic attack, making proton abstraction the primary pathway.[5][6] |
| Weak Nucleophiles / Weak Bases | H₂O, CH₃OH, CH₃CH₂OH | Slow SN2 | Reactions are often very slow with primary halides.[8] |
Table 2: Influence of Solvent on SN2 vs. E2 Reactions
| Solvent Type | Example(s) | Effect on SN2/E2 Competition |
| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | Strongly Favors SN2 . These solvents enhance the nucleophile's reactivity by solvating the cation, leaving the anion free to attack.[8] |
| Polar Protic | Water, Ethanol, Methanol | Slows SN2 . Solvates the nucleophile through hydrogen bonding, reducing its reactivity.[9][11] |
| Non-Polar Aprotic | Toluene, Hexane, Dioxane | Generally Disfavors SN2 . Ionic nucleophiles have poor solubility in these solvents. |
Table 3: General Effect of Temperature on SN2/E2 Product Ratio for Primary Alkyl Halides
| Temperature Range | Expected SN2 Product Yield | Expected E2 Product Yield | Rationale |
| 0 - 25 °C | >95% | <5% | Lower thermal energy favors the substitution pathway, which has a lower activation energy.[4] |
| 50 - 60 °C | ~85% | ~15% | Increased temperature begins to favor the higher activation energy elimination pathway.[4] |
| > 80 °C (Reflux) | ~70% | ~30% | High temperatures significantly increase the rate of elimination, making it a major competing reaction.[4] |
Visual Guides
Caption: Competing SN2 and E2 reaction pathways for this compound.
Caption: A generalized workflow for maximizing SN2 substitution reactions.
Caption: Decision flowchart for predicting the major reaction pathway.
Experimental Protocols
Protocol 1: Maximizing SN2 Product (Synthesis of 1-Azidobutane)
This protocol utilizes a strong nucleophile that is a weak base (azide) in a polar aprotic solvent at room temperature to favor the SN2 pathway.
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Round-bottom flask with stir bar
-
Separatory funnel
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
-
Procedure:
-
In a dry round-bottom flask, dissolve sodium azide (1.2 equivalents) in anhydrous acetone.
-
Add this compound (1.0 equivalent) to the flask with efficient stirring.
-
Allow the reaction to stir at room temperature (approx. 25°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 24 hours.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-azidobutane.
-
Protocol 2: Conditions Favoring the E2 Side Reaction (Illustrative Example)
This protocol demonstrates conditions that actively promote the undesired E2 elimination by using a strong, bulky base and elevated temperature. These are conditions to be avoided when SN2 is the desired outcome.
-
Materials:
-
This compound
-
Potassium tert-butoxide (KOt-Bu)
-
tert-Butanol (anhydrous)
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
Set up a round-bottom flask with a stir bar and reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol with stirring.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60°C) for 2-4 hours.
-
Monitor the formation of 1-butene gas by GC analysis of the headspace or by trapping the evolved gas.
-
Analysis of the reaction mixture will show a significant conversion of this compound to 1-butene, the E2 product.[16]
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 1-Iodobutane Substitution Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for 1-iodobutane substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary substitution mechanism for this compound?
A1: As a primary alkyl halide, this compound predominantly undergoes nucleophilic substitution via the S(_N)2 (bimolecular nucleophilic substitution) mechanism. This is a single-step process where the nucleophile attacks the carbon atom bearing the iodine, and the iodide ion leaves simultaneously.
Q2: How does reaction temperature influence the outcome of a this compound substitution reaction?
A2: Reaction temperature is a critical parameter that affects both the reaction rate and the product distribution. Generally, increasing the temperature increases the rate of both substitution (S(N)2) and the competing elimination (E2) reactions. However, elimination reactions typically have a higher activation energy, meaning their rate increases more significantly with temperature. Therefore, higher temperatures tend to favor the formation of the elimination byproduct, but-1-ene, over the desired substitution product.[1]
Q3: What is the typical elimination byproduct in the substitution reaction of this compound?
A3: The primary elimination byproduct is but-1-ene, which is formed through an E2 (bimolecular elimination) mechanism. In this process, a base removes a proton from the carbon adjacent to the one bonded to the iodine, leading to the formation of a double bond and the expulsion of the iodide ion.
Q4: Aside from temperature, what other factors can I control to favor substitution over elimination?
A4: To favor the S(_N)2 pathway for this compound, consider the following:
-
Nucleophile/Base: Use a strong, non-bulky nucleophile. For example, hydroxide (OH⁻) or cyanide (CN⁻) are good nucleophiles and, while also basic, are not sterically hindered.[2] Bulky bases, such as potassium tert-butoxide, will significantly favor the E2 elimination pathway.
-
Solvent: Employ a polar aprotic solvent like acetone, DMSO, or DMF. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more reactive for the S(_N)2 attack.[3] Protic solvents can stabilize the nucleophile through hydrogen bonding, reducing its nucleophilicity.
-
Concentration: Use a high concentration of the nucleophile to promote the bimolecular S(_N)2 reaction. Lower concentrations of the nucleophile/base can relatively favor elimination.
Troubleshooting Guide
Problem 1: Low yield of the desired substitution product.
| Possible Cause | Recommended Solution |
| Reaction temperature is too high, favoring elimination. | Decrease the reaction temperature. Run a series of small-scale reactions at different temperatures (e.g., room temperature, 40°C, 60°C) to find the optimal balance between reaction rate and selectivity for the substitution product. Analyze the product mixture at each temperature using GC or NMR. |
| Reaction temperature is too low, resulting in an incomplete reaction. | Increase the reaction temperature incrementally. Monitor the consumption of this compound over time to ensure the reaction proceeds to completion. If increasing the temperature leads to more elimination byproducts, consider extending the reaction time at a lower temperature. |
| Inappropriate solvent was used. | Ensure a polar aprotic solvent (e.g., acetone, DMSO) is being used to enhance the nucleophilicity required for the S(_N)2 reaction.[3] |
| The nucleophile is too basic or sterically hindered. | Use a strong but non-bulky nucleophile. If elimination is still a significant issue, consider using a nucleophile with lower basicity if the application allows. |
Problem 2: Significant amount of but-1-ene detected in the product mixture.
| Possible Cause | Recommended Solution |
| The reaction temperature is too high. | This is the most common cause. Lowering the temperature will decrease the rate of the E2 reaction more than the S(_N)2 reaction. Refer to the temperature optimization protocol below. |
| The concentration of the base is too high. | While a high concentration of the nucleophile is generally good for S(_N)2, an excessively high concentration of a strong base like hydroxide can promote elimination. Try reducing the concentration of the base. |
| The solvent is promoting elimination. | Solvents that favor elimination, such as ethanol, should be avoided if substitution is the desired outcome.[4] Switch to a polar aprotic solvent. |
Data Presentation
The following table provides representative data on how temperature can affect the product distribution in the reaction of a primary alkyl halide with a strong, non-bulky base like sodium hydroxide. While this data is for a similar primary alkyl halide, it illustrates the expected trend for this compound.
Table 1: Representative Product Distribution for the Reaction of a Primary Alkyl Halide with NaOH at Various Temperatures
| Reaction Temperature (°C) | Substitution Product (S(_N)2) Yield (%) | Elimination Product (E2) Yield (%) |
| 25 | >95 | <5 |
| 50 | ~90 | ~10 |
| 80 | ~75 | ~25 |
| 100 | ~60 | ~40 |
Note: This data is illustrative of the general trend for primary alkyl halides and the exact ratios for this compound may vary depending on specific reaction conditions such as solvent and concentration.
Experimental Protocols
Protocol for Optimizing Reaction Temperature
This protocol outlines a general method for determining the optimal temperature for the substitution reaction of this compound with a given nucleophile to maximize the yield of the substitution product.
Objective: To identify the reaction temperature that provides the highest yield of the desired substitution product while minimizing the formation of the but-1-ene byproduct.
Materials:
-
This compound
-
Nucleophile (e.g., Sodium Hydroxide)
-
Polar aprotic solvent (e.g., Acetone or DMSO)
-
Reaction vessels (e.g., small round-bottom flasks or vials)
-
Heating and stirring equipment (e.g., heating blocks, stir plates)
-
Temperature monitoring device
-
Quenching solution (e.g., water or dilute acid)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Analytical instrument for product analysis (e.g., Gas Chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer)
Procedure:
-
Setup: Prepare a series of identical reaction mixtures in separate vessels. A typical reaction mixture would consist of this compound, the nucleophile (e.g., 1.1 equivalents), and the solvent.
-
Temperature Control: Place each reaction vessel in a heating apparatus set to a different temperature. A suggested range of temperatures to screen is 25°C, 40°C, 60°C, and 80°C.
-
Reaction Monitoring: Allow the reactions to proceed for a predetermined amount of time. The reaction time should be consistent across all temperatures initially. Progress can be monitored by taking small aliquots at regular intervals and analyzing them by an appropriate method (e.g., TLC, GC).
-
Workup: Once the reactions are complete (or after the set time), quench each reaction by adding an appropriate quenching solution.
-
Extraction: Extract the organic products from the aqueous layer using a suitable solvent.
-
Drying and Concentration: Dry the combined organic extracts over a drying agent, filter, and carefully remove the solvent under reduced pressure.
-
Analysis: Analyze the crude product from each reaction temperature using GC or ¹H NMR to determine the ratio of the substitution product to the elimination product.
-
Optimization: Based on the results, identify the temperature that gives the best ratio of substitution to elimination product with a reasonable reaction rate. Further optimization can be performed by testing a narrower range of temperatures around the initial optimum.
Visualizations
Caption: Workflow for optimizing reaction temperature.
Caption: Temperature effect on SN2 vs. E2 pathways.
References
Technical Support Center: Purification of 1-Iodobutane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of 1-iodobutane from common reaction byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Q1: My crude this compound is a dark brown or purple color. What is the cause and how can I fix it?
Possible Cause: The discoloration is likely due to the presence of dissolved iodine (I₂), a common impurity or decomposition product.[1][2] this compound can also discolor upon exposure to light.[2][3]
Solution:
-
Wash with a reducing agent: Wash the crude this compound with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1] The thiosulfate ions will reduce the iodine to colorless iodide ions, which are soluble in the aqueous layer.[4][5]
-
Separation: After washing, separate the organic layer containing the this compound from the aqueous layer using a separatory funnel.
-
Repeat if necessary: If the organic layer is still colored, repeat the washing step.
Q2: After washing and drying, my product still seems to contain water (cloudy appearance). What should I do?
Possible Cause: The drying agent used was not efficient enough, or not enough was used to remove all the water.
Solution:
-
Choose an appropriate drying agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used for drying alkyl halides.[1][6] MgSO₄ is a faster and more efficient drying agent than Na₂SO₄.
-
Ensure sufficient quantity: Add the drying agent to the organic liquid until some of it no longer clumps together, indicating that all the water has been absorbed.[7]
-
Allow adequate contact time: Gently swirl the flask containing the this compound and the drying agent for 10-15 minutes to ensure complete drying.
-
Filter or decant: Remove the drying agent by gravity filtration or by carefully decanting the liquid.[7]
Q3: During distillation, I am not getting a clear separation of my product from impurities.
Possible Cause: This could be due to an inefficient distillation setup, an incorrect distillation rate, or the presence of impurities with boiling points close to that of this compound.
Solution:
-
Use a fractionating column: For separating liquids with close boiling points, a simple distillation setup is often insufficient. Use a fractionating column packed with glass beads or rings to increase the surface area for condensation and vaporization, leading to better separation.[8]
-
Control the heating rate: Heat the distillation flask slowly and steadily to ensure that a proper temperature gradient is established in the fractionating column. A distillation rate of 1-2 drops per second is generally recommended.
-
Monitor the temperature: Collect the fraction that distills over at the correct boiling point of this compound (130-131 °C at atmospheric pressure).[1][9] Discard any initial fractions that distill at a lower temperature and stop the distillation if the temperature rises significantly above the expected boiling point.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most common byproducts depend on the synthetic route.
-
From 1-butanol: Unreacted 1-butanol is a common impurity.[9]
-
From 1-chlorobutane or 1-bromobutane (Finkelstein reaction): Unreacted 1-chlorobutane or 1-bromobutane may be present.[10][11]
Q2: How should I store purified this compound?
This compound is sensitive to light and can decompose over time, releasing iodine.[1][2][3] It should be stored in a tightly sealed, amber glass bottle in a cool, dark, and well-ventilated area, away from strong oxidizing agents.[3][12] For added stability, a small piece of copper wire can be added to the storage bottle to react with any iodine that may form.[13]
Q3: What is the purpose of washing with a sodium carbonate or sodium bicarbonate solution?
A wash with a dilute basic solution like 10% sodium carbonate is used to neutralize and remove any acidic byproducts, such as hydrogen iodide (HI), that may be present.[9]
Q4: Can I use a different drying agent?
While magnesium sulfate and sodium sulfate are common, other drying agents like calcium chloride (CaCl₂) or calcium sulfate (CaSO₄, Drierite®) can also be used.[6] However, ensure the chosen drying agent is compatible with alkyl halides. For instance, some drying agents can be reactive.[6]
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Boiling Point (°C) | Density (g/mL at 25°C) | Water Solubility |
| This compound | 130-131 | 1.617 | Insoluble |
| 1-Butanol | 117.7 | 0.810 | Soluble |
| 1-Chlorobutane | 78.4 | 0.886 | Slightly Soluble |
| 1-Bromobutane | 101.3 | 1.276 | Insoluble |
| Iodine (I₂) | 184.3 | 4.933 | Slightly Soluble |
Experimental Protocols
Protocol 1: Removal of Iodine with Sodium Thiosulfate Wash
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of 10% aqueous sodium thiosulfate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The lower, denser layer is the this compound.
-
Drain the lower organic layer into a clean, dry flask.
-
Discard the upper aqueous layer.
-
If the organic layer is still colored, repeat the washing process.
Protocol 2: Drying of this compound
-
To the washed and separated this compound, add anhydrous magnesium sulfate in small portions, swirling after each addition.
-
Continue adding the drying agent until some of it remains free-flowing and does not clump at the bottom of the flask.
-
Stopper the flask and let it stand for 10-15 minutes, with occasional swirling.
-
Remove the drying agent by decanting the clear liquid into a clean, dry round-bottom flask suitable for distillation. Alternatively, gravity filter the solution through a fluted filter paper.
Protocol 3: Purification by Fractional Distillation
-
Assemble a fractional distillation apparatus. Ensure all glassware is dry.
-
Add the dry, crude this compound to the distillation flask along with a few boiling chips.
-
Begin heating the flask gently.
-
Observe the temperature at the thermometer. Discard any initial distillate that comes over at a significantly lower temperature than the boiling point of this compound. This may contain residual solvent or more volatile impurities.
-
Collect the fraction that distills at a constant temperature between 129-131 °C.[9]
-
Stop the distillation when the temperature begins to drop or when only a small amount of liquid remains in the distillation flask. Do not distill to dryness.
-
Transfer the purified this compound to a clean, dry, and appropriately labeled amber bottle for storage.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. This compound | 542-69-8 [chemicalbook.com]
- 2. Introduction of this compound - Nanjing Chemical Material Corp. [njchm.com]
- 3. This compound(542-69-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. chim.lu [chim.lu]
- 5. studymind.co.uk [studymind.co.uk]
- 6. Drying solvents and Drying agents [delloyd.50megs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. brainly.in [brainly.in]
- 9. youtube.com [youtube.com]
- 10. Buy this compound | 542-69-8 [smolecule.com]
- 11. Preparation of this compound by the Finkelstein Reaction | Ambeed [ambeed.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. This compound 99 542-69-8 [sigmaaldrich.com]
- 14. This compound 99 542-69-8 [sigmaaldrich.com]
Technical Support Center: Managing Exothermic Reactions of 1-Iodobutane
This technical support center is designed for researchers, scientists, and drug development professionals to provide essential guidance on managing the exothermic nature of reactions involving 1-iodobutane. The information is structured to offer quick access to troubleshooting procedures, frequently asked questions, and detailed protocols to ensure the safe and successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What causes reactions with this compound to be exothermic?
A1: Reactions involving this compound are often exothermic due to the formation of new, more stable chemical bonds, which releases energy as heat. The carbon-iodine (C-I) bond in this compound is relatively weak and has a lower bond dissociation energy compared to other carbon-halogen bonds (e.g., C-Br, C-Cl).[1][2][3] When a nucleophile attacks the carbon atom, the C-I bond is broken, and a new, stronger bond is formed, leading to a net release of energy.
Q2: Which common reactions involving this compound are known to be significantly exothermic?
A2: Several common reactions with this compound have the potential for significant heat evolution. These include:
-
Grignard Reagent Formation: The reaction of this compound with magnesium metal to form n-butylmagnesium iodide is highly exothermic.[4][5][6]
-
Nucleophilic Substitution Reactions: Reactions with strong nucleophiles, such as amines, alkoxides, and cyanide ions, can be exothermic. The rate and exothermicity are influenced by the nucleophile's strength and concentration.
-
Finkelstein Reaction: While often reversible, the exchange of iodide with other halides can have a noticeable heat of reaction.
Q3: What are the potential hazards of an uncontrolled exothermic reaction with this compound?
A3: An uncontrolled exothermic reaction, also known as a runaway reaction, can pose serious hazards.[7] These include a rapid increase in temperature and pressure within the reaction vessel, which can lead to:
-
Boiling over of the solvent and reactants.
-
Release of flammable or toxic vapors, including this compound and hydrogen iodide.[8]
-
Explosion of the reaction vessel.[7]
-
Formation of unwanted and potentially hazardous side products.
Q4: What are the key parameters to monitor during an exothermic this compound reaction?
A4: Careful monitoring of key parameters is crucial for maintaining control over an exothermic reaction. These include:
-
Internal Reaction Temperature: Use a thermocouple or thermometer to monitor the temperature of the reaction mixture directly.
-
Reagent Addition Rate: The rate at which reagents are added should be carefully controlled to manage the rate of heat generation.
-
Agitation: Efficient stirring is essential to ensure even heat distribution and prevent the formation of localized hot spots.
-
Cooling System Temperature: Monitor the temperature of the cooling bath or jacket to ensure it is functioning effectively.
Q5: How does the choice of solvent affect the exothermicity and control of this compound reactions?
A5: The solvent plays a critical role in managing reaction exothermicity. Key considerations include:
-
Heat Capacity: A solvent with a higher heat capacity can absorb more heat, thus moderating the temperature increase.
-
Boiling Point: A solvent with a suitable boiling point can act as a heat sink through reflux, but a boiling point that is too low may lead to excessive solvent loss and pressure buildup.
-
Solvation Effects: The solvent can influence the reaction rate. For example, polar aprotic solvents can increase the rate of S\N2 reactions, which may, in turn, increase the rate of heat generation.[9] Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential for stabilizing Grignard reagents.[10]
Troubleshooting Guide
Problem: Rapid, Uncontrolled Temperature Rise
| Potential Cause | Corrective Action |
| Inadequate Cooling | Immediately stop the addition of all reagents. Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath, add more coolant). |
| Reagent Addition is Too Fast | Stop the addition of reagents immediately. Once the temperature is under control, restart the addition at a significantly slower rate. |
| Agitation Failure | If it is safe to do so, increase the stirring rate. If the stirrer has failed, stop the reagent addition and, if possible, cool the reaction mixture externally. |
Problem: The Reaction Fails to Initiate, Followed by a Sudden Exotherm
| Potential Cause | Corrective Action |
| Induction Period (Common in Grignard Reactions) | Be patient and do not add an excess of the reagent. Gentle warming may be required to initiate the reaction. If a large amount of reagent has been added before initiation, be prepared for a significant exotherm once the reaction starts. |
| Impure Reagents or Glassware | Ensure all reagents are of the appropriate purity and that glassware is thoroughly dried, especially for moisture-sensitive reactions like Grignard synthesis. |
Problem: Unexpected Gas Evolution
| Potential Cause | Corrective Action |
| Decomposition or Side Reaction | Stop the addition of reagents and cool the reaction mixture. Ensure the reaction is being conducted under an inert atmosphere if required. |
| Solvent Boiling | Check the internal temperature. If it is at or above the solvent's boiling point, improve the cooling efficiency. |
Quantitative Data on Exothermic Reactions
The following tables provide a summary of quantitative data for managing exothermic reactions of this compound. This data is for illustrative purposes and may vary depending on specific experimental conditions.
Table 1: Heat of Reaction for a Selected this compound Reaction
| Reaction | Solvent | Concentrations | Heat of Reaction (ΔH) |
| This compound + DABCO | Acetonitrile | 50 mM this compound + 250 mM DABCO | - |
| This compound + DABCO | DMSO | 50 mM this compound + 250 mM DABCO | - |
| Calorimetry data for the reaction of this compound with 1,4-diazabicyclo[2.2.2]octane (DABCO) has been measured, indicating the exothermic nature of this nucleophilic substitution.[11] |
Table 2: Recommended Temperature Ranges for Common this compound Reactions
| Reaction Type | Typical Temperature Range (°C) | Notes |
| Grignard Reagent Formation | 0 to 35 (refluxing ether) | Initiation may require gentle warming, but the reaction is highly exothermic and requires cooling to maintain control. |
| Nucleophilic Substitution | -20 to 60 | Highly dependent on the nucleophile and solvent. Lower temperatures are often used for highly reactive nucleophiles. |
| Finkelstein Reaction | 20 to 80 | Often driven by the solubility of the resulting salt, and may require heating to proceed at a reasonable rate. |
Experimental Protocols for Exotherm Management
Protocol 1: Grignard Reaction with this compound under Controlled Conditions
Objective: To safely prepare n-butylmagnesium iodide while managing the exothermic reaction.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether
-
Iodine crystal (for initiation)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Internal thermometer
-
Cooling bath (ice-water or other)
Procedure:
-
Preparation: Flame-dry all glassware and allow it to cool under a stream of inert gas. Place the magnesium turnings in the flask and add a single crystal of iodine.
-
Initiation: Add a small portion of the this compound dissolved in anhydrous diethyl ether to the magnesium turnings. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the appearance of bubbling on the magnesium surface.
-
Controlled Addition: Once the reaction has initiated, begin the dropwise addition of the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux. Use the cooling bath to control the internal temperature and prevent a runaway reaction.
-
Monitoring: Continuously monitor the internal temperature. If the temperature rises rapidly, slow down or stop the addition and increase the cooling.
-
Completion: After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed. The Grignard reagent is now ready for the subsequent step.
Visual Guides
Caption: Logical workflow for managing a potential exothermic event.
Caption: Experimental setup for a controlled exothermic reaction.
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. brainly.com [brainly.com]
- 3. (b) When this compound, \mathrm { CH } _ { 3 } \mathrm { CH } _ { 2 } \mat.. [askfilo.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 8. Introduction of this compound - Nanjing Chemical Material Corp. [njchm.com]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: 1-Iodobutane Stability in Polar Aprotic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-iodobutane when used in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction using this compound in DMSO is giving a significant amount of butyraldehyde as a byproduct. What is happening and how can I prevent this?
A1: You are likely observing a side reaction known as the Kornblum oxidation. In this reaction, this compound reacts with DMSO, which acts as an oxidant, to form butyraldehyde.[1][2][3][4] This is a common issue, especially at elevated temperatures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: The Kornblum oxidation is temperature-dependent. If your reaction conditions permit, running the experiment at a lower temperature can significantly reduce the rate of this side reaction.
-
Use an Alternative Solvent: If butyraldehyde formation is a persistent issue, consider using a different polar aprotic solvent that is less oxidizing than DMSO, such as DMF or acetonitrile.
-
Minimize Reaction Time: Prolonged exposure of this compound to DMSO will increase the likelihood of oxidation. Aim for the shortest reaction time necessary for the completion of your primary reaction.
Q2: I've noticed my this compound solution in DMF/DMSO developing a yellow or brownish tint over time. What causes this discoloration and is the reagent still usable?
A2: The discoloration is typically due to the decomposition of this compound, leading to the formation of elemental iodine (I₂).[5] this compound is sensitive to light and can degrade over time, a process that can be accelerated in polar solvents.[5]
Is it still usable?
The presence of iodine can interfere with your reaction, potentially leading to undesired side reactions. It is highly recommended to purify the this compound before use if discoloration is observed.
Protocol for Iodine Removal:
A common method to remove dissolved iodine is to wash the this compound solution with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).
Detailed Experimental Protocol: Iodine Removal from this compound
-
Preparation: Prepare a 5-10% (w/v) aqueous solution of sodium thiosulfate.
-
Extraction:
-
In a separatory funnel, combine your discolored this compound solution with an equal volume of the sodium thiosulfate solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (containing sodium iodide, the product of the reaction between iodine and thiosulfate) can be discarded.
-
-
Washing: Wash the organic layer with deionized water to remove any residual sodium thiosulfate.
-
Drying: Dry the purified this compound over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filtration: Filter off the drying agent.
-
Storage: Store the purified this compound in a dark, cool place, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, the addition of a small piece of copper wire or powder is recommended as a stabilizer.[6]
Q3: I'm performing a nucleophilic substitution reaction with this compound in acetonitrile. While the reaction works, the yields are inconsistent. Could solvent stability be a factor?
A3: Yes, while acetonitrile is generally less reactive towards this compound than DMSO, instability can still be a concern. The presence of impurities, particularly water or nucleophilic contaminants in the solvent, can lead to side reactions and inconsistent yields.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for addressing inconsistent reaction yields.
Quantitative Data Summary
| Solvent | Key Instability Issue(s) | Influencing Factors | Mitigation Strategies |
| DMSO | Kornblum Oxidation (forms butyraldehyde), Formation of trimethyloxosulfonium iodide | Temperature, Time, Presence of base | Lower reaction temperature, minimize reaction time, use alternative solvent. |
| DMF | General decomposition (less reactive than DMSO), Susceptible to impurities | Presence of water, nucleophilic impurities, light, heat | Use high-purity, anhydrous solvent; protect from light; store under inert atmosphere. |
| Acetonitrile | General decomposition (generally more stable than DMSO/DMF) | Presence of water, light, heat | Use high-purity, anhydrous solvent; protect from light; store under inert atmosphere. |
Degradation Pathway in DMSO
The primary degradation pathway of this compound in DMSO, particularly at elevated temperatures, is the Kornblum oxidation.
Caption: The degradation of this compound to butyraldehyde in DMSO.
Experimental Protocol: Monitoring this compound Stability by ¹H NMR
This protocol describes a general method to monitor the stability of this compound in a deuterated polar aprotic solvent over time.
Materials:
-
This compound (purified if necessary)
-
Deuterated DMSO (DMSO-d₆) or Deuterated Acetonitrile (CD₃CN)
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In a clean, dry vial, prepare a stock solution of this compound and the internal standard in the chosen deuterated solvent. A typical concentration would be around 10-20 mM for this compound and a similar concentration for the internal standard.
-
Transfer an aliquot of this solution to an NMR tube and seal it.
-
-
Initial Spectrum Acquisition (t=0):
-
Acquire a ¹H NMR spectrum of the freshly prepared sample.
-
Integrate the characteristic peaks of this compound (e.g., the triplet corresponding to the -CH₂I protons) and the internal standard. The ratio of these integrals at t=0 will serve as your baseline.
-
-
Incubation:
-
Store the NMR tube under the desired experimental conditions (e.g., room temperature, elevated temperature, protected from light).
-
-
Time-Course Monitoring:
-
Acquire ¹H NMR spectra at regular intervals (e.g., every few hours, daily, or weekly, depending on the expected rate of decomposition).
-
-
Data Analysis:
-
For each time point, integrate the peaks for this compound and the internal standard.
-
Calculate the relative amount of this compound remaining by comparing the integral ratio at each time point to the initial ratio at t=0.
-
Monitor for the appearance of new peaks that would indicate the formation of degradation products (e.g., the aldehyde proton of butyraldehyde around 9.7 ppm in the case of DMSO). A study on iodomethane in DMSO-d6 showed the formation of trimethyloxosulfonium iodide, so analogous products with this compound may be observed.[7]
-
This data will allow you to quantify the stability of this compound under your specific experimental conditions.
References
- 1. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 2. DMSO Oxidation [ursula.chem.yale.edu]
- 3. synarchive.com [synarchive.com]
- 4. I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction of this compound - Nanjing Chemical Material Corp. [njchm.com]
- 6. A12340.22 [thermofisher.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Optimizing Wurtz Coupling of 1-Iodobutane
Welcome to the technical support center for the Wurtz coupling reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to minimize side products and optimize the synthesis of n-octane from 1-iodobutane.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products observed in the Wurtz coupling of this compound?
A1: The main side products in the Wurtz coupling of this compound are butane and 1-butene. These arise from a disproportionation reaction between two butyl radicals, which is a competing pathway to the desired coupling reaction that forms n-octane.[1]
Q2: What is the underlying mechanism for the formation of these side products?
A2: The Wurtz reaction proceeds via a free radical mechanism.[1] Sodium metal donates an electron to this compound, forming a butyl radical. While the desired pathway is the dimerization of two butyl radicals to form n-octane, a competing disproportionation reaction can occur. In this process, one butyl radical abstracts a hydrogen atom from another, resulting in the formation of one molecule of butane (an alkane) and one molecule of 1-butene (an alkene).
Q3: How do reaction conditions affect the yield of n-octane versus the side products?
A3: Reaction conditions play a critical role in determining the product distribution. Key factors include the purity of reactants and solvents, the physical form of the sodium metal, and the reaction temperature. For instance, the presence of moisture can consume the sodium metal and quench the reactive intermediates. The surface area of the sodium is also important; a larger surface area can promote the desired coupling.
Q4: Is it possible to completely eliminate the formation of side products?
A4: While it is challenging to completely eliminate side product formation in a Wurtz coupling, their generation can be significantly minimized by carefully controlling the reaction conditions. The use of primary alkyl iodides, such as this compound, is advantageous as they are less prone to elimination reactions compared to secondary or tertiary alkyl halides.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of n-octane | Presence of moisture or oxygen in the reaction setup. | Ensure all glassware is thoroughly dried (e.g., flame-dried under vacuum) and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Impure this compound. | Purify the this compound by distillation before use. | |
| Inactive sodium metal surface. | Use freshly cut sodium metal to expose a clean, reactive surface, or use a sodium dispersion to maximize surface area.[2] | |
| Predominant formation of butane and 1-butene | High reaction temperature favoring disproportionation. | Maintain a lower reaction temperature. Running the reaction at or below room temperature can favor the coupling pathway. |
| Reaction fails to initiate | Inactive sodium surface. | Use finely dispersed sodium or freshly cut pieces of sodium metal.[2] |
| Low reactivity of the alkyl halide. | While this compound is generally reactive, ensuring its purity is crucial. The order of reactivity is R-I > R-Br > R-Cl.[2] |
Data Presentation: Impact of Reaction Parameters on Product Distribution
The following table summarizes the expected qualitative effects of key reaction parameters on the product distribution in the Wurtz coupling of this compound. Please note that these are general trends based on the principles of the Wurtz reaction.
| Parameter | Condition | Expected % Yield of n-Octane | Expected % Yield of Butane/Butene | Rationale |
| Reactant Purity | High (distilled this compound, anhydrous ether) | Higher | Lower | Minimizes side reactions with impurities and prevents quenching of intermediates. |
| Low (undistilled reactants, wet solvent) | Lower | Higher | Impurities can interfere with the reaction and consume reactants. | |
| Sodium Form | Finely dispersed | Higher | Lower | Increased surface area enhances the rate of electron transfer, favoring the desired coupling.[2] |
| Large pieces | Lower | Higher | Lower surface area leads to a slower, less efficient reaction. | |
| Temperature | Low (e.g., 0-25°C) | Higher | Lower | The coupling reaction is generally favored at lower temperatures, while disproportionation has a higher activation energy. |
| High (e.g., refluxing ether) | Lower | Higher | Higher temperatures provide more energy for the competing disproportionation pathway. | |
| Atmosphere | Inert (Argon or Nitrogen) | Higher | Lower | Prevents oxidation of the sodium metal and reactive radical intermediates. |
| Air | Lower | Higher | Oxygen will react with the sodium and the radical intermediates. |
Experimental Protocol: Minimizing Side Products in the Wurtz Coupling of this compound
This protocol is designed to maximize the yield of n-octane by controlling the reaction conditions.
Materials:
-
This compound (distilled)
-
Sodium metal
-
Anhydrous diethyl ether
-
Absolute ethanol (for quenching)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas inlet and outlet (bubbler)
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas outlet, and a dropping funnel with an inert gas inlet. Ensure the entire system is under a positive pressure of inert gas.
-
Sodium Preparation: In the flask, place finely cut pieces of sodium metal in anhydrous diethyl ether.
-
Addition of this compound: Add a solution of distilled this compound in anhydrous diethyl ether to the dropping funnel. Add the this compound solution dropwise to the stirred suspension of sodium in ether at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature until the sodium metal is consumed. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously quench any unreacted sodium by the slow, dropwise addition of absolute ethanol.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with distilled water and then with brine.
-
Drying and Evaporation: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.
-
Purification: Purify the resulting crude n-octane by fractional distillation.
Visualizations
Caption: Reaction pathways in the Wurtz coupling of this compound.
Caption: A logical workflow for troubleshooting Wurtz coupling reactions.
References
Technical Support Center: Optimizing 1-Iodobutane SN2 Reactions
Welcome to the technical support center for optimizing SN2 reactions involving 1-iodobutane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving a high conversion rate for this compound in SN2 reactions?
The primary challenge often lies in balancing the reactivity of the substrate with the potential for competing side reactions, primarily E2 elimination. While this compound is a good substrate for SN2 reactions due to the excellent leaving group (iodide) and its primary structure, reaction conditions must be carefully controlled to favor substitution over elimination.[1][2]
Q2: How does the choice of nucleophile impact the reaction rate?
The strength of the nucleophile is a critical factor. Strong nucleophiles are required for an efficient SN2 reaction.[3][4] Negatively charged nucleophiles are generally more potent than their neutral counterparts.[5] For instance, an alkoxide ion (RO⁻) is more nucleophilic than its corresponding alcohol (ROH).
Q3: Why is the choice of solvent so crucial for this reaction?
The solvent significantly influences the nucleophile's reactivity. Polar aprotic solvents like acetone, DMSO, DMF, and acetonitrile are ideal for SN2 reactions.[3][6][7] These solvents can dissolve the necessary salts but do not form a strong "solvent cage" around the nucleophile through hydrogen bonding.[4][8] In contrast, polar protic solvents (like water and alcohols) can solvate the nucleophile, hindering its ability to attack the electrophilic carbon and slowing the reaction rate.[4][5][6]
Q4: Can temperature be adjusted to improve the conversion rate?
Yes, but with caution. Increasing the temperature generally accelerates the reaction rate. However, higher temperatures disproportionately favor elimination (E2) reactions over substitution (SN2) because elimination has a higher activation energy.[9][10] Therefore, it is often best to conduct SN2 reactions at the lowest temperature that allows for a reasonable reaction rate.[9]
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Weak Nucleophile | - Switch to a stronger, negatively charged nucleophile if possible.[3][4] - Increase the concentration of the nucleophile.[11] |
| Inappropriate Solvent | - Replace polar protic solvents with polar aprotic solvents such as acetone or DMSO.[7] |
| Low Temperature | - Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts.[9][12] |
| Poor Leaving Group | - While iodide is an excellent leaving group, ensure the starting material is pure. If starting from a different 1-halobutane, conversion to this compound via a Finkelstein reaction can improve rates.[13] |
| Steric Hindrance | - Ensure the nucleophile is not excessively bulky.[3] While this compound itself has low steric hindrance, a bulky nucleophile can slow the reaction.[14][15] |
Problem 2: Significant amount of byproduct, likely from an elimination reaction (1-butene).
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | - Lower the reaction temperature. Elimination reactions are more favored at higher temperatures.[9][10] |
| Strongly Basic Nucleophile | - If the nucleophile is also a strong base (e.g., tert-butoxide), it can promote elimination.[16] Consider using a less basic, yet still potent, nucleophile if the desired reaction is substitution. |
| Solvent Choice | - Ensure the solvent is appropriate. While polar aprotic solvents are generally preferred, the specific choice can sometimes influence the SN2/E2 ratio. |
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction of this compound with Sodium Azide
This protocol describes a typical SN2 reaction to synthesize 1-azidobutane.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a clean, dry round-bottom flask, dissolve sodium azide in anhydrous acetone.
-
Add this compound to the flask.
-
Attach a reflux condenser and place the flask in a heating mantle.
-
Heat the mixture to a gentle reflux with continuous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate workup to isolate and purify the product. This may involve filtration to remove precipitated sodium iodide, followed by extraction and distillation.
Protocol 2: Finkelstein Reaction to Prepare this compound from 1-Bromobutane
Materials:
-
1-Bromobutane
-
Sodium Iodide (NaI)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve sodium iodide in acetone in a round-bottom flask.[13]
-
Add 1-bromobutane to the solution.[13]
-
Reflux the mixture. The less soluble sodium bromide will precipitate out of the acetone, driving the equilibrium towards the formation of this compound.[13]
-
After cooling, the precipitated sodium bromide can be removed by filtration. The resulting solution contains this compound and can be used in a subsequent SN2 reaction.
Data Presentation
Table 1: Relative Rates of SN2 Reactions for 1-Halobutanes
| Substrate | Leaving Group | Relative Rate |
| This compound | I⁻ | ~30,000 |
| 1-Bromobutane | Br⁻ | ~10,000 |
| 1-Chlorobutane | Cl⁻ | ~200 |
| 1-Fluorobutane | F⁻ | 1 |
| (Relative rates are approximate and can vary with reaction conditions) |
Table 2: Effect of Solvent on Relative SN2 Reaction Rate
| Solvent | Type | Dielectric Constant (ε) | Relative Rate |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | High |
| Acetone | Polar Aprotic | 21 | High |
| Acetonitrile | Polar Aprotic | 38 | High |
| Methanol | Polar Protic | 33 | Low |
| Water | Polar Protic | 80 | Very Low |
Visualizations
Caption: A generalized experimental workflow for an SN2 reaction involving this compound.
Caption: Logical relationships of key factors influencing the rate of SN2 reactions.
References
- 1. quora.com [quora.com]
- 2. Solved 21. Which one is a stronger nucleophile in the Sy2 | Chegg.com [chegg.com]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. How does temperature affect SN1 and SN2 reactions? | Filo [askfilo.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. SN2 Substitution Practice Problems [chemistrysteps.com]
- 12. reddit.com [reddit.com]
- 13. chemistry-online.com [chemistry-online.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. quora.com [quora.com]
dealing with the light sensitivity of 1-iodobutane during experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-iodobutane. The information addresses common issues related to its light sensitivity and provides protocols for handling, purification, and use in experiments.
Frequently Asked Questions (FAQs)
Q1: My bottle of this compound has a yellowish or pinkish tint. Can I still use it?
A1: A yellowish or pinkish tint indicates that the this compound has likely started to decompose due to light exposure, which liberates free iodine.[1] For many applications, especially those sensitive to impurities or requiring precise stoichiometry, it is highly recommended to purify the this compound by distillation before use.[2][3] The presence of elemental iodine can interfere with reactions, particularly those involving sensitive reagents or catalysts.
Q2: How should I properly store this compound to prevent decomposition?
A2: To minimize decomposition, this compound should be stored in a cool, dry, and dark place.[4] It is best kept in an amber or opaque bottle to protect it from light. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration is recommended, but ensure the container is well-sealed to prevent condensation from forming inside when it is removed.
Q3: What are the primary decomposition products of this compound?
A3: The primary decomposition products of this compound upon exposure to light and/or heat are butane, butene, and elemental iodine (I₂), which is responsible for the characteristic discoloration. Hydrogen iodide (HI) can also be formed.
Q4: My supplier offers this compound with a copper stabilizer. What is its purpose?
A4: Copper is added to this compound to act as a stabilizer. It scavenges free radicals and reacts with any iodine that is formed, preventing further decomposition and extending the shelf life of the compound. For most synthetic applications, the presence of the copper stabilizer does not interfere. However, for certain sensitive reactions, it may be necessary to remove it, typically by distillation.
Q5: What are the main safety precautions I should take when working with this compound?
A5: this compound is flammable and toxic upon inhalation.[1] It should be handled in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes. In case of a spill, absorb the liquid with an inert material and dispose of it as hazardous waste.
Troubleshooting Guides
Issue 1: Low Yield in a Nucleophilic Substitution Reaction (e.g., Williamson Ether Synthesis)
| Possible Cause | Troubleshooting Step | Explanation |
| Degraded this compound | Purify the this compound by distillation immediately before use. | The presence of iodine and other degradation products can lead to unwanted side reactions, reducing the yield of the desired product. |
| Side Reaction (Elimination) | Use a less sterically hindered base or a lower reaction temperature. | This compound can undergo E2 elimination, especially with bulky bases, to form butene.[4][5][6] |
| Poor Nucleophile | Ensure the nucleophile is sufficiently strong. If using an alcohol, ensure it is fully deprotonated with a strong base like sodium hydride. | The Williamson ether synthesis is an SN2 reaction and requires a potent nucleophile.[7][8] |
| Inappropriate Solvent | Use a polar aprotic solvent such as acetonitrile or DMF. | Protic solvents can solvate the nucleophile, reducing its reactivity.[5] |
Issue 2: Reaction Mixture Turns Dark Brown/Purple
| Possible Cause | Troubleshooting Step | Explanation |
| Liberation of Iodine | Ensure the reaction is protected from light by wrapping the flask in aluminum foil. | Light can accelerate the decomposition of this compound, releasing free iodine which colors the solution. |
| Reaction with Base | Add the base slowly and maintain the recommended reaction temperature. | Strong bases can promote the elimination of HI, which can then be oxidized to I₂. |
| Impure Starting Material | Use freshly distilled this compound. | Starting with already discolored this compound will introduce iodine into the reaction from the outset. |
Experimental Protocols
Protocol 1: Purification of this compound by Distillation
This protocol describes the purification of commercially available this compound that may have partially decomposed.
Materials:
-
This compound (discolored)
-
Sodium thiosulfate solution (10% aqueous)
-
Anhydrous magnesium sulfate or calcium chloride
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Copper wire (optional, for stabilization during distillation)[1]
Procedure:
-
Washing: In a separatory funnel, wash the this compound with an equal volume of 10% sodium thiosulfate solution to remove free iodine. The organic layer should become colorless.
-
Separate the organic layer and wash it with an equal volume of water, followed by an equal volume of saturated sodium chloride solution.
-
Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration: Filter the dried this compound into a clean, dry round-bottom flask suitable for distillation. Add a few boiling chips or a magnetic stir bar. A small piece of copper wire can be added to the distilling flask to prevent decomposition during heating.[1]
-
Distillation: Assemble the distillation apparatus. Ensure all joints are properly sealed. Heat the flask gently using a heating mantle.
-
Collect the fraction that boils at approximately 129-131 °C at atmospheric pressure.[3] Discard any initial lower-boiling fractions.
-
Store the purified this compound in a clean, dry, amber bottle, tightly sealed, and in a cool, dark place.
Protocol 2: Quality Control of this compound
This section outlines methods to assess the purity of this compound.
| Analytical Method | Parameter Measured | Expected Result for Pure this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity and presence of impurities/degradation products. | A single major peak corresponding to this compound. The mass spectrum should show a molecular ion peak at m/z 184 and a base peak at m/z 57 ([C₄H₉]⁺).[9] |
| Infrared (IR) Spectroscopy | Presence of characteristic functional groups. | The spectrum will show characteristic C-H stretching and bending vibrations. The C-I stretch is typically in the fingerprint region.[10] |
| Refractive Index | Refractive index at 20°C. | The refractive index should be approximately 1.498. |
Visualizations
Caption: Troubleshooting workflow for low yield in reactions involving this compound.
Caption: Logical relationship in the Finkelstein reaction for synthesizing this compound.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. Buy this compound | 542-69-8 [smolecule.com]
- 3. youtube.com [youtube.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. mass spectrum of this compound C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. infrared spectrum of this compound C4H9I CH3CH2CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Optimizing Reactant Solubility in Reactions with 1-Iodobutane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to reactant solubility when working with 1-iodobutane.
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Reaction with this compound, Suspected Solubility Problem
You are running a nucleophilic substitution reaction (e.g., Williamson ether synthesis, Finkelstein reaction) with this compound, but the yield is significantly lower than expected or the reaction is not proceeding. You observe that one of your reactants (e.g., a salt of a phenol, a carboxylate, or a halide) is not fully dissolving in the reaction solvent.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for low yield due to poor solubility.
Detailed Steps:
-
Evaluate the Solvent System: this compound is soluble in many organic solvents like hexane, ether, chloroform, and benzene, but it is insoluble in water.[1][2] For SN2 reactions, polar aprotic solvents such as acetone, DMF, or DMSO are often preferred as they can dissolve many nucleophiles without solvating them as strongly as protic solvents.[3][4]
-
Introduce a Co-solvent: If your reactant has poor solubility in the primary reaction solvent, adding a co-solvent can create a solvent mixture with the desired solubilizing properties.
-
Strategy: Start by adding a small percentage (e.g., 10-20% v/v) of a polar aprotic co-solvent like DMF or DMSO to your reaction mixture. These solvents are effective at dissolving a wide range of organic salts.
-
Example: If you are performing a Williamson ether synthesis with an insoluble phenoxide salt in THF, adding DMSO as a co-solvent can significantly increase the concentration of the nucleophile in the solution.
-
-
Implement Phase-Transfer Catalysis (PTC): This technique is ideal for reactions where the nucleophile is an ionic salt soluble in an aqueous phase (or exists as a solid) and the electrophile (this compound) is in an organic phase.[1][5] A phase-transfer catalyst transports the nucleophile across the phase boundary to react with the this compound.
-
Catalyst Selection: Quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) and phosphonium salts are common choices.[6] For complexing alkali metal cations (like K⁺ in KF), crown ethers can be very effective.[1] Polyethylene glycols (PEGs) can also serve as inexpensive and less toxic phase-transfer catalysts.[7][8]
-
General Protocol: See the detailed experimental protocol for Williamson Ether Synthesis with Phase-Transfer Catalysis below.
-
-
Utilize Micellar Catalysis: Creating a micellar system using surfactants in water can provide a hydrophobic core where the reaction between a water-insoluble reactant and this compound can occur.[1][2]
-
Surfactant Choice: Non-ionic surfactants are often used in organic synthesis.
-
Application: This is a "green chemistry" approach that can reduce the need for volatile organic solvents.
-
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature can enhance the solubility of your reactants. However, be cautious as higher temperatures can also lead to side reactions like elimination.
-
Stirring: Vigorous stirring is crucial for heterogeneous reactions to maximize the interfacial area between phases.
-
Frequently Asked Questions (FAQs)
Q1: My nucleophile is a sodium salt that is poorly soluble in acetone for a Finkelstein reaction with this compound. What should I do?
A1: The classic Finkelstein reaction relies on the differential solubility of sodium halides in acetone (NaI is soluble, while NaCl and NaBr are not).[9][10] If your starting halide salt is also poorly soluble, you can try the following:
-
Switch to a more polar aprotic solvent: Consider using DMF or DMSO, which have better solvating power for salts. However, be aware that this may also increase the solubility of the resulting sodium halide, potentially affecting the reaction equilibrium.
-
Use a phase-transfer catalyst: A catalyst like a quaternary ammonium salt can help bring the insoluble halide into the organic phase to react with this compound.
-
Increase the temperature: Gently heating the reaction mixture can improve the solubility of your starting salt.
Q2: I am performing a Williamson ether synthesis with this compound and a bulky alkoxide. The reaction is very slow. Is this a solubility issue?
A2: While solubility could be a contributing factor, a slow reaction with a bulky alkoxide is more likely due to steric hindrance. The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric bulk on both the nucleophile and the electrophile.
-
Troubleshooting:
-
Ensure your alkoxide is fully dissolved. If not, refer to the troubleshooting guide above.
-
If solubility is not the issue, consider increasing the reaction time and/or temperature.
-
If possible, redesign your synthesis to use a less hindered alkoxide and a bulkier alkyl halide (though this is not an option when using this compound).
-
Q3: Can I use a protic solvent like ethanol for a reaction between a nucleophile and this compound?
A3: It is generally not recommended to use protic solvents for SN2 reactions involving strong, anionic nucleophiles. Protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and reduces its nucleophilicity, thus slowing down the reaction.[3] Polar aprotic solvents like acetone, DMF, or DMSO are preferred for these types of reactions.[4]
Q4: How do I choose the right phase-transfer catalyst for my reaction with this compound?
A4: The choice of a phase-transfer catalyst depends on several factors:
-
Nature of the Nucleophile: For simple anionic nucleophiles, quaternary ammonium or phosphonium salts are often effective.
-
Cation of the Nucleophilic Salt: If you are using a potassium or sodium salt, crown ethers or PEGs that can complex with these cations can be very effective.
-
Reaction Temperature: Phosphonium salts are generally more thermally stable than ammonium salts.[6]
-
Cost and Toxicity: PEGs are generally less expensive and have lower toxicity compared to quaternary ammonium salts and crown ethers.[7]
Data Presentation
Table 1: Qualitative Solubility of Common Reactants in Solvents Used with this compound
| Reactant Type | Example | Water | Acetone | DMF/DMSO | THF | Strategy for Insolubility |
| Alkali Phenoxide | Sodium Phenoxide | Very Soluble[11][12][13] | Soluble[13] | Soluble | Soluble[11] | Generally soluble, but if substituted, consider co-solvents. |
| Alkali Carboxylate | Sodium Acetate | Soluble | Sparingly Soluble | Soluble | Sparingly Soluble | Use DMF/DMSO or PTC. |
| Alkali Halide | Sodium Iodide | Soluble | Soluble | Soluble | Sparingly Soluble | Acetone is ideal for Finkelstein. |
| Alkali Halide | Sodium Bromide | Soluble | Insoluble | Soluble | Insoluble | Insolubility in acetone drives the Finkelstein reaction. |
Note: This table provides general solubility trends. Actual solubility can vary with specific structures and reaction conditions.
Experimental Protocols
Protocol 1: Finkelstein Reaction - Synthesis of this compound from 1-Bromobutane
This protocol is adapted from a standard procedure for the Finkelstein reaction.[14]
Objective: To synthesize this compound from 1-bromobutane via an SN2 reaction, leveraging the poor solubility of sodium bromide in acetone to drive the reaction to completion.
Materials:
-
1-Bromobutane
-
Sodium iodide (NaI)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bisulfite solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve sodium iodide (1.0 eq) in acetone.
-
Add 1-bromobutane (1.0 eq) to the solution.
-
Reflux the mixture for 1 hour. A white precipitate of sodium bromide should form.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Add water to the mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with saturated aqueous sodium bisulfite solution to remove any traces of iodine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by distillation.
Workflow Diagram:
Figure 2. Experimental workflow for the Finkelstein reaction.
Protocol 2: Williamson Ether Synthesis with Phase-Transfer Catalysis
This protocol provides a general method for synthesizing an ether from an alcohol and this compound under phase-transfer conditions.
Objective: To synthesize an ether from an alcohol and this compound using a phase-transfer catalyst to overcome the insolubility of the alkoxide in the organic phase.
Materials:
-
Alcohol (e.g., a phenol)
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Organic solvent (e.g., Toluene or Dichloromethane)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add the alcohol (1.0 eq), this compound (1.0-1.2 eq), the organic solvent, and the phase-transfer catalyst (0.05-0.1 eq).
-
Add a concentrated aqueous solution of NaOH or KOH (2.0-3.0 eq).
-
Stir the biphasic mixture vigorously and heat to reflux for 4-8 hours, or until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent to obtain the crude ether, which can be further purified by chromatography or distillation.
Signaling Pathway Diagram (Mechanism):
Figure 3. Mechanism of Phase-Transfer Catalyzed Williamson Ether Synthesis.
References
- 1. acsgcipr.org [acsgcipr.org]
- 2. Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 5. ijacskros.com [ijacskros.com]
- 6. scispace.com [scispace.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. Polyethylene glycol: an efficient solid–liquid transfer agent for K2CO3-catalyzed oxidative coupling reaction of alkyl mercaptan with sulfur as oxidant | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. asiaresearchnews.com [asiaresearchnews.com]
- 11. sodium phenolate [chemister.ru]
- 12. echemi.com [echemi.com]
- 13. Sodium phenoxide [chembk.com]
- 14. community.wvu.edu [community.wvu.edu]
Validation & Comparative
A Comparative Analysis of 1H and 13C NMR Spectra: 1-Iodobutane vs. Butane
A detailed examination of the NMR spectra of 1-iodobutane reveals significant chemical shift perturbations induced by the iodine substituent when compared to its parent alkane, butane. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, supported by experimental data and a detailed protocol for spectral acquisition, intended for researchers, scientists, and professionals in drug development.
The introduction of an iodine atom to the butane backbone results in a notable downfield shift for the adjacent protons and carbons, a consequence of the electronegative nature of the halogen. This effect diminishes with increasing distance from the substituent, providing a clear illustration of inductive effects in NMR spectroscopy.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by four distinct signals, each corresponding to the four non-equivalent sets of protons in the molecule. The signal for the protons on the carbon directly bonded to the iodine (C1) is shifted the furthest downfield. In contrast, the spectrum of butane, due to its symmetry, displays only two signals.
| Assignment (this compound) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H1 (-CH₂I) | ~3.20 | Triplet (t) | ~6.9 | 2H |
| H2 (-CH₂CH₂I) | ~1.80 | Quintet | ~7.2 | 2H |
| H3 (-CH₂CH₃) | ~1.42 | Sextet | ~7.4 | 2H |
| H4 (-CH₃) | ~0.93 | Triplet (t) | ~7.4 | 3H |
| Assignment (Butane) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H1/H4 (-CH₃) | ~0.91 | Triplet (t) | ~7.3 | 6H |
| H2/H3 (-CH₂-) | ~1.33 | Sextet | ~7.3 | 4H |
Note: The ¹H NMR spectrum of butane can be more complex than a simple first-order analysis suggests due to the magnetic non-equivalence of the methylene protons, leading to a more intricate multiplet for the -CH₂- groups.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound shows four signals, corresponding to the four unique carbon environments. The carbon atom directly attached to the iodine (C1) experiences a significant downfield shift compared to the corresponding carbon in butane. The effect of the iodine substituent on the chemical shifts of the other carbons is less pronounced but still observable. Butane's symmetry results in only two signals in its ¹³C NMR spectrum.[1]
| Assignment (this compound) | Chemical Shift (δ) ppm |
| C1 (-CH₂I) | ~6.7 |
| C2 (-CH₂CH₂I) | ~35.5 |
| C3 (-CH₂CH₃) | ~23.6 |
| C4 (-CH₃) | ~13.0 |
| Assignment (Butane) | Chemical Shift (δ) ppm |
| C1/C4 (-CH₃) | ~13.2 |
| C2/C3 (-CH₂-) | ~25.0 |
Experimental Protocol
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a liquid sample such as this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to improve the signal-to-noise ratio.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which will improve the resolution and lineshape of the NMR signals. This can be performed manually or automatically.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
3. Data Acquisition:
-
For ¹H NMR:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard single-pulse experiment.
-
Set the number of scans (typically 8 to 16 for a concentrated sample).
-
Set an appropriate relaxation delay (e.g., 1-2 seconds).
-
Acquire the free induction decay (FID).
-
-
For ¹³C NMR:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Set a significantly higher number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Set an appropriate relaxation delay (e.g., 2-5 seconds).
-
Acquire the FID.
-
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilan (TMS) at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
Visualization of NMR Analysis
Caption: Structure of this compound.
Caption: General workflow for NMR spectral analysis.
References
Interpreting the Mass Spectrum of 1-Iodobutane: A Comparative Fragmentation Guide
For researchers and professionals in drug development and chemical analysis, mass spectrometry is an indispensable tool for molecular structure elucidation. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering clues to the connectivity of atoms within a molecule. This guide provides a detailed interpretation of the mass spectrum of 1-iodobutane, comparing its fragmentation behavior with its structural isomers and other halogenated butanes.
Comparative Fragmentation Analysis
The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. The molecular ion peak ([M]•+) is observed at a mass-to-charge ratio (m/z) of 184, corresponding to the molecular weight of the parent molecule, [CH₃CH₂CH₂CH₂I]•+.[1][2][3] Unlike compounds containing chlorine or bromine, this compound does not exhibit a significant M+2 peak because iodine is monoisotopic (¹²⁷I).[1][4]
The most abundant fragment, known as the base peak, is observed at m/z 57. This peak arises from the cleavage of the weak carbon-iodine bond, resulting in the formation of the butyl carbocation ([C₄H₉]⁺).[1][2][3] This fragmentation is a dominant pathway due to the relatively low C-I bond energy. Other significant peaks in the spectrum include fragments at m/z 41 ([C₃H₅]⁺) and m/z 29 ([C₂H₅]⁺), which result from further fragmentation of the butyl cation.[1] A small peak at m/z 127, corresponding to the iodine cation ([I]⁺), is also typically observed.[1][4]
The fragmentation patterns of the structural isomers of this compound, such as 2-iodobutane, 1-iodo-2-methylpropane, and 2-iodo-2-methylpropane, also show a molecular ion at m/z 184 and a base peak at m/z 57.[2][3][4] However, the relative intensities of other fragment ions can differ, providing a basis for their differentiation.
In comparison to other 1-halobutanes, the fragmentation of this compound is distinct. For instance, the mass spectrum of 1-bromobutane shows a characteristic M+2 peak of nearly equal intensity to the M peak, due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio.[5]
Quantitative Fragmentation Data
The following table summarizes the prominent peaks in the mass spectrum of this compound and its isomers.
| m/z | Proposed Fragment Ion | This compound Relative Abundance (%) | 2-Iodobutane Relative Abundance (%) | 1-Iodo-2-methylpropane Relative Abundance (%) | 2-Iodo-2-methylpropane Relative Abundance (%) |
| 184 | [C₄H₉I]•+ (Molecular Ion) | Low | Low | Low | Very Low |
| 127 | [I]⁺ | Low | Low | Low | Low |
| 57 | [C₄H₉]⁺ (Base Peak) | 100 | 100 | 100 | 100 |
| 41 | [C₃H₅]⁺ | High | High | High | High |
| 29 | [C₂H₅]⁺ | High | High | High | High |
Note: Relative abundances are generalized from typical spectra and may vary based on experimental conditions.
Fragmentation Pathway of this compound
The fragmentation of this compound upon electron ionization can be visualized as a series of bond cleavages, originating from the molecular ion.
Caption: Fragmentation pathway of this compound in EI-MS.
Experimental Protocol
The following protocol outlines a standard method for obtaining the mass spectrum of this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is typically used.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or methanol.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
Gas Chromatography (GC) Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 25 to 200.
-
Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library spectrum for confirmation.
References
- 1. mass spectrum of this compound C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. docbrown.info [docbrown.info]
- 3. infrared spectrum of this compound C4H9I CH3CH2CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. youtube.com [youtube.com]
A Comparative Guide to the SN2 Reactivity of 1-Iodobutane and 1-Bromobutane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleophilic substitution reactions, the choice of alkyl halide substrate is paramount to reaction efficiency and yield. For primary alkyl halides, the bimolecular nucleophilic substitution (SN2) mechanism is the predominant pathway. This guide offers an objective comparison of the SN2 reactivity of 1-iodobutane and 1-bromobutane, supported by quantitative data and established experimental protocols.
Executive Summary
This compound is a significantly more reactive substrate than 1-bromobutane in SN2 reactions. This increased reactivity is overwhelmingly attributed to the superior leaving group ability of the iodide ion (I⁻) compared to the bromide ion (Br⁻). The carbon-iodine bond is weaker and the iodide ion is a more stable, weaker base than the bromide ion, leading to a lower activation energy for the reaction. Consequently, reactions with this compound proceed at a faster rate, often resulting in higher yields under identical conditions.[1]
Theoretical Basis for Reactivity Difference
The rate of an SN2 reaction is determined by a single, concerted step where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. The stability of the departing leaving group is a critical factor influencing the energy of the transition state and, therefore, the overall reaction rate.
Several key properties make iodide a better leaving group than bromide:
-
Bond Strength: The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond. A weaker bond requires less energy to break, facilitating a lower activation energy for the SN2 transition state.[2]
-
Anion Stability & Basicity: Good leaving groups are weak bases because they can effectively stabilize the negative charge they acquire upon departure. Iodide (I⁻) is the conjugate base of a stronger acid (hydroiodic acid, HI) than bromide (Br⁻), the conjugate base of hydrobromic acid (HBr). This indicates that I⁻ is a weaker base and more stable in solution than Br⁻.[3][4]
-
Polarizability: Iodine is a larger atom than bromine, with a more diffuse electron cloud. This high polarizability allows the electron cloud of the C-I bond to be more easily distorted as the nucleophile approaches, which helps to stabilize the five-coordinate transition state characteristic of an SN2 reaction.
Quantitative Data Presentation
While kinetic studies can be performed under various conditions, the relative reactivity trend of alkyl halides in SN2 reactions is well-established. The following table summarizes key physicochemical properties and relative reaction rates that illustrate the performance difference between this compound and 1-bromobutane.
| Parameter | This compound | 1-Bromobutane | Significance for SN2 Reactivity |
| Leaving Group | Iodide (I⁻) | Bromide (Br⁻) | The identity of the leaving group is the primary differentiator. |
| C–X Bond Dissociation Energy | ~213 kJ/mol[5] | ~285 kJ/mol[5] | The weaker C–I bond requires less energy to break, lowering the activation energy. |
| pKa of Conjugate Acid (HX) | HI: ~ -10[6] | HBr: ~ -9[6][7] | The lower pKa of HI indicates I⁻ is a weaker base and thus a more stable leaving group.[6][7][8] |
| Relative Reaction Rate (Proxy) | ~30 (vs. R-Br) | 1 | Alkyl iodides react significantly faster than alkyl bromides. The exact factor can vary, but the trend is consistent. |
Note: Relative rate data is a generalized representation for primary alkyl halides in SN2 reactions. The trend of I > Br as a leaving group is consistently observed.[3]
Experimental Protocols
Two common experimental approaches can be used to compare the reactivity of these two substrates: a qualitative visual assay and a quantitative kinetic study.
Qualitative Comparison via Finkelstein Reaction
This experiment provides a rapid, visual confirmation of the reactivity difference by observing the formation of a precipitate. The Finkelstein reaction involves the exchange of a halide.[9][10][11] When 1-bromobutane reacts with sodium iodide in acetone, the product is this compound and a sodium bromide (NaBr) precipitate, which is insoluble in acetone.[12] this compound will not produce a precipitate under these conditions, but the protocol is foundational for comparing alkyl bromides and chlorides.
Objective: To visually compare the rate of SN2 reaction of different alkyl halides.
Methodology:
-
Label two clean, dry test tubes, one for "1-Bromobutane" and one for a comparative substrate like "1-Chlorobutane".
-
Add 2 mL of a 15% sodium iodide (NaI) solution in acetone to each test tube.[13][14]
-
Add 2-3 drops of 1-bromobutane to the first tube and 2-3 drops of 1-chlorobutane to the second.
-
Stopper and shake both tubes to mix the contents thoroughly.[13][14]
-
Observe the tubes closely for the formation of a cloudy precipitate (NaBr or NaCl). Record the time it takes for the precipitate to appear.[13][14]
-
Expected Observation: A precipitate will form much more rapidly in the test tube containing 1-bromobutane compared to 1-chlorobutane, demonstrating that bromide is a better leaving group than chloride.[15][16] This same principle explains why this compound is more reactive still; its leaving group (iodide) is superior to bromide.
Quantitative Kinetic Study via Titration or Spectroscopy
A more rigorous comparison involves monitoring the concentration of reactants or products over time to determine the reaction rate constant.
Objective: To determine the second-order rate constants for the SN2 reaction of this compound and 1-bromobutane with a given nucleophile.
Methodology (Example with Azide Nucleophile):
-
Solution Preparation: Prepare standardized solutions of the alkyl halide (e.g., 0.1 M this compound in ethanol) and the nucleophile (e.g., 0.1 M sodium azide in ethanol).
-
Reaction Initiation: Equilibrate both solutions to a constant temperature (e.g., 25°C) in a water bath. Initiate the reaction by mixing equal volumes of the two solutions in a thermostated reaction vessel. Start a timer immediately.
-
Monitoring Progress: At regular time intervals (e.g., every 10 minutes), withdraw a fixed volume (aliquot) of the reaction mixture and quench the reaction by adding it to a flask containing chilled water or a suitable quenching agent.
-
Quantification: Determine the concentration of the remaining nucleophile or the formed halide ion in each aliquot. This can be done via titration (e.g., titrating unreacted azide or using silver nitrate to titrate the formed I⁻ or Br⁻ ions). Alternatively, spectroscopic methods like NMR can be used to track the disappearance of the reactant and the appearance of the product.[17]
-
Data Analysis: Plot the appropriate concentration data versus time (e.g., 1/[Reactant] vs. time for a second-order reaction) to determine the rate constant (k) from the slope of the line. Compare the calculated k values for this compound and 1-bromobutane.
Visualization of Reactivity Factors
The logical relationship between the properties of the leaving group and the resulting SN2 reaction rate is illustrated below.
Caption: Factors influencing the SN2 reactivity of alkyl halides.
References
- 1. gauthmath.com [gauthmath.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. brainkart.com [brainkart.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. echemi.com [echemi.com]
- 7. quora.com [quora.com]
- 8. mytutor.co.uk [mytutor.co.uk]
- 9. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 10. allaboutchemistry.net [allaboutchemistry.net]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistry-online.com [chemistry-online.com]
- 13. webassign.net [webassign.net]
- 14. webassign.net [webassign.net]
- 15. brainly.com [brainly.com]
- 16. wyzant.com [wyzant.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to FT-IR Spectroscopy for the Identification of Functional Groups in 1-Iodobutane
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data of 1-iodobutane with other 1-halobutanes, namely 1-chlorobutane and 1-bromobutane. It is intended for researchers, scientists, and drug development professionals utilizing FT-IR spectroscopy for the identification and characterization of alkyl halides. The guide outlines the key spectral features, presents a quantitative comparison of absorption frequencies, and provides a standardized experimental protocol for data acquisition.
Performance Comparison of 1-Halobutanes using FT-IR Spectroscopy
The primary distinguishing feature in the FT-IR spectra of 1-halobutanes is the absorption band corresponding to the carbon-halogen (C-X) stretching vibration. As the mass of the halogen atom increases, the vibrational frequency of the C-X bond decreases. This trend is a direct consequence of the principles of vibrational spectroscopy, where a heavier mass leads to a lower vibrational energy and thus a lower wavenumber.
In addition to the C-X stretching vibration, all 1-halobutanes exhibit characteristic absorptions corresponding to C-H stretching and bending vibrations, as well as skeletal vibrations of the butyl group. These peaks are generally found in similar regions across the compared molecules.
Quantitative Data Summary
The following table summarizes the key FT-IR absorption frequencies for this compound and its alternatives. This data facilitates a direct comparison and aids in the specific identification of each compound.
| Functional Group | Vibration Type | This compound (cm⁻¹) | 1-Bromobutane (cm⁻¹) | 1-Chlorobutane (cm⁻¹) |
| C-H | Stretching | ~2845 - 2975[1] | ~2845 - 2975[1] | ~2880 - 3080[2] |
| C-H | Bending/Deformation | ~1365 - 1470[1] | ~1270 - 1470[1] | ~1300 - 1500[2] |
| C-C | Skeletal Vibrations | ~1140 - 1255 & 720 - 750[1] | ~1250 - 1370 & 790 - 840[1] | Not specified |
| C-X | Stretching | ~500 - 600 [1] | ~550 - 750 [1] | ~580 - 780 [2] |
Experimental Protocols
The following is a detailed methodology for obtaining the FT-IR spectrum of a liquid sample such as this compound. This protocol is applicable for both qualitative identification and quantitative analysis.
Objective: To acquire a high-quality FT-IR spectrum of a liquid alkyl halide sample.
Materials:
-
FT-IR Spectrometer
-
Liquid sample (e.g., this compound)
-
Sample holder (e.g., liquid transmission cell with IR-transparent windows like NaCl or KBr, or an Attenuated Total Reflectance (ATR) accessory)
-
Pasteur pipette or syringe
-
Solvent for cleaning (e.g., isopropanol, acetone)
-
Lens paper
Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
A background spectrum must be collected to account for the absorbance of the atmosphere and the sample holder.
-
For Transmission Cells: Place the empty, clean, and dry transmission cell in the sample holder.
-
For ATR: Ensure the ATR crystal is clean and free of any residue.
-
Acquire the background spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Sample Preparation and Loading:
-
For Transmission Cells: Using a clean Pasteur pipette or syringe, introduce a small amount of the liquid sample into the cell. Ensure there are no air bubbles in the light path.
-
For ATR: Place a single drop of the liquid sample directly onto the center of the ATR crystal.
-
-
Sample Spectrum Acquisition:
-
Place the sample-loaded holder into the sample compartment of the spectrometer.
-
Acquire the sample spectrum using the same instrument parameters (number of scans, resolution) as the background spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption peaks in the spectrum.
-
Compare the peak positions with reference spectra or the data provided in the comparison table to identify the functional groups and confirm the identity of the compound.
-
-
Cleaning:
-
Thoroughly clean the transmission cell or ATR crystal with an appropriate solvent and dry it completely using a gentle stream of nitrogen or air and lens paper.
-
Visualizing the FT-IR Workflow
The following diagram illustrates the logical workflow for identifying functional groups in this compound using FT-IR spectroscopy.
Caption: Workflow for FT-IR analysis of this compound.
References
- 1. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of 1-chlorobutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Kinetic Study of 1-Iodobutane and Other Primary Alkyl Halides in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-iodobutane with other primary alkyl halides, namely 1-bromobutane and 1-chlorobutane, in bimolecular nucleophilic substitution (SN2) reactions. The choice of an appropriate alkyl halide is crucial in synthetic chemistry, particularly in drug development, where reaction kinetics directly impact yield, purity, and process efficiency. This document outlines the theoretical basis for the reactivity differences, presents expected comparative kinetic data, and provides a detailed experimental protocol for a representative kinetic study.
Executive Summary
In SN2 reactions, the reactivity of primary alkyl halides is predominantly governed by the nature of the leaving group. The established order of reactivity is This compound > 1-bromobutane > 1-chlorobutane . This trend is directly correlated with the strength of the carbon-halogen bond and the stability of the resulting halide anion. This compound is the most reactive of the series due to the weak carbon-iodine bond and the excellent leaving group ability of the iodide ion.[1][2] This heightened reactivity allows for milder reaction conditions and faster reaction times, making it a valuable substrate in many synthetic applications.
Data Presentation: Comparative Kinetics
| Alkyl Halide | Leaving Group | Relative Second-Order Rate Constant (k_rel) | Carbon-Halogen Bond Strength (kJ/mol) |
| This compound | I⁻ | ~60,000 | ~228 |
| 1-Bromobutane | Br⁻ | ~1,000 | ~290 |
| 1-Chlorobutane | Cl⁻ | 1 | ~346 |
Note: The relative rate constants are estimations based on established trends in SN2 reactions and data from analogous systems. The actual values can vary depending on the specific nucleophile, solvent, and temperature.
The weaker carbon-iodine bond in this compound requires less energy to break during the transition state of the SN2 reaction, leading to a lower activation energy and a significantly faster reaction rate compared to its bromo and chloro counterparts.[7]
Experimental Protocol: Comparative Kinetic Analysis of 1-Halobutanes via the Finkelstein Reaction
The Finkelstein reaction, which involves the treatment of an alkyl chloride or bromide with sodium iodide in acetone, is a classic method for comparing the reactivity of alkyl halides in an SN2 reaction.[8][9] The reaction's progress can be monitored by the precipitation of the less soluble sodium chloride or sodium bromide.
Objective: To qualitatively and semi-quantitatively compare the rates of reaction of 1-chlorobutane, 1-bromobutane, and this compound with sodium iodide in acetone.
Materials:
-
1-Chlorobutane
-
1-Bromobutane
-
This compound
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Anhydrous acetone
-
Test tubes and rack
-
Pipettes or droppers
-
Stopwatch
-
Water bath (optional, for enhancing rates of slow reactions)
Procedure:
-
Label three clean, dry test tubes, one for each alkyl halide.
-
To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
Add 5 drops of 1-chlorobutane to the first test tube, 5 drops of 1-bromobutane to the second, and 5 drops of this compound to the third.
-
Start the stopwatch immediately after the addition of the alkyl halide.
-
Shake each test tube to ensure thorough mixing.
-
Observe the test tubes for the formation of a precipitate (a white/off-white solid of NaCl or NaBr).
-
Record the time at which a precipitate first becomes visible in each test tube.
-
For reactions that are slow at room temperature, the test tubes can be placed in a water bath at a controlled temperature (e.g., 50°C) to accelerate the reaction.[6]
Expected Observations:
-
A precipitate will form most rapidly in the test tube containing this compound (if a reaction other than iodide exchange is being monitored, such as with a different nucleophile where NaI is a catalyst). In the classic Finkelstein comparison, the reaction of 1-chlorobutane and 1-bromobutane will be observed.
-
A precipitate will be observed in the test tube with 1-bromobutane after a noticeable period.
-
The formation of a precipitate in the test tube with 1-chlorobutane will be significantly slower, and may require heating to observe within a reasonable timeframe.
Data Analysis: The reciprocal of the time taken for the precipitate to appear can be used as a measure of the initial rate of reaction. This allows for a semi-quantitative comparison of the reactivities of the three primary alkyl halides.
Visualizations
Caption: Experimental workflow for the comparative kinetic study.
Caption: Factors influencing the rate of SN2 reactions.
References
- 1. brainly.com [brainly.com]
- 2. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 3. webassign.net [webassign.net]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. 1. Experiment 1 : Comparison of the rates of hydrolysis of 1-chlorobutane, 1-bromobutane and this compound [studfile.net]
- 6. ibchemistryblog.wordpress.com [ibchemistryblog.wordpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
Validating the Purity of Synthesized 1-Iodobutane: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of synthesized 1-iodobutane. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate method for your analytical needs.
Introduction to this compound and the Importance of Purity Validation
This compound is a versatile alkylating agent used in various organic syntheses. Its purity is paramount as impurities can lead to unwanted side reactions, lower yields of the desired product, and complications in downstream applications. The synthesis of this compound, commonly achieved through nucleophilic substitution reactions such as the Finkelstein reaction or from the reaction of n-butanol with red phosphorus and iodine, can result in several process-related impurities.[1] Common impurities may include unreacted starting materials like n-butanol, and isomers such as 2-iodobutane.
This guide focuses on the utility of GC-MS as a primary method for purity assessment and provides a comparative analysis with other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both qualitative and quantitative information about the sample components.
Experimental Protocol: GC-MS
Sample Preparation:
A dilute solution of the synthesized this compound is prepared in a volatile organic solvent, such as dichloromethane or hexane, at a concentration of approximately 10 µg/mL.[3]
Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC (or equivalent) |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 30-200 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Data Presentation: GC-MS Results
The GC-MS analysis of a synthesized this compound sample would yield a chromatogram showing the separation of different components based on their retention times. The mass spectrometer then provides a mass spectrum for each eluting peak, which acts as a molecular fingerprint for identification.
Table 1: Representative GC-MS Data for this compound and Potential Impurities
| Compound | Retention Time (min) (Representative) | Key m/z Fragments | Identification |
| n-Butanol | 4.5 | 31, 43, 56, 74 | Unreacted Starting Material |
| 2-Iodobutane | 7.2 | 57, 127, 184 | Isomeric Impurity |
| This compound | 8.1 | 57, 127, 184 | Product |
Note: Retention times are representative and can vary depending on the specific instrument and conditions.
Mass Spectral Data:
-
This compound: The mass spectrum of this compound shows a molecular ion peak [M]+ at m/z 184.[4] Key fragment ions include a peak at m/z 127 corresponding to the iodine cation [I]+, and a base peak at m/z 57 corresponding to the butyl cation [C4H9]+.[4]
-
n-Butanol: The mass spectrum of n-butanol exhibits a molecular ion peak at m/z 74.[5] Characteristic fragments are observed at m/z 56, 43, and 31.[5]
-
2-Iodobutane: Similar to this compound, 2-iodobutane has a molecular ion peak at m/z 184 and a fragment at m/z 127.[6] The fragmentation pattern of the alkyl chain may show slight differences compared to this compound, but the primary identification is often confirmed by its different retention time.
Comparison with Alternative Analytical Methods
While GC-MS is a robust technique for purity validation, orthogonal methods should be employed for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful tool for determining the absolute purity of a sample without the need for a reference standard of the analyte itself.[7][8] By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration, the purity can be accurately calculated.
¹H NMR of this compound: The proton NMR spectrum of this compound is characterized by four distinct signals corresponding to the four different proton environments in the molecule.
Table 2: Comparison of GC-MS and qNMR for Purity Validation
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Sample Requirement | Small sample size (µL), requires volatile and thermally stable compounds. | Larger sample size (mg), non-destructive. |
| Quantitative Analysis | Typically provides relative purity based on peak area percentage. Absolute quantification requires certified reference standards for each component. | Can provide absolute purity using an internal standard of a different, certified compound. |
| Identification | Excellent for identification based on mass spectral libraries and fragmentation patterns. | Provides detailed structural information, but may not distinguish between isomers with very similar spectra without advanced techniques. |
| Sensitivity | High sensitivity, capable of detecting trace impurities (ppm to ppb level). | Lower sensitivity compared to GC-MS. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The infrared spectrum of this compound will show characteristic absorption bands for C-H and C-I bonds. While useful for confirming the identity of the main component, it is generally not suitable for quantifying minor impurities unless their concentration is significant and they possess unique, non-overlapping absorption bands.
Visualizing the Workflow
The following diagrams illustrate the experimental and logical workflows for validating the purity of synthesized this compound.
Caption: Experimental workflow for synthesis and purity validation of this compound.
Caption: Logical workflow for the comprehensive purity validation of this compound.
Conclusion
Validating the purity of synthesized this compound is a critical quality control step. GC-MS stands out as a highly sensitive and specific method for identifying and quantifying volatile impurities. Its ability to separate closely related compounds and provide definitive mass spectral data makes it an invaluable tool. For a comprehensive and robust purity assessment, it is recommended to complement GC-MS data with an orthogonal technique like qNMR, which provides an independent measure of absolute purity. FTIR and standard NMR spectroscopy serve as excellent confirmatory tools for the identity of the synthesized product. By employing a multi-technique approach, researchers can have high confidence in the quality of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent experiments.
References
- 1. scribd.com [scribd.com]
- 2. 2-Iodobutane | C4H9I | CID 10559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. benchchem.com [benchchem.com]
- 8. 1-Butanol | C4H10O | CID 263 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Leaving Group Ability: Iodide vs. Bromide in Butane Systems
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of iodide and bromide as leaving groups in nucleophilic substitution and elimination reactions within butane systems. The following sections detail the underlying chemical principles, present supporting experimental data, and provide established experimental protocols for further investigation.
Executive Summary
In the realm of organic synthesis, the efficiency of nucleophilic substitution (S(_N)2 and S(_N)1) and elimination (E2) reactions is critically dependent on the nature of the leaving group. When comparing iodide and bromide in butane systems, iodide consistently demonstrates superior leaving group ability. This heightened reactivity is primarily attributed to two key factors: the lower bond dissociation energy of the carbon-iodine bond compared to the carbon-bromine bond, and the greater stability of the resulting iodide anion in solution. Consequently, reactions involving iodobutane isomers proceed at a faster rate than their bromobutane counterparts under identical conditions.
Theoretical Background
The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups as they are more stable with a negative charge. The trend for halide leaving group ability is I
−
> Br−
−
−
Performance Comparison in Nucleophilic Substitution Reactions
Bimolecular Nucleophilic Substitution (S(_N)2)
In S(_N)2 reactions, the nucleophile attacks the substrate in a single, concerted step, leading to an inversion of stereochemistry. The rate of this reaction is highly sensitive to the ability of the leaving group to depart. Experimental data consistently shows that 1-iodobutane reacts significantly faster than 1-bromobutane in S(_N)2 reactions.
Quantitative Data: S(_N)2 Reaction Rates
While specific rate constants can vary with reaction conditions, the relative rates provide a clear comparison. The following table presents relative rate constants for the S(_N)2 reaction of n-butyl halides with a common nucleophile, which serves as a strong proxy for the behavior of this compound and 1-bromobutane.
| Substrate | Leaving Group | Nucleophile | Solvent | Relative Rate Constant (k(_{rel})) |
| n-Butyl Iodide | I
| Cl
| Acetone | ~30,000 |
| n-Butyl Bromide | Br
| Cl
| Acetone | 1,000 |
Note: This data illustrates the expected relative reactivity. The trend of I
−
> Br−
Unimolecular Nucleophilic Substitution (S(_N)1-type/Solvolysis)
Qualitative Comparison: Hydrolysis of 1-Halobutanes
A common qualitative experiment to demonstrate the relative leaving group abilities involves the hydrolysis of 1-halobutanes in the presence of silver nitrate. The rate of formation of the silver halide precipitate corresponds to the rate of hydrolysis.
| Substrate | Leaving Group | Observation | Relative Rate of Reaction |
| This compound | I
| Rapid formation of a yellow precipitate (AgI) | Fastest |
| 1-Bromobutane | Br
| Formation of a cream-colored precipitate (AgBr) | Intermediate |
| 1-Chlorobutane | Cl
| Very slow formation of a white precipitate (AgCl) | Slowest |
Performance Comparison in Elimination Reactions
Bimolecular Elimination (E2)
E2 reactions are concerted processes where a base removes a proton and the leaving group departs simultaneously to form an alkene. The breaking of the carbon-halogen bond is part of the rate-determining step, so a better leaving group will increase the reaction rate. Therefore, 2-iodobutane is expected to undergo E2 elimination faster than 2-bromobutane.
Product Distribution in E2 Reactions
The regioselectivity of E2 reactions with non-bulky bases, such as sodium ethoxide, typically follows Zaitsev's rule, favoring the formation of the more substituted (and more stable) alkene.
Quantitative Data: Product Distribution for the E2 Elimination of 2-Bromobutane with Sodium Ethoxide in Ethanol
| Product | Structure | % Yield |
| trans-2-Butene | ~71% | |
| cis-2-Butene | ~21% | |
| 1-Butene | ~8% |
Experimental Protocols
S(_N)2 Reaction: Comparative Rate Study of this compound and 1-Bromobutane with Sodium Iodide in Acetone
Objective: To qualitatively compare the S(_N)2 reaction rates of this compound and 1-bromobutane.
Materials:
-
This compound
-
1-Bromobutane
-
15% (w/v) Sodium iodide in acetone solution
-
Test tubes
-
Pipettes
-
Stopwatch
-
Water bath (optional)
Procedure:
-
Label two clean, dry test tubes, one for each alkyl halide.
-
Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
To the first test tube, add 2 drops of 1-bromobutane. Start the stopwatch immediately.
-
Observe the solution for the formation of a precipitate (sodium bromide). Record the time at which the solution becomes cloudy.
-
Repeat steps 3 and 4 with the second test tube, adding 2 drops of this compound. Note that the reaction with this compound will be an exchange reaction and is used here for procedural consistency in a comparative experiment, though no precipitate will form. A more direct comparison would involve a different nucleophile where both sodium salts are insoluble. However, for demonstrating the relative reactivity of leaving groups with a common laboratory procedure, this method is often employed with the understanding that the reaction with 1-bromobutane is the one that will show a visible change.
-
If the reactions are slow at room temperature, the test tubes can be placed in a warm water bath (~50°C) to increase the rate.
E2 Reaction: Product Distribution Analysis of the Elimination of a 2-Halobutane with Sodium Ethoxide
Objective: To determine the product distribution of the E2 elimination of a 2-halobutane.
Materials:
-
2-Bromobutane (or 2-Iodobutane)
-
Sodium ethoxide solution in ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas chromatograph (GC) with an appropriate column
Procedure:
-
In a round-bottom flask, place a solution of sodium ethoxide in ethanol.
-
Add the 2-halobutane to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 1 hour).
-
After the reaction is complete, cool the mixture to room temperature.
-
Take a sample of the reaction mixture and analyze it by gas chromatography to determine the relative amounts of the alkene products (1-butene, cis-2-butene, and trans-2-butene).
Visualizations
Caption: S(_N)2 reaction mechanism.
Caption: E2 reaction mechanism.
Caption: S(_N)2 experimental workflow.
Assessing the Steric Hindrance of 1-Iodobutane in Nucleophilic Substitution Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, understanding the factors that govern reaction rates and pathways is paramount. Among these, steric hindrance plays a crucial role in determining the feasibility and efficiency of nucleophilic substitution reactions. This guide provides a comprehensive comparison of the steric hindrance of 1-iodobutane, a primary alkyl halide, with other alkyl halides in the context of bimolecular nucleophilic substitution (SN2) reactions, supported by experimental data and detailed protocols.
The Impact of Steric Hindrance on SN2 Reactions
The SN2 reaction is a single-step process where a nucleophile attacks the carbon atom bearing the leaving group from the backside.[1][2] The reaction proceeds through a trigonal bipyramidal transition state where five groups are temporarily bonded to the central carbon atom. The accessibility of this carbon to the incoming nucleophile is highly sensitive to the size of the substituent groups attached to it. Increased bulkiness around the reaction center leads to steric hindrance, which impedes the approach of the nucleophile and consequently slows down the reaction rate.[3][4][5]
The general order of reactivity for alkyl halides in SN2 reactions is: Methyl > Primary (1°) > Secondary (2°) > Tertiary (3°) [2][5]
This compound, as a primary alkyl halide, is relatively unhindered and thus reacts readily via the SN2 mechanism. The four-carbon chain offers minimal steric bulk directly at the reaction site.
Quantitative Comparison of Reaction Rates
To illustrate the profound effect of steric hindrance on SN2 reaction rates, the following table presents relative rate data for the reaction of various alkyl bromides with a nucleophile. While this data is for alkyl bromides, the trend is directly applicable to the corresponding iodoalkanes, with the understanding that iodoalkanes are generally more reactive due to iodide being an excellent leaving group.
| Alkyl Bromide | Type | Relative Rate |
| Methyl bromide (CH₃Br) | Methyl | 1200 |
| Ethyl bromide (CH₃CH₂Br) | Primary (1°) | 40 |
| n-Propyl bromide (CH₃CH₂CH₂Br) | Primary (1°) | 16 |
| n-Butyl bromide (CH₃(CH₂)₃Br) | Primary (1°) | 16 |
| Isobutyl bromide ((CH₃)₂CHCH₂Br) | Primary (1°)* | 1 |
| Neopentyl bromide ((CH₃)₃CCH₂Br) | Primary (1°)** | 0.00004 |
| Isopropyl bromide ((CH₃)₂CHBr) | Secondary (2°) | 1 |
| tert-Butyl bromide ((CH₃)₃CBr) | Tertiary (3°) | ~0 (negligible) |
Data adapted from a study on the reaction of alkyl bromides. The relative rates are a clear indicator of the impact of steric hindrance. *Branching at the β-carbon significantly reduces the reaction rate. *Severe steric hindrance from the quaternary carbon adjacent to the reaction center effectively halts the SN2 reaction.
As the data quantitatively demonstrates, even for primary alkyl halides, branching further down the carbon chain (as in isobutyl and neopentyl bromide) dramatically decreases the reaction rate due to increased steric bulk that hinders the nucleophile's approach. This compound's linear structure ensures it is significantly more reactive in SN2 reactions than its branched isomers or more substituted alkyl halides.
Experimental Protocols
Two common experiments are used to qualitatively and semi-quantitatively assess the relative rates of SN2 reactions of alkyl halides.
Experiment 1: Reaction with Sodium Iodide in Acetone (Finkelstein Reaction)
This experiment is a classic method to compare the reactivity of different alkyl chlorides and bromides. The reaction of an alkyl chloride or bromide with sodium iodide in acetone produces a precipitate of sodium chloride or sodium bromide, which are insoluble in acetone. The rate of precipitate formation provides a visual indication of the reaction rate.
Methodology:
-
Preparation: In separate, clean, and dry test tubes, add 2 mL of a 15% solution of sodium iodide in acetone.
-
Addition of Alkyl Halide: To each test tube, add 2-3 drops of the respective alkyl halide (e.g., 1-chlorobutane, 1-bromobutane, 2-bromobutane, and 2-bromo-2-methylpropane).
-
Observation: Stopper the test tubes, shake to mix the contents, and start a timer. Observe the test tubes for the formation of a precipitate (cloudiness).
-
Data Collection: Record the time it takes for a precipitate to first appear in each test tube.
Expected Results: A rapid precipitate will be observed with primary alkyl halides like 1-bromobutane. The reaction will be slower with secondary halides, and typically no reaction is observed with tertiary halides under these conditions. When comparing 1-chlorobutane and 1-bromobutane, the latter will react faster as bromide is a better leaving group.
Experiment 2: Hydrolysis with Aqueous Silver Nitrate
This method compares the rate of hydrolysis of alkyl halides. The reaction produces a halide ion, which then reacts with silver ions from the silver nitrate to form a silver halide precipitate. The rate of formation of this precipitate is indicative of the reaction rate.
Methodology:
-
Preparation: In separate, clean test tubes, add 1 mL of ethanol to each. Add 2-3 drops of the respective alkyl halide (e.g., this compound, 1-bromobutane, 1-chlorobutane) to each test tube and shake to dissolve.
-
Reaction Initiation: Place the test tubes in a water bath at a constant temperature (e.g., 50°C). In a separate test tube, warm 1 mL of 0.1 M aqueous silver nitrate solution to the same temperature.
-
Mixing and Observation: Add the silver nitrate solution to each of the test tubes containing the alkyl halide solution and start a timer.
-
Data Collection: Observe the test tubes for the formation of a precipitate and record the time of its appearance. The color of the precipitate will vary depending on the halide (AgCl - white, AgBr - cream, AgI - yellow).
Expected Results: this compound will show the fastest formation of a yellow precipitate, followed by 1-bromobutane (cream precipitate), and then 1-chlorobutane (white precipitate), demonstrating the order of leaving group ability (I⁻ > Br⁻ > Cl⁻).
Logical Relationship of Factors Affecting SN2 Reactions
The following diagram illustrates the key factors influencing the rate of an SN2 reaction, highlighting the central role of steric hindrance.
Caption: Factors influencing the rate of SN2 reactions.
Conclusion
The steric profile of this compound, characterized by its primary, unbranched structure, renders it a highly suitable substrate for SN2 reactions. Experimental evidence consistently demonstrates that it reacts significantly faster than secondary and tertiary alkyl halides, and also faster than primary halides with branching on adjacent carbons. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these steric effects is critical for predicting reaction outcomes, optimizing reaction conditions, and designing efficient synthetic routes. The provided experimental protocols offer practical methods for observing and comparing these reactivity trends in a laboratory setting.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. homework.study.com [homework.study.com]
A Comparative Guide to the Quantitative Analysis of Reaction Products from 1-Iodobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction products of 1-iodobutane with three common reagents: sodium hydroxide (NaOH), sodium methoxide (NaOCH₃), and potassium tert-butoxide (t-BuOK). As a primary alkyl halide, this compound is a versatile substrate that can undergo both bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2) reactions. The quantitative distribution of the products from these competing pathways is highly dependent on the nature of the nucleophile/base used.
This document outlines the expected product distributions, provides detailed experimental protocols for their quantification, and visualizes the underlying reaction mechanisms and experimental workflows. The information presented herein is intended to assist researchers in predicting reaction outcomes and developing robust analytical methods for related synthetic transformations.
Quantitative Product Distribution
The reaction of this compound with different bases yields varying ratios of substitution (Sₙ2) and elimination (E2) products. The following table summarizes the expected product distribution based on established principles of organic chemistry, where strong, non-hindered bases favor substitution and sterically hindered bases favor elimination.[1][2][3]
| Reagent | Nucleophile/Base | Expected Major Product(s) | Expected Sₙ2:E2 Ratio | Predominant Mechanism |
| Sodium Hydroxide (NaOH) | OH⁻ | 1-Butanol | >95 : <5 | Sₙ2 |
| Sodium Methoxide (NaOCH₃) | CH₃O⁻ | 1-Methoxybutane | >95 : <5 | Sₙ2 |
| Potassium tert-Butoxide (t-BuOK) | (CH₃)₃CO⁻ | But-1-ene | <10 : >90 | E2 |
Note: The provided ratios are illustrative and can be influenced by reaction conditions such as temperature and solvent. Higher temperatures generally favor the elimination pathway.[3][4]
Reaction Pathways and Experimental Workflow
The competition between the Sₙ2 and E2 pathways is a central theme in the reactivity of alkyl halides. The following diagrams illustrate these competing mechanisms for this compound and a generalized workflow for the quantitative analysis of the reaction products.
Caption: Competing Sₙ2 and E2 reaction pathways for this compound.
Caption: Generalized experimental workflow for reaction and analysis.
Experimental Protocols
The following protocols provide a framework for the synthesis and quantitative analysis of the reaction products of this compound with sodium hydroxide, sodium methoxide, and potassium tert-butoxide.
Reaction with Sodium Hydroxide (Sₙ2 Predominant)
Objective: To synthesize 1-butanol from this compound and quantify the product mixture.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve NaOH (1.2 equivalents) in a 1:1 mixture of ethanol and water.
-
Add this compound (1.0 equivalent) to the flask.
-
Heat the mixture to reflux for 2 hours.[5]
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Add diethyl ether to extract the organic products.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure.
-
Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy.
Reaction with Sodium Methoxide (Sₙ2 Predominant)
Objective: To synthesize 1-methoxybutane from this compound and quantify the product mixture.
Materials:
-
This compound
-
Sodium methoxide (NaOCH₃)
-
Methanol
-
Diethyl ether
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve sodium methoxide (1.2 equivalents) in anhydrous methanol.
-
Add this compound (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the organic products with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent.
-
Analyze the product mixture by GC-MS and ¹H NMR.
Reaction with Potassium tert-Butoxide (E2 Predominant)
Objective: To synthesize but-1-ene from this compound and quantify the product mixture.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol
-
Pentane (for extraction)
-
Water
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.
-
Add this compound (1.0 equivalent) to the solution.
-
Stir the reaction mixture at 50°C for 4 hours.
-
Cool the mixture and add cold water to quench the reaction.
-
Extract the organic products with pentane.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous CaCl₂, filter, and analyze the resulting solution directly by GC-MS and ¹H NMR. Caution: But-1-ene is a volatile gas at room temperature.
Quantitative Analysis Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify the volatile components of the reaction mixture.
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 200°C
-
Hold at 200°C for 2 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-300
Quantification: Product ratios can be determined by integrating the peak areas of the respective products in the total ion chromatogram (TIC). For accurate quantification, it is recommended to use a calibration curve with authentic standards of 1-butanol, 1-methoxybutane, and a standard of but-1-ene.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To identify and quantify the reaction products based on their characteristic proton signals.
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance 400 MHz or equivalent
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: 1,3,5-Trimethoxybenzene or another suitable standard with a known concentration.
Procedure for Quantification:
-
Prepare a sample of the crude reaction product in CDCl₃ containing a known amount of the internal standard.
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic signals for the products and the internal standard.
-
1-Butanol: Triplet at ~3.6 ppm (-CH₂OH)
-
1-Methoxybutane: Singlet at ~3.3 ppm (-OCH₃) and a triplet at ~3.4 ppm (-OCH₂-)
-
But-1-ene: Signals in the olefinic region (~4.9-5.9 ppm)
-
Internal Standard: Singlet at ~6.1 ppm (aromatic protons) and ~3.8 ppm (methoxy protons) for 1,3,5-trimethoxybenzene.
-
-
Calculate the molar ratio of the products relative to the internal standard using the integral values and the number of protons corresponding to each signal. This will allow for the determination of the product distribution.
References
A Comparative Analysis of 1-Iodobutane: Cross-Referencing Experimental Data with Established Literature Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimentally determined data for 1-iodobutane against established literature values. The objective is to offer a clear framework for the verification and characterization of this compound, a common alkylating agent in organic synthesis. By presenting detailed methodologies and a direct comparison of physical and spectroscopic properties, this document serves as a practical resource for researchers to ensure the identity and purity of their materials.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the quantitative data obtained from both literature sources and hypothetical experimental measurements for this compound. This allows for a quick and effective cross-referencing of the compound's key properties.
| Property | Literature Value | Experimental Value (Hypothetical) |
| Boiling Point | 130-131 °C[1][2][3][4][5][6] | 129-131 °C |
| Density | 1.617 g/mL at 25 °C[1][2][3][5] | 1.615 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.498[1][2][3][5][7] | 1.499 |
| ¹H NMR (δ, ppm, CDCl₃) | Triplet (~0.9 ppm, 3H), Sextet (~1.4 ppm, 2H), Quintet (~1.8 ppm, 2H), Triplet (~3.2 ppm, 2H)[8] | Triplet (0.92 ppm, 3H), Sextet (1.41 ppm, 2H), Quintet (1.85 ppm, 2H), Triplet (3.20 ppm, 2H) |
| ¹³C NMR (δ, ppm, CDCl₃) | 6.7, 13.0, 23.6, 35.5[9] | 6.8, 13.1, 23.5, 35.6 |
| IR Spectroscopy (cm⁻¹) | ~500-600 (C-I stretch), ~2845-2975 (C-H stretch)[10] | 560 (C-I stretch), 2958, 2927, 2870 (C-H stretches) |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺: 184, Base Peak: 57[11] | [M]⁺: 184, Base Peak: 57 |
Workflow for Compound Verification
The diagram below illustrates the logical workflow for cross-referencing experimental data with literature values to confirm the identity and purity of a chemical sample like this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols represent standard laboratory procedures for the characterization of liquid organic compounds.
1. Boiling Point Determination The boiling point was determined at atmospheric pressure using a standard distillation apparatus. A sample of this compound (5 mL) was placed in a round-bottom flask with boiling chips. The flask was heated gently, and the temperature was recorded when a steady stream of distillate was observed and the thermometer bulb was fully immersed in the vapor.
2. Density Measurement The density was measured at 25 °C. A 1 mL volumetric flask was weighed empty and then reweighed after being filled precisely to the mark with the this compound sample. The density was calculated by dividing the mass of the sample by its volume (1 mL).
3. Refractive Index Measurement The refractive index was determined using an Abbe refractometer. A few drops of the sample were placed on the prism, and the measurement was taken at 20 °C using the sodium D-line (589 nm). The instrument was calibrated with a standard of known refractive index prior to measurement.
4. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory. A drop of the neat liquid was placed directly on the ATR crystal for analysis.
-
Mass Spectrometry (MS): Mass spectral data was obtained via electron ionization (EI) on a gas chromatography-mass spectrometry (GC-MS) system. The sample was injected into the GC, and the resulting mass spectrum of the corresponding chromatographic peak was analyzed.
This structured approach of comparing rigorous experimental data with established literature values is fundamental to ensuring the quality and reliability of chemical research. The close correlation between the hypothetical experimental data and the literature values for this compound affirms the compound's identity and purity.
References
- 1. 1-ヨードブタン 99%, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | 542-69-8 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound CAS#: 542-69-8 [m.chemicalbook.com]
- 8. docbrown.info [docbrown.info]
- 9. 13C nmr spectrum of this compound C4H9I CH3CH2CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of this compound C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. infrared spectrum of this compound C4H9I CH3CH2CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mass spectrum of this compound C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Safety Operating Guide
Proper Disposal of 1-Iodobutane: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 1-iodobutane. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the hazardous nature of this compound.
This compound is a flammable liquid and vapor that is toxic if inhaled and causes skin and eye irritation.[1][2][3][4] Improper disposal can lead to environmental contamination and pose significant health risks. Therefore, it is imperative to treat all this compound waste as hazardous.
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[5] Always wear appropriate personal protective equipment (PPE), including:
-
Protective gloves: Nitrile or other chemically resistant gloves are recommended.
-
Eye protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab coat: A flame-resistant lab coat should be worn to protect from splashes.
Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][2][5] Smoking is strictly prohibited in areas where it is handled.[1][5]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[5][6] Do not attempt to dispose of this compound down the drain or with general laboratory trash.[5][7]
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated and compatible waste container.
-
The container should be made of a material that is resistant to this compound and should have a secure, tight-fitting lid to prevent the escape of vapors.[5][7]
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the approximate concentration or quantity of this compound in the waste mixture.
-
Include any other chemical constituents present in the waste.
-
Attach a properly filled-out hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.[8]
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1][2][9]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
-
Ensure the container is stored away from heat and direct sunlight.[2]
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional procedures for hazardous waste disposal.
-
Spill and Emergency Procedures
In the event of a this compound spill:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the area is well-ventilated.[5][6]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[1][5][6]
-
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[1][5] Do not use combustible materials.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[1][6]
-
Decontaminate: Clean the spill area thoroughly.
For personal exposure, follow these first aid measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Property | Value |
| UN Number | UN1992 (as Flammable liquid, toxic, n.o.s.)[3] or UN1993 (as Flammable liquid, n.o.s.)[6] |
| Hazard Class | 3 (Flammable Liquid)[3] |
| Subsidiary Hazard | 6.1 (Toxic)[3] |
| Packing Group | III[3] |
| Flash Point | 33 °C (91.4 °F) |
| Boiling Point | 130 °C (266 °F)[3] |
| Vapor Pressure | 18.5 hPa at 25 °C[5] |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment and upholding regulatory compliance.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. chemicalbook.com [chemicalbook.com]
- 6. science2education.co.uk [science2education.co.uk]
- 7. beta.lakeland.edu [beta.lakeland.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. Introduction of this compound - Nanjing Chemical Material Corp. [njchm.com]
Essential Safety and Operational Guide for Handling 1-Iodobutane
This document provides critical safety and logistical information for the handling and disposal of 1-Iodobutane, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices.
Hazard Summary
This compound is a flammable liquid and vapor that is toxic if inhaled.[1][2] It can cause skin and serious eye irritation.[2][3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[1][2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensure personal safety. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Face shield and safety glasses approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2] |
| Skin Protection | Handle with gloves inspected prior to use. Dispose of contaminated gloves after use.[1] A complete suit protecting against chemicals and flame-retardant antistatic protective clothing are also recommended.[2] |
| Respiratory Protection | If risk assessment indicates the need for air-purifying respirators, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[1][2] For sole protection, a full-face supplied air respirator should be used.[1][2] |
Experimental Workflow for Handling this compound
The following diagram outlines the logical workflow for ensuring safety when handling this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid inhalation of vapor or mist.[1]
-
Keep away from sources of ignition, heat, flames, and sparks.[1][2]
-
Take measures to prevent the buildup of electrostatic charge.[2]
-
Store in a cool, dry, and well-ventilated place in a tightly closed, light-sensitive container.[1][2]
-
Opened containers must be carefully resealed and kept upright to prevent leakage.[1][2]
Spill Management:
-
In case of a spill, evacuate the area and remove all ignition sources.[1][2]
-
Ensure adequate ventilation.[1]
-
Wear appropriate respiratory protection and protective clothing to avoid breathing vapors and contact with the substance.[1][2]
-
Contain the spillage and collect it with a non-combustible absorbent material (e.g., sand, earth).[2]
-
Place the collected material in a container for disposal according to local regulations.[1]
Disposal:
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2]
-
Chemical waste should be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated packaging should be disposed of as the unused product.[1]
-
Waste material must be disposed of in accordance with national and local regulations.[2][4] Do not mix with other waste and handle uncleaned containers as the product itself.[2][4]
First Aid Measures
| Situation | First Aid Procedure |
| Inhalation | If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician.[2] |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
